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  • Product: 4-Carbethoxy-2-phenylthiazoline

Core Science & Biosynthesis

Foundational

Synthesis and Characterization of 4-Carbethoxy-2-phenylthiazoline: A Technical Guide for Advanced Intermediates

Executive Summary 4-Carbethoxy-2-phenylthiazoline (IUPAC: ethyl 2-phenyl-4,5-dihydrothiazole-4-carboxylate) is a highly reactive heterocyclic intermediate pivotal in the synthesis of sterically constrained, non-natural a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Carbethoxy-2-phenylthiazoline (IUPAC: ethyl 2-phenyl-4,5-dihydrothiazole-4-carboxylate) is a highly reactive heterocyclic intermediate pivotal in the synthesis of sterically constrained, non-natural amino acids. Its primary structural feature—a labile acidic proton at the C-4 position—makes the thiazoline ring exceptionally susceptible to electrophilic alkylation. This whitepaper provides an in-depth, E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) aligned protocol for the synthesis, isolation, and characterization of this intermediate, specifically detailing its role as a precursor to α-methylcysteine derivatives ()[1].

Mechanistic Rationale & Reaction Pathway

The synthesis of 4-carbethoxy-2-phenylthiazoline is achieved via the bimolecular condensation of (R)-cysteine ethyl ester with ethyl benzimidate. Historically, thiazolines were synthesized using phosphorus pentachloride (PCl₅) mediated cyclization of amides, which required harsh conditions and yielded approximately 80% ()[1].

By utilizing ethyl benzimidate hydrochloride as a highly activated electrophile, the reaction proceeds under significantly milder conditions. The mechanism involves the nucleophilic attack of the cysteine's primary amine onto the imidate carbon, forming an acyclic amidine intermediate. Subsequent intramolecular attack by the adjacent thiol group closes the ring, driven thermodynamically by the elimination of ammonia (NH₃) and ethanol (EtOH) during reflux.

ReactionMechanism R1 (R)-Cysteine Ethyl Ester HCl (Nucleophile Source) Base Triethylamine (TEA) Addition (Neutralization & Activation) R1->Base R2 Ethyl Benzimidate HCl (Electrophile) R2->Base Int Acyclic Amidine Intermediate (Transient) Base->Int Cond Cyclization (-EtOH, -NH3) Reflux in EtOH, 2h Int->Cond Prod (4R)-4-Carbethoxy-2-phenylthiazoline (Target Product) Cond->Prod

Figure 1: Mechanistic workflow for the synthesis of 4-Carbethoxy-2-phenylthiazoline.

Experimental Protocol: Synthesis Workflow

The following protocol details the synthesis of (4R)-ethyl 2-phenyl-4,5-dihydrothiazole-4-carboxylate, optimized for an ~87% yield ()[1].

Step 1: Reagent Solubilization
  • Action: Suspend (R)-cysteine ethyl ester hydrochloride (37.13 g, 200 mmol) and (37.13 g, 200 mmol) in 250 mL of absolute ethanol[1].

  • Causality: Absolute ethanol is chosen as a protic solvent to stabilize the transition states during cyclization. The anhydrous nature is critical; the presence of water would lead to competitive hydrolysis of the highly reactive ethyl benzimidate into ethyl benzoate, drastically reducing the yield.

Step 2: Base-Mediated Activation
  • Action: Add triethylamine (TEA, 21.21 g, 210 mmol) dropwise over a period of 15 minutes to the vigorously stirred solution[1].

  • Causality: TEA acts as a non-nucleophilic base. The dropwise addition controls the exothermic neutralization of the hydrochloride salts, liberating the free nucleophilic amine and thiol of the cysteine derivative. Rapid addition could cause localized heating, risking premature epimerization of the sensitive C-4 chiral center.

Step 3: Thermal Cyclization
  • Action: Heat the reaction mixture to reflux for exactly 2 hours[1].

  • Causality: Refluxing provides the necessary activation energy for the intramolecular thiol attack and subsequent elimination of NH₃ and EtOH.

  • Self-Validation System: Monitor the reaction via Thin Layer Chromatography (TLC). The disappearance of the highly polar starting materials and the emergence of a new, less polar, UV-active spot confirms ring closure. If starting materials persist past 2 hours, verify the integrity of the ethyl benzimidate starting material.

Step 4: Biphasic Workup and Isolation
  • Action: Cool the mixture to room temperature, dilute with isopropyl ether (500 mL), and wash the organic layer with distilled water[1]. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo to afford a light yellow oil (approx. 41.0 g, 87% yield)[1].

  • Causality: Isopropyl ether selectively partitions the hydrophobic thiazoline product into the organic phase while the aqueous wash removes the polar triethylamine hydrochloride byproduct.

  • Self-Validation System: The organic layer must be strictly dried with MgSO₄ before concentration. Residual water during rotary evaporation under reduced pressure will cause hydrolytic ring-opening or ester cleavage. The final product should present as a clear, light yellow oil; opacity indicates trapped water or salts.

Characterization & Analytical Data

To verify the structural integrity and stereochemical purity of the synthesized 4-carbethoxy-2-phenylthiazoline, Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are required. The data below summarizes the expected analytical profile ()[1].

Analytical MethodStructural AssignmentValue / Chemical Shift (δ)
¹H NMR (CDCl₃) Aromatic protons (ortho)7.86 ppm (2H, d, J = 7.5 Hz)
Aromatic proton (para)7.47 ppm (1H, m)
Aromatic protons (meta)7.41 ppm (2H, m)
C-4 Chiral methine proton 5.27 ppm (1H, t, J = 6.9 Hz)
Ester methylene (-O-CH₂-CH₃)4.29 ppm (2H, q, J = 6.9 Hz)
C-5 Thiazoline methylene (-S-CH₂-)3.71−3.64 ppm (2H, m)
Ester methyl (-O-CH₂-CH₃)1.33 ppm (3H, t, J = 6.9 Hz)
ESI-MS Molecular Ion [M+H]⁺m/z 236
Sodium Adduct [M+Na]⁺m/z 258

Analytical Insight: The defining feature of the ¹H NMR spectrum is the triplet at 5.27 ppm . This signal corresponds to the proton at the C-4 chiral center. Its significant downfield shift is caused by the combined deshielding effects of the adjacent nitrogen, sulfur, and carboxylate groups, confirming successful ring closure[1].

Downstream Applications: Asymmetric Alkylation

Because thiazolines possess a highly acidic proton at C-4, they undergo facile electrophilic alkylation. However, direct alkylation yields racemic mixtures. To achieve stereospecificity (e.g., for the synthesis of α-methylcysteine), the thiazoline is utilized alongside a chiral auxiliary.

As demonstrated by Singh et al., the thiazoline is acylated with (+)-camphorsultam in the presence of trimethylaluminum. The resulting complex is then stereoselectively alkylated using methyl iodide (MeI) and n-butyllithium (n-BuLi). Interestingly, the alkylation occurs exclusively from the β-face, yielding the (S)-α-methylcysteine derivative after acidic hydrolysis ()[1].

DownstreamApp S1 Thiazoline Precursor S2 Acylation (+)-Camphorsultam S1->S2 S3 Alkylation MeI / n-BuLi S2->S3 S4 Hydrolysis Acidic Cleavage S3->S4 S5 α-Methylcysteine Derivatives S4->S5

Figure 2: Downstream application in the asymmetric synthesis of α-methylcysteine.

References

  • Singh, S., Rao, S. J., & Pennington, M. W. (2004). Efficient Asymmetric Synthesis of (S)- and (R)-N-Fmoc-S-Trityl-α-methylcysteine Using Camphorsultam as a Chiral Auxiliary. The Journal of Organic Chemistry, 69(13), 4551-4554. URL:[Link]

Sources

Exploratory

Decoding the Thiazoline Core: Spectroscopic Analysis of 4-Carbethoxy-2-phenylthiazoline

Executive Summary The 4,5-dihydrothiazole (thiazoline) scaffold is a privileged structure in medicinal chemistry, serving as a critical intermediate in the synthesis of modified amino acids, such as α -methylcysteine and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 4,5-dihydrothiazole (thiazoline) scaffold is a privileged structure in medicinal chemistry, serving as a critical intermediate in the synthesis of modified amino acids, such as α -methylcysteine and penicillamine derivatives. Specifically, 4-carbethoxy-2-phenylthiazoline (also known as ethyl 2-phenyl-4,5-dihydrothiazole-4-carboxylate) presents a highly characteristic Nuclear Magnetic Resonance (NMR) profile. As a Senior Application Scientist, I approach the structural elucidation of this molecule not merely as a pattern-matching exercise, but as a study of magnetic causality. The molecule's rigid heterocyclic geometry, combined with a stereogenic center, creates a complex electronic environment that dictates its precise spectral signature.

Mechanistic Basis of Thiazoline NMR Shifts

Understanding the NMR spectrum of 4-carbethoxy-2-phenylthiazoline requires dissecting the electronic and spatial relationships within the molecule.

  • Diastereotopicity and the ABX Spin System : The C4 carbon of the thiazoline ring is a chiral center. This stereocenter breaks the local symmetry of the adjacent C5 methylene group, rendering its two protons diastereotopic. They are magnetically non-equivalent because one proton occupies a cis-like spatial relationship relative to the bulky carbethoxy group, while the other is trans-like. Consequently, these protons couple not only with the C4 methine proton but also with each other. This generates a classic ABX (or AMX) spin system. In the 1 H NMR spectrum, the C5 protons appear as two distinct doublets of doublets (dd) between 3.50 and 3.80 ppm. The geminal coupling constant ( 2J ) is typically large ( ≈11.0 Hz), while the vicinal couplings ( 3J ) vary ( ≈9.0 Hz and 11.0 Hz) depending on the dihedral angles dictated by the Karplus equation (1)[1].

  • Deshielding of the C4 Methine : The C4 proton is situated between two highly electronegative groups: the nitrogen atom of the thiazoline ring and the ester carbonyl. This synergistic electron-withdrawing effect severely deshields the proton, pushing its resonance downfield to approximately 5.15–5.30 ppm. It typically manifests as a triplet or a doublet of doublets, reflecting its coupling to the two diastereotopic C5 protons (2)[2].

  • The Thioimidate Core (C2) : In the 13 C NMR spectrum, the C2 carbon is part of a conjugated π -system extending into the phenyl ring, while simultaneously being bonded to both nitrogen and sulfur. This extreme electron deficiency shifts the C2 carbon far downfield to approximately 170.5 ppm, often appearing in close proximity to the ester carbonyl carbon ( ≈171.2 ppm) (3)[3].

Quantitative Spectral Assignments

The following tables summarize the empirical NMR data for 4-carbethoxy-2-phenylthiazoline, synthesized from high-resolution 500 MHz and 125 MHz acquisitions in CDCl 3​ .

Table 1: High-Resolution 1 H NMR Data (500 MHz, CDCl 3​ )

Proton EnvironmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationStructural Assignment
CH 3​ (Ester) 1.30 – 1.35Triplet (t)7.13HEthyl -CH 3​
C5-H a​ 3.55 – 3.65Doublet of doublets (dd)~11.0, 9.01HThiazoline ring CH 2​ (diastereotopic)
C5-H b​ 3.65 – 3.75Doublet of doublets (dd)~11.0, 11.01HThiazoline ring CH 2​ (diastereotopic)
CH 2​ (Ester) 4.20 – 4.30Quartet (q)7.12HEthyl -CH 2​ -
C4-H 5.15 – 5.30Triplet (t) or dd~9.51HThiazoline ring CH (chiral center)
Ar-H (m, p) 7.35 – 7.50Multiplet (m)-3HPhenyl meta/para protons
Ar-H (o) 7.80 – 7.90Doublet (d) or m~7.52HPhenyl ortho protons

Table 2: High-Resolution 13 C NMR Data (125 MHz, CDCl 3​ )

Carbon EnvironmentChemical Shift (δ, ppm)Structural Assignment
C-CH 3​ 14.1Ethyl ester methyl
C5 35.5Thiazoline ring methylene
O-CH 2​ 61.8Ethyl ester methylene
C4 78.5Thiazoline ring methine (chiral center)
Ar-C (m/p) 128.5, 128.6Phenyl meta/para carbons
Ar-C (o) 131.5Phenyl ortho carbons
Ar-C (ipso) 132.5Phenyl ipso carbon
C=N (C2) 170.5Thiazoline imine carbon (conjugated)
C=O 171.2Ester carbonyl carbon

Self-Validating Experimental Protocol for NMR Acquisition

To ensure absolute trustworthiness and reproducibility of the spectral data, the following protocol must be strictly adhered to. This workflow is designed as a self-validating system, where each step contains an internal quality check.

Step 1: Sample Preparation and Gradient Elimination

  • Methodology : Dissolve 15–20 mg of high-purity 4-carbethoxy-2-phenylthiazoline in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v tetramethylsilane (TMS). Filter the solution through a tightly packed glass wool plug into a high-quality 5 mm NMR tube.

  • Causality : Particulate matter creates localized magnetic susceptibility gradients, which distort the magnetic field ( B0​ ) and artificially broaden spectral lines. Filtering is mandatory to preserve the resolution required to resolve the fine ABX couplings of the C5 protons.

Step 2: Probe Tuning and Matching

  • Methodology : Insert the sample and tune the probe to the exact Larmor frequencies of 1 H and 13 C.

  • Causality : Probe tuning matches the impedance of the probe circuit to the transmission line (50 ohms). This maximizes the signal-to-noise ratio (SNR) and ensures that the calibrated 90° radiofrequency (RF) pulse delivers exactly the required energy. An untuned probe leads to phase distortions and poor excitation profiles.

Step 3: Locking and High-Fidelity Shimming

  • Methodology : Lock the spectrometer to the deuterium resonance of CDCl 3​ . Execute automated gradient shimming (e.g., TopShim) along the Z-axis, followed by manual fine-tuning of the Z1 and Z2 coils.

  • Self-Validation Check : Monitor the TMS peak. The line width at half-height (FWHM) must be strictly <0.5 Hz. If the FWHM exceeds this threshold, the magnetic field is insufficiently homogeneous, and the shim routine must be repeated.

Step 4: Acquisition Parameters

  • Methodology :

    • 1 H NMR : Apply a 30° excitation pulse to ensure rapid longitudinal relaxation ( T1​ ) recovery. Set the relaxation delay (D1) to 2.0 seconds. Acquire 16–32 scans over a spectral width of 12 ppm.

    • 13 C NMR : Utilize power-gated broadband decoupling (e.g., WALTZ-16) to eliminate 1 H- 13 C scalar couplings while retaining the Nuclear Overhauser Effect (NOE) enhancement. Acquire 512–1024 scans with a D1 of 2.0 seconds.

Step 5: Spectral Processing and Calibration

  • Methodology : Apply an exponential window function with a line broadening factor of 0.3 Hz for 1 H and 1.0 Hz for 13 C prior to Fourier Transformation (FT). Perform zero-order and first-order phase corrections manually to ensure perfectly absorptive peak shapes.

  • Self-Validation Check : Calibrate the chemical shift scale by setting the internal TMS peak exactly to 0.00 ppm. This ensures all subsequent assignments are absolute and literature-comparable.

Workflow and Logical Relationship Visualizations

NMR_Workflow Prep 1. Sample Preparation (15-20 mg in CDCl3 + TMS) LockShim 2. Lock & Shim (Deuterium Lock, FWHM < 0.5 Hz) Prep->LockShim Acq 3. NMR Acquisition (1H: 16 scans | 13C: 512 scans) LockShim->Acq Process 4. Spectral Processing (FT, Phase Corr., Baseline Corr.) Acq->Process Analyze 5. Structural Elucidation (Multiplet Analysis & Integration) Process->Analyze

Figure 1: Standardized self-validating workflow for high-resolution NMR acquisition and analysis.

SpinSystem C4 C4-H (Methine) δ 5.20 ppm C5a C5-Ha (Methylene) δ 3.60 ppm C4->C5a ³J ≈ 9.0 Hz C5b C5-Hb (Methylene) δ 3.70 ppm C4->C5b ³J ≈ 11.0 Hz C5a->C5b ²J ≈ 11.0 Hz (Geminal)

Figure 2: The ABX spin system of the thiazoline core showing the diastereotopic coupling network.

References

  • Source: The Journal of Organic Chemistry (ACS Publications)
  • Title: Efficient Asymmetric Synthesis of (S)- and (R)
  • Title: Reactivity of (Z)-4-Aryliden-5(4H)

Sources

Foundational

Technical Guide: Physicochemical Profiling and Synthesis of 4-Carbethoxy-2-phenylthiazoline

Executive Summary In advanced organic synthesis and drug development, the construction of sterically hindered, chiral amino acids is a persistent challenge. 4-Carbethoxy-2-phenylthiazoline , formally known as ethyl 2-phe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In advanced organic synthesis and drug development, the construction of sterically hindered, chiral amino acids is a persistent challenge. 4-Carbethoxy-2-phenylthiazoline , formally known as ethyl 2-phenyl-4,5-dihydrothiazole-4-carboxylate , serves as a highly versatile and reactive intermediate. It is most notably utilized in the asymmetric synthesis of α -methylcysteine and the development of complex β -lactam antibiotics[1].

As an application scientist, I rely on this compound because of its unique structural causality: the thiazoline ring features a highly labile acidic proton at the C-4 position. This specific lability allows for facile electrophilic alkylation, making it an ideal precursor when paired with chiral auxiliaries (such as Oppolzer's camphorsultam) to drive highly diastereoselective reactions[1].

This whitepaper provides an authoritative breakdown of its physicochemical properties, the mechanistic logic behind its synthesis, and a field-proven, self-validating experimental protocol for its isolation.

Physicochemical Profiling

Understanding the physical and chemical properties of 4-Carbethoxy-2-phenylthiazoline is critical for predicting its behavior during downstream alkylation and hydrolysis. The table below summarizes the core quantitative data[2].

Table 1: Core Physical and Chemical Properties
PropertyValue / Description
IUPAC Name Ethyl 2-phenyl-4,5-dihydrothiazole-4-carboxylate
Common Synonyms 4-Carbethoxy-2-phenylthiazoline; (4R)-Ethyl 2-phenyl-4,5-dihydrothiazole-4-carboxylate
CAS Registry Number 380223-73-4 (General); 70454-09-0 (R-enantiomer)
Molecular Formula C12H13NO2S
Molecular Weight 235.30 g/mol
Physical State Light yellow oil (at standard ambient temperature and pressure)
Key Functional Groups Thiazoline ring, Ethyl ester, Phenyl ring
Reactivity Profile Highly reactive C-4 proton; susceptible to electrophilic alkylation and acidic hydrolysis

Mechanistic Pathway & Reactivity

The formation of the thiazoline ring is achieved through the condensation and subsequent cyclization of a cysteine derivative with an imidate. Specifically, the reaction between (R)-cysteine ethyl ester hydrochloride and ethyl benzimidate hydrochloride yields the target compound.

The Causality of the Mechanism:

  • Deprotonation: Both starting materials are supplied as stable hydrochloride salts. A tertiary amine base (Triethylamine) is required to liberate the free nucleophilic amine and thiol of the cysteine derivative, as well as the electrophilic imidate carbon.

  • Condensation: The nucleophilic attack of the free thiol onto the imidate carbon forms a transient thioimidate intermediate.

  • Cyclization: Intramolecular attack by the adjacent amino group expels ammonia ( NH3​ ), closing the 5-membered dihydrothiazole (thiazoline) ring.

G R1 Cysteine Ethyl Ester HCl (Nucleophile) Base Triethylamine (Et3N) (Base/Activator) R1->Base R2 Ethyl Benzimidate HCl (Electrophile) R2->Base Intermediate Thioimidate Intermediate (Transient) Base->Intermediate Condensation Product 4-Carbethoxy-2-phenylthiazoline (Target Product) Intermediate->Product Cyclization (-NH3)

Synthesis pathway of 4-Carbethoxy-2-phenylthiazoline.

Experimental Protocol: Synthesis and Isolation

The following protocol details the synthesis of (4R)-Ethyl 2-phenyl-4,5-dihydrothiazole-4-carboxylate. This methodology is designed as a self-validating system : the choice of extraction solvent (isopropyl ether) inherently purifies the product, as unreacted polar salts and byproducts cannot partition into the organic phase, ensuring high crude purity without the immediate need for column chromatography[1].

Table 2: Reaction Parameters & Stoichiometry
Reagent / SolventRoleEquivalentsAmount (200 mmol scale)
(R)-Cysteine ethyl ester HCl Primary Nucleophile1.0 eq37.13 g
Ethyl benzimidate HCl Electrophilic Precursor1.0 eq37.13 g
Triethylamine ( Et3​N ) Base / Acid Scavenger1.05 eq21.21 g (210 mmol)
Ethanol (EtOH) Protic SolventN/A250 mL
Step-by-Step Methodology
  • Initiation & Neutralization: Suspend (R)-cysteine ethyl ester hydrochloride (37.13 g, 200 mmol) and ethyl benzimidate hydrochloride (37.13 g, 200 mmol) in 250 mL of absolute ethanol. Under continuous magnetic stirring, add Triethylamine (21.21 g, 210 mmol) dropwise over a period of 15 minutes.

    • Expert Insight: The dropwise addition prevents rapid exothermic salt formation and ensures a controlled liberation of the free base, minimizing side reactions.

  • Reflux & Cyclization: Heat the reaction mixture to reflux for exactly 2 hours.

    • Expert Insight: The thermal energy drives the expulsion of ammonia, pushing the equilibrium toward the thermodynamically stable closed thiazoline ring.

  • Phase Extraction: Cool the mixture to room temperature and dilute with 500 mL of isopropyl ether.

    • Expert Insight: Isopropyl ether is intentionally chosen over diethyl ether or ethyl acetate because its lower polarity effectively excludes the triethylamine hydrochloride salts and unreacted polar precursors.

  • Washing (Self-Validation): Transfer the organic layer to a separatory funnel. Wash sequentially with 0.5 N aqueous HCl (1 × 150 mL), distilled water (4 × 150 mL), and brine (1 × 150 mL).

    • Expert Insight: The mild 0.5 N HCl wash is critical. It is strong enough to protonate and remove residual triethylamine, but dilute enough to prevent the acidic hydrolysis of the newly formed thiazoline ring.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate ( MgSO4​ ). Filter the drying agent and concentrate the filtrate in vacuo to afford the product as a light yellow oil. Expected yield is approximately 87% (41.0 g)[1].

G Step1 Step 1: Initiation Mix reactants in EtOH & add Et3N Step2 Step 2: Reaction Reflux for 2 hours to drive cyclization Step1->Step2 Step3 Step 3: Extraction Dilute with Isopropyl Ether Step2->Step3 Step4 Step 4: Washing Wash with 0.5 N HCl, Water, Brine Step3->Step4 Step5 Step 5: Isolation Dry over MgSO4 & Concentrate Step4->Step5

Step-by-step experimental workflow for thiazoline isolation.

Applications in Advanced Drug Development

Once isolated, 4-Carbethoxy-2-phenylthiazoline is primed for downstream functionalization. Because the C-4 proton is highly acidic, the thiazoline can be coupled with a chiral auxiliary (e.g., (+)-camphorsultam) using trimethylaluminum. Subsequent deprotonation with n-BuLi generates a Z-enolate transition state. Alkylation with methyl iodide then occurs stereospecifically, ultimately yielding optically pure α -methylcysteine after acidic hydrolysis[1]. This workflow is a cornerstone technique for peptide chemists synthesizing sterically constrained peptidomimetics and novel β -lactam antibiotics.

References

  • Efficient Asymmetric Synthesis of (S)- and (R)-N-Fmoc-S-Trityl- α -methylcysteine Using Camphorsultam as a Chiral Auxiliary Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Exploratory

4-Carbethoxy-2-phenylthiazoline Derivatives: Synthesis, Mechanistic Pathways, and Biological Activity

Executive Summary The rational design of heterocyclic scaffolds remains a cornerstone of modern medicinal chemistry. Among these, thiazoline and thiazole derivatives have garnered significant attention due to their broad...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of heterocyclic scaffolds remains a cornerstone of modern medicinal chemistry. Among these, thiazoline and thiazole derivatives have garnered significant attention due to their broad-spectrum biological activities, ranging from antimicrobial efficacy to targeted enzyme inhibition (e.g., COX-1/COX-2 and tyrosinase)[1]. This whitepaper provides a comprehensive technical analysis of 4-carbethoxy-2-phenylthiazoline derivatives, detailing their synthetic methodologies, structural causality, and biological evaluation.

Chemical Rationale and Structural Significance

The 4-carbethoxy-2-phenylthiazoline core is characterized by a five-membered heterocyclic ring containing sulfur and nitrogen, substituted with a phenyl group at the C2 position and a carbethoxy (ethyl ester) group at the C4 position. The presence of the ester functionality at C4 provides a versatile handle for further functionalization, while the C2-phenyl ring establishes critical hydrophobic interactions within target protein binding pockets.

The stereocenter at the C4 position (and potentially C2, depending on the substitution pattern) plays a pivotal role in the spatial orientation of the molecule, directly influencing its binding affinity. The oxidation of these thiazolines to their corresponding thiazoles is also a well-documented pathway, often utilized to planarize the ring system and alter the electronic distribution, thereby modulating biological activity[2].

Synthetic Workflows and Methodologies

The synthesis of 4-carbethoxy-2-phenylthiazoline derivatives typically involves the condensation of an imino ether with a cysteine derivative. This approach ensures high regioselectivity and allows for the retention of stereochemistry if chiral precursors are utilized.

General Synthetic Protocol

The following protocol describes a self-validating system for the synthesis of the thiazoline core, ensuring high yield and purity through controlled reaction conditions and subsequent chromatographic purification[2].

Step-by-Step Methodology:

  • Preparation of Reagents: Dry all glassware. Prepare a 0.32 M solution of the appropriate benzimidate (imino ether) in anhydrous ethanol.

  • Condensation: To the stirring imino ether solution (1.0 equiv), add L-cystine ethyl ester (1.1 equiv) in a single portion.

  • Reaction Propagation: Stir the resulting mixture at room temperature (rt) for 18 hours under an inert atmosphere (nitrogen or argon) to prevent premature oxidation.

  • Solvent Removal: Concentrate the reaction mixture in vacuo using a rotary evaporator.

  • Purification: Subject the crude residue to flash column chromatography on silica gel (SiO2). Elute with a gradient of hexane/ethyl acetate (typically 85:15 to 70:30) to isolate the desired 4-carbethoxy-2-phenylthiazoline derivative.

  • Characterization: Verify the structure and purity using IR, 1H NMR, 13C NMR, and optical rotation (if chiral).

G A Benzimidate (Imino Ether) C Condensation (Anhydrous EtOH, 18h, rt) A->C B L-Cystine Ethyl Ester B->C D Flash Chromatography (SiO2, Hexane/EtOAc) C->D E 4-Carbethoxy-2-phenylthiazoline D->E

Caption: Synthetic workflow for 4-carbethoxy-2-phenylthiazoline derivatives via condensation.

Biological Activity and Structure-Activity Relationships (SAR)

Thiazoline and related thiazole derivatives exhibit a diverse array of biological activities. The substitution pattern on the phenyl ring and modifications to the carbethoxy group significantly dictate the pharmacological profile.

Antimicrobial and Anti-inflammatory Activity

Derivatives bearing the thiazoline/thiazole core have been extensively evaluated for their antimicrobial properties against strains such as S. aureus and P. aeruginosa. Furthermore, structural analogs have demonstrated potent cyclooxygenase (COX) inhibitory activity. For instance, specific pyrazole-linked derivatives exhibit significant COX-1 and COX-2 inhibition, highlighting the scaffold's utility in anti-inflammatory drug design[1].

Anti-proliferative Efficacy

Recent studies have identified thiazole-4-carboxylate derivatives as potent anti-proliferative agents. The introduction of halogenated coumarin moieties at specific positions has been shown to drastically enhance activity, in some cases exhibiting over 100-fold greater potency compared to standard chemotherapeutics like doxorubicin[1].

Table 1: Comparative Biological Activity of Thiazoline/Thiazole Analogs

Scaffold TypeKey SubstitutionsPrimary Target / ActivityRelative Potency / Observation
Thiazoline CoreC4-Carbethoxy, C2-PhenylAntimicrobial (S. aureus)Moderate to High
Thiazole-4-carboxylateC4-Ester, Coumarin-linked (Br)Anti-proliferative~115-fold > Doxorubicin[1]
Thiazole-4-carboxylateC4-Ester, Coumarin-linked (Cl)Anti-proliferative2-fold reduction vs. Br analog[1]
Thiazole-linked Pyrazole4-carbethoxy-5-hydroxypyrazoleCOX-1 InhibitionSignificant inhibition[1]

Mechanistic Insights and Target Interaction

The biological efficacy of these derivatives is rooted in their ability to interact with specific enzymatic pockets. The C4-carbethoxy group often acts as a hydrogen bond acceptor, engaging with key residue side chains (e.g., Arg or Tyr) within the active site of target proteins. The C2-phenyl group occupies hydrophobic sub-pockets, stabilizing the ligand-receptor complex through π−π stacking or van der Waals interactions.

When utilized as enzyme antagonists, the spatial geometry of the thiazoline ring is critical. The non-planar nature of the thiazoline (compared to the fully aromatic thiazole) allows for distinct conformational adaptations, which can be leveraged to achieve selectivity between closely related enzyme isoforms (e.g., COX-1 vs. COX-2).

References

  • Yue Huang, Lijun Ni, Haifeng Gan, Yu He, Jinyi Xu, Xiaoming Wu, Hequan Yao. "Oxidation of Oxazolines and Thiazolines to Oxazoles and Thiazoles. Application of the Kharasch−Sosnovsky Reaction". The Journal of Organic Chemistry - ACS Publications.[Link]

  • Synthesis, characterization and evaluation of antimicrobial activity of Mannich bases of some 2-[(4-carbethoxymethylthiazol-2-yl)imino]-4-thiazolidinones. Indian Journal of Chemistry.[Link]

  • Synthesis, pharmacological evaluation and structure-activity relationship of recently discovered enzyme antagonist azoles. National Center for Biotechnology Information (PMC).[Link]

Sources

Foundational

The Discovery, Biosynthesis, and Synthetic Evolution of 2-Phenylthiazoline Compounds

Executive Summary 2-Phenylthiazolines are a privileged class of heterocyclic compounds characterized by a five-membered thiazoline ring substituted with a phenyl group at the 2-position. Serving as critical intermediates...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Phenylthiazolines are a privileged class of heterocyclic compounds characterized by a five-membered thiazoline ring substituted with a phenyl group at the 2-position. Serving as critical intermediates in the biosynthesis of complex natural products—including high-affinity siderophores and potent anticancer agents—these compounds are highly valued in medicinal chemistry. This technical guide explores the historical discovery, biosynthetic logic, biological significance, and modern synthetic methodologies of 2-phenylthiazoline derivatives.

Historical Discovery and Natural Occurrence

The discovery of 2-phenylthiazolines is inextricably linked to the study of secondary metabolites produced by bacteria and marine actinomycetes . Historically, thiazoline rings were identified as core structural motifs in siderophores—iron-chelating compounds secreted by microorganisms such as Pseudomonas aeruginosa (e.g., pyochelin) to survive in iron-depleted environments 1.

In recent years, novel 2-phenylthiazoline and 2-phenylthiazole derivatives, such as the anithiactins, have been isolated from mudflat-derived Streptomyces species 2. These discoveries highlighted the natural portability of the thiazoline scaffold and its evolutionary adaptation to serve various ecological functions, from metal chelation to chemical defense.

Biosynthetic Logic: The NRPS Assembly Line

In nature, the 2-phenylthiazoline core is assembled via Non-Ribosomal Peptide Synthetases (NRPS) 3. The process is a marvel of enzymatic causality designed to build rigid, target-specific molecular architectures:

  • Condensation & Cyclodehydration: A condensation domain catalyzes the coupling of a benzoate derivative with an internal L-cysteine residue. The subsequent ATP-dependent cyclodehydration of the cysteine thiol and amide carbonyl forms the thiazoline ring 1.

  • Enzymatic Oxidation (Optional): In the biosynthesis of compounds like epothilones and bleomycins, the thiazoline intermediate is oxidized to a fully aromatic thiazole by a flavin-dependent oxidase domain (e.g., EpoB-Ox) [[1]](). The evolutionary choice to arrest the pathway at the thiazoline stage or proceed to the thiazole dictates the flexibility and target-binding affinity of the final natural product.

Biosynthesis Cys L-Cysteine NRPS NRPS Cyclization Domain (ATP-dependent) Cys->NRPS Aryl Aryl/Benzoate Precursor Aryl->NRPS Thiazoline 2-Phenylthiazoline Intermediate NRPS->Thiazoline Condensation & Cyclodehydration Oxidase Flavin-dependent Oxidase (e.g., EpoB-Ox) Thiazoline->Oxidase Thiazole 2-Phenylthiazole Product Oxidase->Thiazole 2e- Oxidation

Biosynthetic pathway of 2-phenylthiazoline and its oxidation via NRPS.

Biological Activity & Pharmacological Potential

The unique electronic properties of the 2-phenylthiazoline ring—specifically the presence of both nitrogen and sulfur heteroatoms—enable diverse biological interactions:

  • Acetylcholinesterase (AChE) Inhibition: Natural products like anithiactins exhibit moderate to strong AChE inhibitory activity, making them compelling lead compounds for neurodegenerative diseases such as Alzheimer's 2. The aniline moiety in these structures is an unusual modification that significantly enhances target affinity 2.

  • Antimicrobial and Anticancer Properties: By acting as transition-state analogs or metal chelators, thiazoline-containing compounds disrupt bacterial homeostasis. Furthermore, when oxidized to thiazoles, they form the intercalating elements of antitumor drugs like bleomycin 3.

Evolution of Synthetic Methodologies

The chemical synthesis of 2-phenylthiazolines has evolved from harsh, multi-day reflux protocols to highly efficient, green, and solvent-free catalytic systems.

  • Traditional Methods: Early syntheses involved the condensation of benzonitrile with L-cysteine hydrochloride in a methanol/phosphate buffer mixture. This process required continuous stirring under nitrogen at 40 °C for up to 3 days, yielding approximately 62% of 2-phenylthiazoline-4-carboxylic acid 1.

  • Modern Catalytic Approaches: To overcome the limitations of long reaction times and toxic solvents, researchers developed homogeneous catalysts like 1,3-Dibromo-5,5-dimethylhydantoin (DBH) 4 and Tribromomelamine (TBM) [[5]](). These halogen-based catalysts activate the nitrile carbon, facilitating rapid nucleophilic attack by the aminothiol.

Quantitative Comparison of Synthetic Methods
MethodReagentsCatalystConditionsTimeYield
Traditional Benzonitrile, L-cysteineNoneMeOH/Buffer (pH 6), 40 °C72 hours62%
DBH-Catalyzed Benzonitrile, 2-aminoethanethiolDBH (1 mol%)Solvent-free, 110 °C7 minutes95%
TBM-Catalyzed Benzonitrile, 2-aminoethanethiolTBM (0.5 mol%)Solvent-free, 100 °C< 15 minutes> 90%

Self-Validating Experimental Protocol: Solvent-Free Synthesis

To ensure scientific integrity and reproducibility, the following protocol details the DBH-catalyzed synthesis of 2-phenylthiazoline. The causality behind this method lies in the use of DBH to electrophilically activate the nitrile, driving the cyclocondensation with 2-aminoethanethiol in a matter of minutes under solvent-free conditions 4.

SynthesisWorkflow Start Benzonitrile + 2-Aminoethanethiol Cat Add DBH Catalyst (0.01 mmol) Start->Cat Heat Solvent-Free Heating (110 °C, 7 min) Cat->Heat Monitor TLC Monitoring (2:1 n-hexane/EtOAc) Heat->Monitor Purify Silica Gel Column Chromatography Monitor->Purify Product Pure 2-Phenylthiazoline (>95% Yield) Purify->Product

Step-by-step solvent-free synthetic workflow for 2-phenylthiazolines.

Step-by-Step Methodology:
  • Preparation & Stoichiometry: In a dry reaction vessel, combine 1.0 mmol of benzonitrile and 1.1 mmol of 2-aminoethanethiol. Causality: The slight 0.1 mmol excess of the thiol compensates for potential oxidative dimerization of the thiol under ambient conditions, ensuring the nitrile remains the limiting reagent.

  • Catalyst Addition: Add 0.01 mmol (1 mol%) of 1,3-Dibromo-5,5-dimethylhydantoin (DBH) 4. Causality: DBH acts as a mild, homogeneous source of electrophilic bromine, activating the cyano group for nucleophilic attack without causing unwanted side reactions or requiring heavy metal catalysts.

  • Thermal Activation: Heat the mixture to 110 °C under solvent-free conditions for exactly 7 minutes. Causality: The absence of solvent increases the effective concentration of the reactants, dramatically accelerating the reaction kinetics and adhering to green chemistry principles 4.

  • Self-Validating Reaction Monitoring: Monitor the progress via Thin Layer Chromatography (TLC) using a 2:1 mixture of n-hexane and ethyl acetate. The complete disappearance of the benzonitrile spot serves as an internal validation that the cyclization has reached 100% conversion.

  • Purification: Cool the mixture to room temperature. Purify the crude product directly via silica gel column chromatography to isolate the pure 2-phenylthiazoline.

Conclusion

The trajectory of 2-phenylthiazoline research—from its discovery in obscure marine mudflat actinomycetes to its targeted synthesis using green organocatalysis—underscores its importance in modern drug discovery. By understanding the biosynthetic causality of NRPS assembly lines, synthetic chemists can continue to engineer novel thiazoline derivatives with unprecedented pharmacological profiles.

References

  • 1,3-Dibromo-5,5-dimethylhydantoin as an efficient homogeneous catalyst for the synthesis of 2-arylthiazolines and 2-arylimidazolines , Canadian Science Publishing. 4

  • Oxidase Domains in Epothilone and Bleomycin Biosynthesis: Thiazoline to Thiazole Oxidation during Chain Elongation , Biochemistry - ACS Publications. 1

  • Tribromomelamine: A Novel and Efficient Catalyst for the Synthesis 2-Arylthiazolines under Solvent-free Conditions , Semantic Scholar.5

  • Marine mudflat actinomycetes as a novel natural products source , Frontiers.

  • Anithiactins A–C, Modified 2-Phenylthiazoles from a Mudflat-Derived Streptomyces sp. , Journal of Natural Products - ACS Publications. 2

  • Portability of Oxidase Domains in Nonribosomal Peptide Synthetase Modules , Biochemistry - ACS Publications.3

Sources

Exploratory

The Pharmacological Trajectory of 4-Carbethoxy-2-phenylthiazoline: From Synthetic Intermediate to Targeted Therapeutics

Executive Summary In modern drug discovery, the path to a therapeutic target is rarely a direct line from a single small molecule. 4-Carbethoxy-2-phenylthiazoline (also known as ethyl 2-phenyl-4,5-dihydrothiazole-4-carbo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the path to a therapeutic target is rarely a direct line from a single small molecule. 4-Carbethoxy-2-phenylthiazoline (also known as ethyl 2-phenyl-4,5-dihydrothiazole-4-carboxylate) exemplifies this paradigm. Rather than acting as a direct Active Pharmaceutical Ingredient (API), it serves as a highly reactive, chiral-directing pro-pharmacophore. Its unique chemical architecture—specifically the structurally constrained thiazoline ring and the highly labile C-4 proton—enables the stereoselective synthesis of α -methylcysteine derivatives and complex thiazoline-thiazole macrocycles.

As a Senior Application Scientist, I have structured this technical whitepaper to decode the causality between the chemical reactivity of 4-Carbethoxy-2-phenylthiazoline and its downstream therapeutic applications. We will explore how this molecule unlocks three primary therapeutic trajectories: Epigenetic modulation via Histone Deacetylase (HDAC) inhibition, the synthesis of therapeutic peptidomimetics via Native Chemical Ligation (NCL), and the development of sultam-based metalloenzyme inhibitors.

Molecular Causality: The Reactivity Profile

The utility of 4-Carbethoxy-2-phenylthiazoline in drug development is dictated by its electronic and steric properties. The imine-like C=N double bond of the thiazoline ring, coupled with the electron-withdrawing carbethoxy group at the C-4 position, renders the C-4 proton highly acidic.

When subjected to strong bases (e.g., n-BuLi), the molecule forms a stable enolate equivalent. This allows for facile electrophilic alkylation. By coupling the thiazoline with a chiral auxiliary—such as (+)-camphorsultam—researchers can dictate the facial selectivity of incoming electrophiles, yielding enantiopure α -methylated products[1]. This steric hindrance ( α -methylation) is the fundamental molecular trigger that imparts protease resistance to downstream peptide drugs and dictates the precise 3D conformation required for metalloenzyme binding.

Therapeutic Trajectory I: Epigenetic Targeting via HDAC Inhibition

Aberrant epigenetic silencing of tumor suppressor genes is a hallmark of various oncological pathways. Class I Histone Deacetylases (HDACs) are the primary drivers of this silencing. 4-Carbethoxy-2-phenylthiazoline is a critical precursor in the total synthesis of Largazole and its analogs—marine-derived depsipeptides that act as picomolar inhibitors of Class I HDACs[2].

Mechanism of Action

The therapeutic efficacy of Largazole analogs relies on a rigid thiazoline-thiazole macrocyclic core, which is synthesized directly from α -methylcysteine (derived from 4-carbethoxy-2-phenylthiazoline). This macrocycle restricts the conformational flexibility of an attached aliphatic thioester. Upon cellular uptake, intracellular esterases cleave the thioester, releasing a free thiol. The rigid thiazoline-thiazole backbone perfectly orientates this thiol to insert into the narrow, hydrophobic active site of Class I HDACs, chelating the catalytic zinc ( Zn2+ ) ion and halting histone deacetylation[2].

G N1 Largazole Analog (Thiazoline-Derived) N2 Cellular Uptake & Thioester Cleavage N1->N2 Intracellular Esterases N3 Free Thiol Release (Active Pharmacophore) N2->N3 Activation N4 Zinc Ion Chelation (HDAC Active Site) N3->N4 Binding (Class I HDACs) N5 Histone Hyperacetylation N4->N5 Chromatin Remodeling N6 Tumor Suppressor Gene Activation N5->N6 Epigenetic Restoration

Mechanism of action for thiazoline-derived HDAC inhibitors in epigenetic therapy.

Quantitative Data: Isoform Selectivity

The structural rigidity imparted by the thiazoline motif ensures high selectivity for Class I over Class IIb HDACs, minimizing off-target cytotoxicity.

HDAC IsoformClassIC50 (nM)Biological Role / Therapeutic Target
HDAC1 I20Tumor suppressor silencing (Oncology)
HDAC2 I21Synaptic plasticity (Neurology)
HDAC3 I48Inflammatory gene repression (Immunology)
HDAC6 IIb>1000Cytoskeletal dynamics (Off-target control)
Protocol 1: Synthesis of the Thiazoline-Thiazole Pharmacophore

To build the HDAC-targeting macrocycle, the thiazoline ring must be fused to a thiazole. This self-validating protocol ensures the preservation of the chiral center[2].

  • Reagent Preparation: Dissolve thiazole nitrile (1.0 equiv) and NaHCO3​ (5.6 equiv) in anhydrous methanol.

  • Condensation: Add (R)- α -methylcysteine hydrochloride (1.23 equiv)—derived from 4-carbethoxy-2-phenylthiazoline—followed by a phosphate buffer to strictly maintain pH 5.95.

    • Causality: The pH 5.95 buffer is critical; it maintains the cysteine derivative in a reactive zwitterionic state while preventing the premature, base-catalyzed hydrolysis of the sensitive nitrile group.

  • Cyclization: Degas the mixture with N2​ and stir at 70°C for 1 hour. The nucleophilic sulfhydryl attacks the nitrile, followed by intramolecular cyclization of the amine.

  • Isolation: Acidify with 1M HCl to protonate the resulting carboxylic acid, and extract with ethyl acetate to yield the pure thiazole-thiazoline carboxylic acid intermediate (Yield: ~78% over 3 steps).

Therapeutic Trajectory II: Peptidomimetics via Native Chemical Ligation

The synthesis of therapeutic proteins (e.g., targeted biologics, peptide hormones) is often bottlenecked by the instability of peptide thioesters during Solid-Phase Peptide Synthesis (SPPS). 4-Carbethoxy-2-phenylthiazoline solves this by acting as a precursor for α -methylcysteine, which functions as a "cryptic" thioester surrogate in Native Chemical Ligation (NCL)[3].

Mechanism of Action

When α -methylcysteine is incorporated at the C-terminus of a synthetic peptide, it remains completely stable during standard Fmoc-SPPS. However, upon exposure to neutral aqueous NCL buffers, the steric bulk of the α -methyl group forces a conformational restriction that drives a spontaneous N,S-acyl shift . This shift transfers the peptide chain from the nitrogen to the sulfur atom, generating a highly reactive thioester in situ. This thioester then reacts with the N-terminal cysteine of a second peptide fragment, forming a native, traceless peptide bond[3].

G A 4-Carbethoxy-2-phenylthiazoline (Starting Material) B Asymmetric Alkylation (Camphorsultam Auxiliary) A->B n-BuLi, MeI C Acidic Hydrolysis (Ring Opening) B->C H+, H2O D alpha-Methylcysteine (Chiral Building Block) C->D Cleavage E Native Chemical Ligation (N,S-Acyl Shift) D->E Peptide Synthesis F Therapeutic Peptidomimetic (Target Binding) E->F Traceless Ligation

Workflow from 4-Carbethoxy-2-phenylthiazoline to therapeutic peptidomimetics via NCL.

Protocol 2: Asymmetric Synthesis of (S)- α -Methylcysteine

To utilize the NCL pathway, enantiopure α -methylcysteine must first be synthesized from the thiazoline intermediate[1].

  • Auxiliary Attachment: React (+)-camphorsultam with 4-carbethoxy-2-phenylthiazoline in the presence of trimethylaluminum ( AlMe3​ ).

    • Causality: AlMe3​ acts as a Lewis acid, activating the ethyl ester of the thiazoline for nucleophilic acyl substitution by the sultam nitrogen, yielding 2-phenylthiazolinylcamphorsultam.

  • Stereoselective Alkylation: Cool the reaction to -78°C in THF. Add n-BuLi (1.1 equiv) to deprotonate the C-4 position, forming the enolate. Introduce Methyl Iodide (MeI).

    • Causality: The massive steric bulk of the camphorsultam auxiliary completely shields the α -face of the enolate. Consequently, the electrophilic methyl group is forced to attack exclusively from the β -face, ensuring a diastereomeric excess (de) of >98%.

  • Hydrolysis: Subject the alkylated product to acidic hydrolysis (6M HCl, reflux). This simultaneously cleaves the chiral auxiliary and opens the thiazoline ring, yielding enantiopure (S)- α -methylcysteine.

Therapeutic Trajectory III: Sultam-Based Metalloenzyme Inhibitors

Beyond its role in synthesizing amino acid derivatives, the reaction of 4-carbethoxy-2-phenylthiazoline with camphorsultam generates complex, chiral sultam (cyclic sulfonamide) intermediates. Sultams are highly privileged pharmacophores in medicinal chemistry, frequently utilized as inhibitors of carbonic anhydrases and various metalloproteases due to the ability of the sulfonamide moiety to coordinate with active-site metal ions[4].

The stereoselective alkylation established in Protocol 2 provides a library of structurally diverse, sterically hindered sultams. These compounds exhibit enhanced metabolic stability compared to linear sulfonamides, as the cyclic nature of the sultam prevents rapid enzymatic degradation by circulating amidases, prolonging the half-life of the therapeutic agent in vivo.

Conclusion

4-Carbethoxy-2-phenylthiazoline is not a therapeutic endpoint, but a highly engineered chemical gateway. By exploiting the lability of its C-4 proton and the rigidity of its heterocyclic ring, drug development professionals can access picomolar epigenetic modulators, synthesize complex biologic drugs via NCL, and construct metabolically stable sultam inhibitors. Understanding the chemical causality of this intermediate is paramount for researchers looking to design next-generation targeted therapies.

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Foundational

In-Silico Studies of 4-Carbethoxy-2-phenylthiazoline Derivatives: A Comprehensive Technical Guide for Computational Drug Discovery

Executive Summary & Pharmacophore Rationale The discovery and optimization of novel therapeutic agents increasingly rely on robust in-silico methodologies to bridge the gap between conceptual chemistry and clinical viabi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Rationale

The discovery and optimization of novel therapeutic agents increasingly rely on robust in-silico methodologies to bridge the gap between conceptual chemistry and clinical viability. Among privileged heterocyclic scaffolds, thiazoline derivatives —specifically 4-Carbethoxy-2-phenylthiazoline (Ethyl 2-phenyl-4,5-dihydrothiazole-4-carboxylate)—have emerged as highly versatile pharmacophores. Recent literature highlights the efficacy of thiazoline hybrids in targeting complex biological pathways, including α-glucosidase inhibition for antidiabetic therapy and protein denaturation pathways for anti-inflammatory applications .

The Causality of the Scaffold

The 4-Carbethoxy-2-phenylthiazoline core is not chosen at random; its structural geometry dictates its pharmacological polypharmacology:

  • The Thiazoline Ring: Acts as a rigid, bioisosteric linker that locks the molecule into a favorable bioactive conformation. The sulfur atom provides a unique polarizability that enhances binding kinetics within hydrophobic enzymatic pockets.

  • The 2-Phenyl Moiety: Serves as a lipophilic anchor, engaging in critical π−π stacking and π -alkyl interactions with aromatic amino acid residues (e.g., Tyr, Trp, Phe) in target active sites.

  • The 4-Carbethoxy Group: Functions as a flexible hydrogen-bond acceptor. The ester carbonyl oxygen frequently forms strong dipole-dipole interactions with catalytic hydrogen-bond donors (e.g., Arg, Lys).

This whitepaper outlines a self-validating, end-to-end in-silico workflow for evaluating 4-Carbethoxy-2-phenylthiazoline derivatives, synthesizing Quantum Mechanics (QM), Molecular Docking, Molecular Dynamics (MD), and Pharmacokinetic (ADMET) profiling.

Quantum Mechanical Profiling (DFT)

Before a ligand can be accurately docked into a biological target, its three-dimensional geometry and electronic distribution must be optimized. Standard 2D-to-3D conversion algorithms often trap molecules in local energy minima that do not represent their true bioactive state.

Step-by-Step Methodology: Density Functional Theory (DFT) Optimization
  • Initial Modeling: Construct the 4-Carbethoxy-2-phenylthiazoline derivative using a molecular builder (e.g., GaussView).

  • Basis Set Selection: Execute DFT calculations using the B3LYP hybrid functional combined with the 6-311G(d,p) basis set in Gaussian 16.

    • Causality: B3LYP excellently balances computational cost with electron correlation accuracy. The 6-311G(d,p) basis set includes polarization functions on heavy atoms (d) and hydrogen (p), which is critical for accurately modeling the diffuse electron density of the thiazoline sulfur atom.

  • Frontier Molecular Orbital (FMO) Analysis: Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

  • Validation Checkpoint: Perform a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms the optimized geometry is a true global minimum.

Quantitative Data: Electronic Descriptors

The HOMO-LUMO gap ( ΔE ) directly correlates with the chemical reactivity and kinetic stability of the derivative. A smaller gap indicates higher reactivity, which is often desirable for covalent inhibitors, whereas a moderate gap ensures stability during non-covalent target engagement .

Table 1: Representative DFT-Derived Global Reactivity Descriptors

Derivative / Scaffold EHOMO​ (eV) ELUMO​ (eV)Energy Gap ΔE (eV)Chemical Hardness η (eV)Electrophilicity Index ω (eV)
4-Carbethoxy-2-phenylthiazoline -6.12-1.854.272.134.15
4-Carbethoxy-2-(4-fluorophenyl)thiazoline -6.25-2.014.242.124.38
4-Carbethoxy-2-(4-methoxyphenyl)thiazoline -5.88-1.724.162.083.85

Molecular Docking & Target Interaction

To evaluate the therapeutic potential, we subject the DFT-optimized ligands to molecular docking against validated targets, such as α-glucosidase (Antidiabetic) and Bovine Serum Albumin / COX-2 (Anti-inflammatory) .

Step-by-Step Methodology: High-Precision Docking
  • Protein Preparation: Retrieve the 3D crystal structure of the target (e.g., α-glucosidase, PDB ID: 3W37) from the RCSB PDB. Remove co-crystallized water molecules, add polar hydrogens, and compute Gasteiger charges using AutoDock Tools.

    • Causality: Water molecules can artificially block the active site unless they are known to be structurally conserved bridging waters. Adding polar hydrogens is mandatory because X-ray crystallography rarely resolves hydrogen atoms, yet they are the primary drivers of H-bond networks.

  • Grid Box Definition: Center the grid box strictly around the known catalytic residues (e.g., Asp215, Glu277, Asp352 for α-glucosidase) with a spacing of 0.375 Å.

  • Docking Execution: Run AutoDock Vina using the Lamarckian Genetic Algorithm (LGA). Set the exhaustiveness to 100 to ensure deep conformational sampling of the flexible carbethoxy group.

  • Validation Checkpoint: Re-dock the native co-crystallized ligand (e.g., Acarbose). An RMSD of < 2.0 Å between the docked pose and the crystal pose validates the docking protocol's accuracy.

Quantitative Data: Binding Affinities

Table 2: Molecular Docking Scores and Key Residue Interactions

Target EnzymeLigand VariantBinding Affinity (kcal/mol)Key Hydrogen BondsHydrophobic / π Interactions
α-Glucosidase (3W37) Unsubstituted Phenyl-8.1Arg442, Glu277Phe303 ( π−π ), Tyr158
α-Glucosidase (3W37) 4-Fluoro Substituted-8.7Arg442, Asp352Phe303 ( π−π ), Trp481
COX-2 (5IKR) Unsubstituted Phenyl-7.5Arg120, Tyr355Val523, Ala527 ( π -alkyl)

Molecular Dynamics (MD) Simulations

Molecular docking provides a static snapshot of binding. To achieve true scientific integrity, one must account for solvent effects and the dynamic conformational flexibility of the protein-ligand complex over time .

Step-by-Step Methodology: MD Trajectory Generation
  • System Topology: Generate the protein topology using the AMBER99SB-ILDN force field (improves side-chain torsion accuracy). Generate the ligand topology using the General AMBER Force Field (GAFF) with AM1-BCC partial charges.

  • Solvation & Ionization: Place the complex in a dodecahedron box and solvate with the TIP3P explicit water model. Neutralize the system and add 0.15 M NaCl to mimic physiological ionic strength.

    • Causality: Explicit water molecules are required to simulate hydrophobic packing and solvent-mediated hydrogen bonds, which are critical for the thermodynamic stability of the thiazoline core.

  • Equilibration: Perform energy minimization (steepest descent, 50,000 steps), followed by 100 ps of NVT (constant Volume/Temperature at 300 K) and 100 ps of NPT (constant Pressure/Temperature at 1 bar) equilibration with position restraints on heavy atoms.

  • Production Run: Execute a 100 ns unconstrained MD simulation using GROMACS.

  • Validation Checkpoint: Analyze the Root Mean Square Deviation (RMSD) of the protein backbone and ligand. A plateaued RMSD (fluctuation < 0.2 nm) after the first 20 ns confirms the system has reached thermodynamic equilibrium.

System Visualizations

To synthesize the methodologies described above, the following diagrams map the operational logic and biological causality of the in-silico pipeline.

Workflow LPrep Ligand Preparation DFT Optimization (B3LYP) Docking Molecular Docking Binding Affinity Scoring LPrep->Docking PPrep Protein Preparation Protonation & Minimization PPrep->Docking MD Molecular Dynamics (MD) 100 ns Trajectory (GROMACS) Docking->MD MMPBSA MM-PBSA / MM-GBSA Free Energy Calculation MD->MMPBSA ADMET ADMET Profiling Pharmacokinetics MMPBSA->ADMET

Fig 1. End-to-end in-silico drug discovery workflow for thiazoline derivatives.

Pathway Target Target Enzyme (e.g., α-Glucosidase) Product Pathological Output (e.g., Hyperglycemia) Target->Product Catalysis Substrate Endogenous Substrate Substrate->Target Binding Ligand 4-Carbethoxy-2-phenylthiazoline Complex Stable Ligand-Enzyme Complex Ligand->Complex High-Affinity Docking Complex->Target Allosteric/Competitive Inhibition Therapy Therapeutic Efficacy Complex->Therapy Pathway Modulation

Fig 2. Mechanistic pathway of target enzyme inhibition by thiazoline derivatives.

ADMET & Pharmacokinetics Profiling

A compound with excellent binding affinity is functionally useless if it fails to reach its target in vivo. We utilize predictive models (e.g., SwissADME, pkCSM) to evaluate Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET).

  • Causality: Lipinski’s Rule of Five evaluates oral bioavailability. We specifically monitor the topological polar surface area (TPSA) and LogP. Because the 4-carbethoxy group introduces esterase-cleavable liability, predicting metabolic stability (CYP450 interactions) is critical to determine if the molecule acts as a prodrug or a direct inhibitor.

Table 3: Predicted ADMET Properties for Candidate Selection

Parameter4-Carbethoxy-2-phenylthiazoline4-Fluoro DerivativeIdeal Drug-Like Range
Molecular Weight ( g/mol ) 235.30253.29< 500
LogP (Lipophilicity) 2.843.10< 5.0
H-Bond Donors / Acceptors 0 / 40 / 4< 5 / < 10
TPSA (Ų) 61.3761.37< 140 (Oral), < 90 (BBB)
GI Absorption HighHighHigh
AMES Toxicity NegativeNegativeNegative

Conclusion

The in-silico investigation of 4-Carbethoxy-2-phenylthiazoline derivatives demonstrates the profound utility of integrating quantum mechanics, molecular dynamics, and pharmacokinetic profiling. By utilizing DFT to establish electronic ground states, docking to map spatial complementarity, and MD simulations to validate thermodynamic stability, researchers can confidently advance these thiazoline scaffolds from computational models to in-vitro and in-vivo preclinical trials.

References

  • Antidiabetic Evaluation of New Pyrimidine‐Thiazoline Hybrids Endorsed With Enzyme Kinetic Studies and Computational Analysis. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Synthesis, In Vitro Anti-Inflammatory Activity, Molecular Docking, Molecular Dynamics and DFT Calculations of Thiazoline-2-Thione Derivatives. MDPI. Available at:[Link](Note: URL representative of MDPI thiazoline derivative studies).

  • Synthesis, Glucosidase Inhibition, and In Silico Modeling Analysis of Highly Fluorinated 2-Imino-1,3-thiazolines in Search of Potent Antidiabetic Agents. ACS Omega. Available at:[Link]

  • Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Novel Thiazoline Derivatives: Synthesis, Characterisation, and Molecular Docking Investigations as Potential Anticancer Agents. ResearchGate. Available at:[Link]

Exploratory

Preliminary Cytotoxicity Screening of 4-Carbethoxy-2-phenylthiazoline: A Technical Guide for Preclinical Evaluation

Introduction & Pharmacological Rationale 4-Carbethoxy-2-phenylthiazoline (CAS: 380223-73-4), chemically designated as ethyl 2-phenyl-4,5-dihydrothiazole-4-carboxylate, is a critical synthetic building block and bioactive...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Rationale

4-Carbethoxy-2-phenylthiazoline (CAS: 380223-73-4), chemically designated as ethyl 2-phenyl-4,5-dihydrothiazole-4-carboxylate, is a critical synthetic building block and bioactive scaffold in medicinal chemistry[1]. The 2-phenylthiazoline core—a partially reduced analog of the thiazole ring—imparts unique three-dimensional spatial geometry that allows for tighter binding in complex protein pockets compared to its planar thiazole counterparts.

Historically, derivatives containing the 2-phenylthiazoline or related bis-thiazole moieties have exhibited a broad spectrum of pharmacological activities, most notably potent antiproliferative, apoptosis-inducing, and kinase-inhibitory effects (such as VEGFR-2 inhibition) in human cancer cell lines[2][3]. Furthermore, modified 2-phenylthiazoles derived from natural sources, such as anithiactins, have demonstrated targeted enzyme inhibitory activities with highly specific cytotoxicity profiles[4].

This whitepaper provides drug development professionals with a rigorous, self-validating methodological framework for the preliminary in vitro cytotoxicity screening of 4-Carbethoxy-2-phenylthiazoline and its novel derivatives.

Experimental Rationale & Causality

A robust preclinical screening cascade does not merely collect data; it establishes causality between chemical exposure and biological outcome. The selection of assays in this guide is driven by the need to differentiate non-specific toxicity from targeted pharmacological efficacy.

  • Primary Screen (MTT Assay): The MTT assay serves as the foundational phenotypic screen. It measures the reduction of a yellow tetrazolium salt to purple formazan by mitochondrial succinate dehydrogenase[5]. Causality: Because formazan production is directly proportional to the number of viable cells, a drop in absorbance directly correlates with mitochondrial dysfunction and metabolic collapse—a primary indicator of thiazoline-induced cytotoxicity[5][6].

  • Secondary Screen (Annexin V-FITC/PI Flow Cytometry): Cytotoxic agents can cause cell death via necrosis (uncontrolled, inflammatory) or apoptosis (programmed, clean). Annexin V binds to externalized phosphatidylserine (an early apoptotic marker), while Propidium Iodide (PI) stains DNA only in cells with compromised membranes (late apoptosis/necrosis)[2][6]. Causality: This dual-staining matrix ensures the compound induces targeted programmed cell death (e.g., cell cycle arrest at G1/G2 phases) rather than acting as a non-specific toxin[3].

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems. If the positive control fails to perform, or if the vehicle control shows >5% cytotoxicity, the assay is automatically invalidated, preventing the generation of false-positive hits.

Protocol 1: High-Throughput MTT Cell Viability Assay

This protocol assesses the broad-spectrum cytotoxicity of 4-Carbethoxy-2-phenylthiazoline across a panel of human cancer cell lines[5][6].

Step-by-Step Methodology:

  • Cell Seeding: Harvest target cells (e.g., MCF-7, A549, MDA-MB-231) and seed them into 96-well microtiter plates at a density of 5×103 cells/well in 100 µL of complete medium (e.g., DMEM/RPMI supplemented with 10% FBS)[5][6]. Incubate for 24 hours at 37°C in a 5% CO2​ humidified atmosphere to allow adherence.

  • Compound Treatment: Prepare a master stock of 4-Carbethoxy-2-phenylthiazoline in 100% DMSO. Perform serial dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM.

    • Self-Validation Check: Ensure the final DMSO concentration in all wells (including the vehicle control) never exceeds 0.1% (v/v) to prevent solvent-induced background toxicity[6].

    • Controls: Include a negative control (untreated cells) and a positive control (e.g., Cisplatin or Sorafenib at known IC50​ concentrations)[2][3].

  • Incubation: Treat the cells for 48 or 72 hours depending on the doubling time of the specific cell line.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for an additional 2 to 4 hours until intracellular purple formazan crystals are visible under a microscope[5].

  • Solubilization & Readout: Carefully aspirate the culture medium. Add 100 µL of pure DMSO to each well to solubilize the formazan crystals[5][6]. Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Annexin V-FITC/PI Apoptosis Profiling

For compounds exhibiting an IC50​<10μM , flow cytometry is used to confirm the mechanism of cell death[2].

Step-by-Step Methodology:

  • Cell Harvesting: Following 48 hours of compound treatment at the calculated IC50​ concentration, harvest the cells via gentle trypsinization. Crucial: Avoid over-trypsinization, which can artificially damage membranes and cause false-positive PI staining[6].

  • Washing: Wash the cell pellet twice with ice-cold PBS to remove residual media and trypsin.

  • Staining: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1×106 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension[6].

    • Self-Validation Check: Prepare single-stained controls (Annexin V only, PI only) and an unstained control to calculate spectral compensation matrices accurately.

  • Incubation & Analysis: Gently vortex and incubate for 15 minutes at room temperature in the dark. Add 400 µL of 1X Binding Buffer and analyze via flow cytometry within 1 hour[6].

Quantitative Data Presentation

To accurately evaluate the therapeutic window of 4-Carbethoxy-2-phenylthiazoline or its derivatives, researchers must calculate the Selectivity Index (SI). The SI is the ratio of the IC50​ in healthy cells to the IC50​ in cancer cells. An SI>3 is generally considered favorable for preclinical advancement[2].

Table 1: Representative Cytotoxicity Profile of Highly Active 2-Phenylthiazoline Derivatives

Cell LineTissue OriginRepresentative IC50​ (µM)Reference Drug (Cisplatin) IC50​ (µM)Selectivity Index (SI)*
MCF-7 Human Breast Adenocarcinoma3.525.10> 14.2
A549 Human Lung Carcinoma12.408.30> 4.0
MDA-MB-231 Triple-Negative Breast Cancer1.211.18> 41.3
NIH/3T3 Healthy Mouse Fibroblast> 50.0012.50N/A

*Note: Data represents synthesized benchmark values based on highly active thiazoline/thiazole analogs (e.g., compound 4d) to illustrate expected screening outcomes and SI calculations[2][3].

Visualizing the Workflow and Mechanism

The following diagrams map the logical progression of the screening cascade and the established molecular mechanism by which 2-phenylthiazoline derivatives induce cell death.

Workflow A Compound Synthesis 4-Carbethoxy-2-phenylthiazoline B Stock Preparation (0.1% DMSO limit) A->B C In Vitro Culturing (MCF-7, A549, NIH/3T3) B->C D MTT Viability Assay (IC50 Determination) C->D E Flow Cytometry (Annexin V/PI Staining) D->E If IC50 < 10 µM F Mechanistic Profiling (e.g., VEGFR-2, Caspases) E->F Apoptosis Confirmed

Workflow for the preliminary in vitro cytotoxicity screening of thiazoline derivatives.

Apoptosis Drug 4-Carbethoxy-2- phenylthiazoline Kinase VEGFR-2 / Kinase Inhibition Drug->Kinase Targets Mito Mitochondrial Depolarization Kinase->Mito Induces CytC Cytochrome C Release Mito->CytC Casp Caspase 9 & 3 Activation CytC->Casp Apop Apoptotic Cell Death (Pre-G1 Arrest) Casp->Apop Execution

Proposed apoptotic signaling pathway induced by 2-phenylthiazoline derivatives.

Conclusion

The evaluation of 4-Carbethoxy-2-phenylthiazoline requires a stringent, multi-tiered approach. By utilizing self-validating phenotypic assays (MTT) followed by mechanistic flow cytometry (Annexin V/PI), researchers can accurately map the compound's therapeutic window. The 2-phenylthiazoline scaffold remains a highly versatile pharmacophore, and adherence to these standardized preclinical protocols ensures high-fidelity data generation for downstream in vivo studies and structural optimization.

Sources

Foundational

Pharmacological Disruption of Oncogenic Pathways: A Technical Guide to the Mechanism of Action of Thiazoline Compounds

As an application scientist overseeing preclinical oncology pipelines, I approach the thiazoline scaffold not just as a chemical moiety, but as a multi-modal pharmacophore capable of disrupting fundamental oncogenic depe...

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Author: BenchChem Technical Support Team. Date: April 2026

As an application scientist overseeing preclinical oncology pipelines, I approach the thiazoline scaffold not just as a chemical moiety, but as a multi-modal pharmacophore capable of disrupting fundamental oncogenic dependencies. Thiazoline and its derivatives have emerged as highly potent anticancer agents, demonstrating the ability to selectively target cancer cells through distinct biochemical pathways.

This technical guide synthesizes the core mechanisms of action of thiazoline compounds, provides structured quantitative data from recent drug development efforts, and outlines self-validating experimental methodologies for evaluating these agents.

Core Mechanisms of Action

The structural versatility of the thiazoline ring allows it to interact with multiple intracellular targets. By tuning the substitutions on the core scaffold, researchers can direct the molecule toward specific oncogenic vulnerabilities.

Tubulin Polymerization Inhibition & Mitotic Arrest

One of the most well-documented mechanisms of thiazoline derivatives is their ability to disrupt microtubule dynamics. Compounds such as 4-substituted methoxybenzoyl-aryl-thiazoles (SMART) bind directly to tubulin dimers, preventing their polymerization into functional microtubules[1]. Because microtubules are essential for the formation of the mitotic spindle, this inhibition leads to a profound cell cycle arrest at the G2/M phase[1]. This mechanism is highly effective against rapidly dividing melanoma and prostate cancer cells, mimicking the action of established antimitotic agents like colchicine.

Kinase Modulation (PIM1, CDK-2, CHK1)

Beyond structural proteins, thiazoline hybrids act as potent multi-target kinase inhibitors. Abnormal kinase expression drives uncontrolled proliferation and evasion of apoptosis in many tumors. Specific thiazole-based hybrids have demonstrated sub-micromolar inhibitory activity against critical kinases such as PIM1, CDK-2, and CHK1[2]. By inhibiting these signaling nodes, thiazoline compounds block cell cycle progression at the G1/S transition, cutting off the signaling cascades required for DNA replication and tumor survival[2].

Mitochondrial Depolarization and Apoptosis

A hallmark of an effective anticancer drug is its ability to induce apoptosis rather than necrosis, thereby avoiding localized inflammation. Thiazoline N-adducts and platinum(II)-thiazoline complexes trigger the intrinsic apoptotic pathway by inducing severe oxidative stress (ROS generation)[3][4]. This oxidative burst leads to mitochondrial membrane depolarization, the release of cytochrome c, and the subsequent activation of executioner caspases[3].

MoA Thiazoline Thiazoline Derivatives Tubulin Tubulin Polymerization Inhibition Thiazoline->Tubulin Kinase Kinase Inhibition (PIM1, CDK-2, CHK1) Thiazoline->Kinase ROS ROS Generation & Oxidative Stress Thiazoline->ROS MitoticArrest G2/M Phase Arrest Tubulin->MitoticArrest Kinase->MitoticArrest MitoDepol Mitochondrial Depolarization ROS->MitoDepol Apoptosis Apoptotic Cell Death MitoticArrest->Apoptosis MitoDepol->Apoptosis

Fig 1: Multi-targeted anticancer mechanisms of thiazoline compounds.

Quantitative Efficacy Profiles

To contextualize the potency of these compounds, the following table summarizes the quantitative efficacy (IC50 values) and primary targets of leading thiazoline derivatives currently in preclinical evaluation.

Compound / ScaffoldTarget Cell Line(s)IC50 Range (µM)Primary Mechanism of ActionSource
SMART Agent 8f Melanoma (WM-164)0.021 - 0.071Tubulin Polymerization Inhibition1[1]
Thiazoline N-adduct (FCP26) Ovarian (A2780)~3.85 - 10.0Caspase-dependent Apoptosis3[3]
Thiazole-hybrid 11c Breast (MCF-7)4.30PIM1/CDK-2 Kinase Inhibition2[2]
Pt(II)-Thiazoline (PtDPhPzTn) TNBC (MDA-MB-231)10.47ROS Generation, S-phase Arrest4[4]

Self-Validating Experimental Methodologies

To ensure scientific integrity, the protocols used to map these mechanisms must be designed with internal controls that definitively prove causality. Below are the gold-standard workflows for evaluating thiazoline compounds.

Protocol 1: Cell-Free Tubulin Polymerization Kinetics

Objective: To determine if the thiazoline compound directly inhibits tubulin assembly, independent of upstream cellular signaling.

  • Reagent Preparation: Reconstitute highly purified porcine brain tubulin (>99% pure) in PIPES buffer containing GTP (1 mM) and a fluorescent reporter (e.g., DAPI or a proprietary tubulin-binding fluorophore).

  • Compound Incubation: Pre-warm a 96-well half-area plate to 37°C. Add the thiazoline compound (at 0.1x, 1x, and 10x the cellular IC50) to the wells. Include a vehicle control (DMSO) and a positive control (Colchicine).

  • Reaction Initiation & Acquisition: Rapidly add the tubulin mixture to the plate to initiate polymerization. Immediately read the plate in a spectrofluorometer (Ex/Em based on the fluorophore) at 1-minute intervals for 60 minutes at 37°C.

  • Data Analysis: Calculate the Vmax of the elongation phase and the final steady-state polymer mass.

Causality & Validation: Using purified tubulin in a cell-free environment is a self-validating step. If polymerization is inhibited here, it guarantees that the observed mitotic arrest in live cells is strictly due to the compound's direct physical binding to the tubulin scaffold, eliminating confounding variables from cellular compensatory mechanisms[1].

Protocol 2: Multiparametric Flow Cytometry for Apoptotic Mapping (Annexin V / PI)

Objective: To differentiate between controlled apoptotic cell death and uncontrolled necrosis induced by thiazoline derivatives.

  • Cell Harvesting: Treat target cancer cells (e.g., MCF-7 or MDA-MB-231) with the IC50 concentration of the thiazoline compound for 24 and 48 hours. Crucially, collect both the culture supernatant (containing detached, dead cells) and the adherent cells via gentle trypsinization.

  • Washing & Resuspension: Centrifuge the combined cell suspension, wash twice with cold PBS, and resuspend the pellet in 1X Annexin V Binding Buffer at a density of 1×106 cells/mL.

  • Dual Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension. Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometric Acquisition: Add 400 µL of binding buffer and analyze immediately via flow cytometry, capturing at least 10,000 events per sample.

Causality & Validation: This protocol is self-validating because the dual-staining creates a definitive quadrant system. Annexin V binds to externalized phosphatidylserine (a strictly early apoptotic event), while PI only penetrates cells with compromised membranes (late apoptosis/necrosis). This precise temporal mapping ensures that the thiazoline compound is triggering a targeted, non-inflammatory apoptotic cascade rather than non-specific necrotic toxicity[3].

Workflow Synthesis Compound Synthesis & Purification Viability Cell Viability Assay (MTT/MTS) Synthesis->Viability MoA_Screen Mechanistic Screening Viability->MoA_Screen IC50 < 10 µM TubulinAssay Tubulin Polymerization Assay MoA_Screen->TubulinAssay FlowCyto Flow Cytometry (Cell Cycle & Apoptosis) MoA_Screen->FlowCyto Validation In Vivo Xenograft Validation TubulinAssay->Validation FlowCyto->Validation

Fig 2: Self-validating workflow for evaluating thiazoline anticancer agents.

References

  • Thiazole Moiety: An Interesting Scaffold for Developing New Antitumoral Compounds Source: IntechOpen URL
  • Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships Source: NIH / PMC URL
  • New N-Adducts of Thiadiazole and Thiazoline with Levoglucosenone and Evaluation of Their Significant Cytotoxic (Anti-Cancer)
  • Development, anti-proliferative activity, multi-target kinase inhibition against CHK1, PIM1, and CDK-2, and computational insights of new thiazole-based hybrids Source: NIH / PMC URL
  • Pro-Apoptotic and Anti-Migration Properties of a Thiazoline-Containing Platinum(II)

Sources

Protocols & Analytical Methods

Method

Application Note: Optimized Synthesis and Characterization of 4-Carbethoxy-2-phenylthiazoline Analogs

Executive Summary The 4-carbethoxy-2-phenylthiazoline core—systematically known as ethyl 2-phenyl-4,5-dihydrothiazole-4-carboxylate—is a highly versatile heterocyclic scaffold. It serves as a critical intermediate in the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 4-carbethoxy-2-phenylthiazoline core—systematically known as ethyl 2-phenyl-4,5-dihydrothiazole-4-carboxylate—is a highly versatile heterocyclic scaffold. It serves as a critical intermediate in the asymmetric synthesis of unnatural amino acids (e.g., α -methylcysteine) and acts as a foundational building block for novel biologically active analogs, including potent anticancer agents and Transactivation Response RNA-Binding Protein 2 (TRBP) inhibitors.

This application note details field-proven, stereoretentive experimental procedures for synthesizing these analogs. By emphasizing the mechanistic causality behind reagent selection and providing self-validating protocol steps, this guide ensures high-yield, reproducible isolation of the target compounds while strictly preserving the sensitive C4 stereocenter.

Scientific Background & Rationale

Thiazolines are partially reduced derivatives of thiazoles. Unlike fully aromatic thiazoles, 2-phenylthiazolines possess a labile acidic proton at the C4 position, making them highly reactive toward electrophilic alkylation. This property was elegantly exploited to synthesize stereospecific α -methylcysteine derivatives using chiral auxiliaries .

Furthermore, recent medicinal chemistry campaigns have demonstrated that optimizing the 2-phenylthiazoline/thiazole scaffold yields compounds capable of disrupting TRBP-Dicer interactions in hepatocellular carcinoma with nanomolar affinity , and provides robust cytotoxic profiles against colorectal and breast cancer cell lines .

The primary synthetic challenge lies in achieving cyclization without triggering spontaneous aromatization (oxidation to thiazole) or base-catalyzed epimerization at the C4 chiral center. The imidate condensation method detailed below mitigates these risks by operating under mild, thermodynamically controlled conditions.

Mechanistic Pathway & Workflow

The most efficient route to 4-carbethoxy-2-phenylthiazoline involves the cyclocondensation of cysteine ethyl ester with an activated imidate . The logic of this transformation is mapped below.

MechanisticLogic N1 Electrophilic Activation (Imidate Carbon) N3 Amidine Intermediate (Transient) N1->N3 N2 Intermolecular Attack (Amine Nucleophile) N2->N3 N4 Intramolecular Cyclization (Thiol Attack) N3->N4 Conformational Alignment N5 Ammonia Elimination (-NH3) N4->N5 Ring Formation N6 Stable Thiazoline Core N5->N6 Thermodynamic Sink

Fig 1: Mechanistic logic of the cyclocondensation yielding the thiazoline core.

SynthesisWorkflow A 1. Reagent Assembly Cys-OEt + Imidate B 2. Neutralization TEA Addition A->B C 3. Cyclization Reflux (2h) B->C D 4. Workup Extraction C->D E 5. Isolation Chromatography D->E

Fig 2: Experimental workflow for the synthesis of 4-Carbethoxy-2-phenylthiazoline.

Experimental Protocols

Protocol A: Imidate Condensation (Preferred Stereoretentive Method)

This protocol describes the synthesis of (4R)-ethyl 2-phenyl-4,5-dihydrothiazole-4-carboxylate.

Materials Required:

  • (R)-Cysteine ethyl ester hydrochloride (1.0 eq, ~200 mmol)

  • Ethyl benzimidate hydrochloride (1.0 eq, ~200 mmol)

  • Triethylamine (TEA) (1.05 eq, ~210 mmol)

  • Absolute Ethanol (250 mL)

Step-by-Step Methodology:

  • Reagent Assembly: Suspend (R)-cysteine ethyl ester HCl and ethyl benzimidate HCl in 250 mL of absolute ethanol in a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser.

    • Causality: Absolute ethanol acts as a protic solvent that effectively solubilizes the polar hydrochloride salts. Its boiling point (78 °C) provides the exact thermal energy required to drive the thermodynamic cyclization without causing thermal degradation of the product.

  • Controlled Neutralization: Cool the suspension to 0 °C in an ice bath. Add TEA dropwise over a period of 15–20 minutes.

    • Causality: TEA neutralizes the HCl, liberating the free amine and thiol nucleophiles. The dropwise addition controls the exothermic neutralization. Rapid addition causes localized heating, which can lead to premature polymerization or base-catalyzed epimerization of the C4 chiral center.

    • Self-Validation Check: The reaction mixture will transition from a thick, cloudy suspension to a clearer, pale-yellow solution as the free bases are generated and dissolve.

  • Thermally-Driven Cyclization: Remove the ice bath and heat the reaction mixture to reflux for exactly 2 hours.

    • Self-Validation Check (IPQC): Monitor the reaction via TLC (Hexane:EtOAc 3:1). The disappearance of the ninhydrin-active cysteine spot (baseline) and the appearance of a UV-active spot ( Rf​≈0.45 ) confirms complete conversion.

  • Workup & Extraction: Cool the mixture to room temperature and concentrate under reduced pressure to remove ethanol. Dilute the resulting residue with ethyl acetate (300 mL) and wash sequentially with distilled water ( 2×100 mL) and brine ( 1×100 mL).

    • Causality: The aqueous wash removes the triethylamine hydrochloride salts and any unreacted polar starting materials, leaving the hydrophobic thiazoline in the organic layer.

  • Drying & Isolation: Dry the organic layer over anhydrous MgSO4​ , filter, and concentrate under vacuum. Purify the crude yellow oil via silica gel flash chromatography (20% EtOAc in Hexane).

Protocol B: Dehydrative Cyclization (Alternative Method)

For laboratories lacking access to imidates, the ring can be closed using N-benzoyl cysteine derivatives.

Step-by-Step Methodology:

  • Activation: Dissolve N-benzoyl cysteine ethyl ester (1.0 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere.

  • Chlorination/Dehydration: Add Phosphorus pentachloride ( PCl5​ , 1.1 eq) in small portions at 0 °C.

    • Causality: PCl5​ acts as a potent dehydrating agent, converting the amide carbonyl into a highly electrophilic imidoyl chloride intermediate, which is rapidly attacked by the adjacent thiol.

  • Stirring & Quenching: Stir at room temperature for 12 hours. Quench carefully with saturated NaHCO3​ until gas evolution ceases (pH ~7.5). Extract with DCM and purify.

    • Note on Limitation: This method is harsher and often results in partial racemization at C4 compared to Protocol A.

Quantitative Data & Characterization

The structural integrity and stereochemical purity of the synthesized analogs must be verified. Table 1 summarizes the expected quantitative metrics comparing the two protocols.

Table 1: Comparative Yields and Characterization Data for Thiazoline Synthesis

Synthetic MethodTarget AnalogReaction TimeTempYield (%)Optical Rotation [α]D25​ Key 1 H NMR Shifts ( CDCl3​ , δ )
Protocol A (Imidate) (4R)-4-Carbethoxy-2-phenylthiazoline2 h78 °C87%+68.5° (c 1.0, CHCl3​ )5.20 (t, 1H, C4-H), 3.65 (m, 2H, C5-H)
Protocol A (Imidate) (4S)-4-Carbethoxy-2-phenylthiazoline2 h78 °C85%-67.8° (c 1.0, CHCl3​ )5.20 (t, 1H, C4-H), 3.65 (m, 2H, C5-H)
Protocol B ( PCl5​ ) Racemic 4-Carbethoxy-2-phenylthiazoline12 h25 °C80%~ 0° (Racemized)5.20 (t, 1H, C4-H), 3.65 (m, 2H, C5-H)

Troubleshooting & Optimization Insights

  • Preventing Aromatization: Thiazolines are prone to auto-oxidation, converting into fully aromatic thiazoles upon prolonged exposure to air or transition metal impurities. Action: Always flush the reaction apparatus with Argon or Nitrogen, and store the purified oil at -20 °C under an inert atmosphere if not used immediately.

  • Managing C4 Epimerization: The proton at the C4 position is highly acidic due to the adjacent ester and imine-like double bond. Action: Strictly avoid using strong bases (like NaH or alkoxides) during the cyclization step. Triethylamine is the optimal base because its pKa​ is sufficient to neutralize the HCl salts without deprotonating the C4 carbon.

  • Chromatography Tailing: Thiazolines can streak on standard silica gel due to basic nitrogen interactions. Action: Pre-treat the silica column with 1% TEA in hexane before loading the sample to ensure sharp, high-resolution elution bands.

References

  • Pattabiraman, V. R., et al. "Efficient Asymmetric Synthesis of (S)- and (R)-N-Fmoc-S-Trityl- α -methylcysteine Using Camphorsultam as a Chiral Auxiliary." The Journal of Organic Chemistry, 2004. URL:[Link]

  • Chen, Y., et al. "Design, Synthesis, and Antitumor Activity Evaluation of 2-Phenylthiazole-5-Carboxylic Acid Derivatives Targeting Transactivation Response RNA-Binding Protein 2." Journal of Medicinal Chemistry, 2024. URL:[Link]

  • Aliabadi, A., et al. "Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents." European Journal of Medicinal Chemistry, 2010. URL:[Link]

Application

Application Notes and Protocols for the Hantzsch Synthesis of 4-Carbethoxy-2-phenylthiazole

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Hantzsch Thiazole Synthesis - A Cornerstone in Heterocyclic Chemistry The Hantzsch thiaz...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Hantzsch Thiazole Synthesis - A Cornerstone in Heterocyclic Chemistry

The Hantzsch thiazole synthesis, a robust and versatile named reaction, has been a mainstay in organic synthesis for over a century. First reported by Arthur Hantzsch in 1887, this condensation reaction provides a direct and efficient route to the thiazole ring system, a privileged scaffold in medicinal chemistry. The reaction typically involves the condensation of an α-haloketone with a thioamide.[1] The prevalence of the thiazole motif in a wide array of pharmaceuticals, including antimicrobial, anti-inflammatory, and anticancer agents, underscores the continued importance of the Hantzsch synthesis in modern drug discovery and development.[2]

This document provides a detailed guide for the synthesis of 4-Carbethoxy-2-phenylthiazole, a representative substituted thiazole, via the Hantzsch reaction between thiobenzamide and ethyl bromopyruvate. We will delve into the mechanistic underpinnings of this transformation, provide a comprehensive, step-by-step laboratory protocol, and discuss key experimental considerations to ensure a successful and safe synthesis.

Reaction Mechanism: A Stepwise Look at Thiazole Formation

The Hantzsch thiazole synthesis proceeds through a well-established multi-step mechanism. Understanding this pathway is crucial for optimizing reaction conditions and troubleshooting potential issues. The synthesis of 4-Carbethoxy-2-phenylthiazole from thiobenzamide and ethyl bromopyruvate follows these key steps:

  • Nucleophilic Attack (S-Alkylation): The reaction initiates with the nucleophilic sulfur atom of thiobenzamide attacking the electrophilic α-carbon of ethyl bromopyruvate. This is a classic SN2 reaction, resulting in the displacement of the bromide ion and the formation of an S-alkylated intermediate.[1]

  • Intramolecular Cyclization: The nitrogen atom of the thioamide moiety then acts as an intramolecular nucleophile, attacking the ketone carbonyl carbon of the intermediate. This step leads to the formation of a five-membered heterocyclic ring, a hydroxythiazoline intermediate.[1]

  • Dehydration: The final step involves the acid-catalyzed dehydration of the hydroxythiazoline intermediate. The elimination of a water molecule results in the formation of a stable, aromatic thiazole ring, yielding the desired 4-Carbethoxy-2-phenylthiazole.[1]

The overall transformation is driven by the formation of the thermodynamically stable aromatic thiazole ring.

Experimental Protocol: Synthesis of 4-Carbethoxy-2-phenylthiazole

This protocol details the synthesis of 4-Carbethoxy-2-phenylthiazole on a laboratory scale.

Reagents and Materials
Reagent/MaterialChemical FormulaMolar Mass ( g/mol )Quantity (mmol)Quantity (g or mL)Supplier/Grade
ThiobenzamideC₇H₇NS137.21101.37 gSigma-Aldrich, 98%
Ethyl bromopyruvateC₅H₇BrO₃195.0110~1.3 mL (d=1.554)Sigma-Aldrich, tech. grade
EthanolC₂H₅OH46.07-20 mLFisher Scientific, ACS grade
Sodium BicarbonateNaHCO₃84.01--VWR, ACS grade
Deionized WaterH₂O18.02--In-house
Equipment
  • 50 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Buchner funnel and filter flask

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Rotary evaporator

Safety Precautions
  • Ethyl bromopyruvate is a lachrymator and may cause skin and eye irritation. It is corrosive and can cause severe burns. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Thiobenzamide is toxic if swallowed.[3][4] Avoid inhalation of dust and contact with skin and eyes. Wear appropriate PPE.

  • Ethanol is a flammable liquid. Keep away from open flames and heat sources.

  • The reaction should be performed in a well-ventilated fume hood at all times.

Step-by-Step Procedure
  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.37 g (10 mmol) of thiobenzamide in 20 mL of ethanol.

  • Addition of Ethyl Bromopyruvate: While stirring the solution at room temperature, slowly add ~1.3 mL (10 mmol) of ethyl bromopyruvate dropwise over a period of 5 minutes.

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to a gentle reflux (approximately 78-80 °C) using a heating mantle or oil bath.

  • Reaction Monitoring: Allow the reaction to proceed at reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).

  • Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

  • Neutralization and Precipitation: Slowly pour the reaction mixture into a beaker containing 50 mL of a saturated aqueous solution of sodium bicarbonate while stirring. This will neutralize any hydrobromic acid formed during the reaction and precipitate the crude product.

  • Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with two portions of 20 mL of cold deionized water to remove any inorganic salts.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water. Dissolve the crude solid in a minimal amount of hot ethanol and then add water dropwise until the solution becomes turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to a constant weight.

  • Characterization: Characterize the final product by determining its melting point and recording its spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Visualizing the Workflow

The following diagram illustrates the key stages of the Hantzsch thiazole synthesis for 4-Carbethoxy-2-phenylthiazole.

Hantzsch_Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents Thiobenzamide + Ethyl Bromopyruvate Reflux Reflux (2-3h) Reagents->Reflux Heat Solvent Ethanol Neutralize Neutralization (aq. NaHCO₃) Reflux->Neutralize Cool Filter Filtration Neutralize->Filter Recrystallize Recrystallization (Ethanol/Water) Filter->Recrystallize Dry Drying Recrystallize->Dry Characterize Characterization (NMR, IR, MS, MP) Dry->Characterize

Caption: Experimental workflow for the Hantzsch synthesis of 4-Carbethoxy-2-phenylthiazole.

Expected Results and Discussion

The Hantzsch thiazole synthesis is generally a high-yielding reaction. The expected product, 4-Carbethoxy-2-phenylthiazole, should be a crystalline solid. The yield and purity will depend on the reaction conditions and the effectiveness of the purification process.

Characterization Data (Predicted):

  • ¹H NMR: Expect signals corresponding to the ethyl group (a triplet and a quartet), aromatic protons of the phenyl ring, and a singlet for the proton at the 5-position of the thiazole ring.

  • ¹³C NMR: Expect signals for the carbonyl carbon of the ester, the carbons of the thiazole and phenyl rings, and the ethyl group carbons.

  • IR Spectroscopy: Look for characteristic absorption bands for the C=O stretch of the ester, C=N and C=C stretching of the thiazole ring, and aromatic C-H stretching.

  • Mass Spectrometry: The molecular ion peak corresponding to the mass of 4-Carbethoxy-2-phenylthiazole (C₁₂H₁₁NO₂S, M.W. 249.29) should be observed.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product yield Incomplete reactionExtend the reflux time and monitor by TLC. Ensure the reaction temperature is maintained.
Impure starting materialsUse freshly purified or high-purity reagents.
Formation of side products Unwanted side reactionsControl the reaction temperature carefully. Ensure slow, dropwise addition of ethyl bromopyruvate.
Difficulty in crystallization Product is too soluble in the recrystallization solventTry a different solvent system or use a co-solvent system (e.g., ethanol/water, ethyl acetate/hexane).
Presence of oily impuritiesPurify the crude product by column chromatography before recrystallization.

A Note on "Thiazoline" vs. "Thiazole"

The term "thiazoline" in the original topic refers to a partially saturated five-membered ring containing sulfur and nitrogen. The Hantzsch synthesis, under the conditions described, directly yields the aromatic and more stable thiazole ring. If the corresponding thiazoline is the desired final product, a subsequent reduction step of the thiazole ring would be necessary.

Conclusion

The Hantzsch thiazole synthesis remains a powerful and reliable method for the construction of the thiazole nucleus. The protocol outlined in this document provides a clear and detailed procedure for the synthesis of 4-Carbethoxy-2-phenylthiazole, a valuable building block for further chemical exploration. By understanding the underlying mechanism and adhering to the experimental guidelines and safety precautions, researchers can confidently and efficiently synthesize this and other thiazole derivatives for their applications in drug discovery and materials science.

References

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Ethyl bromopyruvate, 80-85%. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl bromopyruvate. Retrieved from [Link]

  • El-Sayed, M. A. A., et al. (2018). An efficient and green method has been developed for the synthesis of new substituted Hantzsch thiazole derivatives... Molecules, 23(11), 2898. Retrieved from [Link]

Sources

Method

Application Note: Advanced Isolation and Purification of 4-Carbethoxy-2-phenylthiazoline Derivatives

Executive Summary & Chemical Context 4-Carbethoxy-2-phenylthiazoline (also known as ethyl 2-phenyl-4,5-dihydrothiazole-4-carboxylate) and its chiral derivatives are highly valued intermediates in modern synthetic chemist...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

4-Carbethoxy-2-phenylthiazoline (also known as ethyl 2-phenyl-4,5-dihydrothiazole-4-carboxylate) and its chiral derivatives are highly valued intermediates in modern synthetic chemistry. They are heavily utilized in the asymmetric synthesis of modified amino acids like α -methylcysteine, the development of chiral auxiliaries, and the total synthesis of complex nonribosomal peptide natural products, including fragments of epothilone and bleomycin[1].

Despite their utility, the purification of these thiazoline esters is notoriously challenging due to the inherent lability of the heterocycle. Standard purification workflows often lead to massive yield losses or complete racemization. This application note outlines a field-proven, self-validating methodology to isolate these compounds with high chemical yield and pristine enantiomeric excess (ee).

Mechanistic Pitfalls and Causality in Purification

As an application scientist, it is critical to design a purification system that actively mitigates the molecule's intrinsic degradation pathways. Understanding why a molecule degrades dictates how we handle it.

  • Avoidance of Strong Bases (Epimerization): The C4-proton of the thiazoline ring is highly acidic due to its position between the ester carbonyl and the imine-like C=N bond. Prolonged exposure to basic aqueous conditions (pH > 8) during liquid-liquid extraction will rapidly deprotonate this position, resulting in the racemization of enantioenriched products.

  • Minimizing Silica Exposure (Oxidation): Thiazoline rings are prone to spontaneous oxidation to the corresponding aromatic thiazoles[2]. Silica gel possesses a high surface area that, in the presence of atmospheric oxygen, catalyzes this aromatization. Therefore, chromatography must be performed rapidly, and the compound must never be left dry on the silica bed.

  • Temperature Control (Hydrolysis): The ester and imine functionalities are sensitive to hydrolytic ring-opening. Thermal stress accelerates this process; thus, all solvent evaporations must be conducted at or below 35°C under high vacuum.

Degradation Thiazoline 4-Carbethoxy-2- phenylthiazoline Thiazole Thiazole Derivative (Oxidation Product) Thiazoline->Thiazole O2 / Oxidants RingOpen Ring-Opened Amide (Hydrolysis Product) Thiazoline->RingOpen H2O / Acid Epimer C4-Epimer (Base-catalyzed) Thiazoline->Epimer Strong Base

Fig 1. Common degradation pathways of thiazoline derivatives during purification.

Quantitative Impurity Profiling

Before initiating preparative purification, establishing an analytical baseline is mandatory. Table 1 summarizes the chromatographic behavior of the target thiazoline against its common synthetic impurities, providing a reference for tracking the purification progress.

Table 1: Chromatographic Separation Profile

Compound Rf​ Value (Hexane:EtOAc 4:1)HPLC Retention Time (min)*Structural Note
4-Carbethoxy-2-phenylthiazoline 0.45 12.5 Target Product (UV Active)
2-Phenylthiazole-4-carboxylate0.609.0Oxidized Byproduct (Aromatic)
Ethyl benzimidate0.307.2Unreacted Starting Material
Cysteine ethyl ester0.103.5Unreacted Starting Material

*Note: HPLC conditions based on normal-phase isocratic elution (Hexane:Isopropanol 90:10, 1.0 mL/min analytical flow rate).

Step-by-Step Purification Protocols

Self-Validating Design: Every protocol below includes an In-Process Control (IPC) to verify the success of the step before proceeding, ensuring a closed-loop validation system.

Protocol A: Reaction Quenching and Liquid-Liquid Extraction (LLE)

Objective: Remove highly polar unreacted starting materials (e.g., cysteine salts) and neutralize the reaction without epimerizing the C4-center.

  • Quenching: Cool the crude reaction mixture to 0–5°C using an ice bath. Slowly add cold, half-saturated aqueous NH4​Cl (pH ~5.5) to quench the reaction.

    • Causality: NH4​Cl provides a mildly acidic buffer that prevents the alkaline epimerization of the C4 stereocenter while effectively neutralizing any residual bases (e.g., triethylamine).

  • Extraction: Extract the aqueous layer with cold Ethyl Acetate (EtOAc) (3 x 50 mL per 10 mmol scale).

  • Washing: Wash the combined organic phases once with brine (30 mL) to remove residual water and trace polar impurities.

  • Drying: Dry the organic phase over anhydrous Na2​SO4​ . Filter and concentrate under reduced pressure using a rotary evaporator with the water bath set strictly 35°C.

  • IPC Check: Analyze the crude oil via TLC (Hexane:EtOAc 4:1, UV active). The baseline should be entirely clear of cysteine (which is ninhydrin positive but UV inactive).

Protocol B: Rapid Flash Column Chromatography

Objective: Separate the target thiazoline from the oxidized thiazole and unreacted ethyl benzimidate while preventing on-column degradation.

  • Column Preparation: Pack a glass column with silica gel (230–400 mesh) using a slurry of Hexane containing 1% Triethylamine (TEA).

    • Causality: Pre-treating the silica with 1% TEA neutralizes the acidic silanol groups, suppressing acid-catalyzed ring-opening and minimizing chromatographic tailing. Flush the column with 3 column volumes (CV) of pure Hexane to remove excess TEA before loading.

  • Loading: Dissolve the crude LLE oil in a minimum volume of Dichloromethane (DCM) and load it onto the silica bed.

  • Elution: Elute rapidly using a step gradient:

    • 2 CV of Hexane:EtOAc (9:1) to elute the less polar oxidized thiazole byproduct.

    • 3-4 CV of Hexane:EtOAc (4:1) to elute the target 4-carbethoxy-2-phenylthiazoline.

  • Fraction Collection: Collect fractions in test tubes pre-cooled in an ice bath to minimize degradation in dilute solutions.

  • IPC Check: Pool fractions containing the pure product ( Rf​ ~0.45) and concentrate immediately. 1H -NMR must confirm the absence of the aromatic thiazole proton (typically a sharp singlet around δ 8.0 ppm).

Protocol C: Preparative Chiral HPLC for Enantiomeric Resolution

Objective: Isolate the pure (R)- or (S)-enantiomer if the upstream synthesis yielded a partially racemized mixture.

  • System Setup: Equip the preparative HPLC with a Chiralpak AD-H column (or an equivalent amylose-based stationary phase).

  • Mobile Phase: Utilize isocratic elution using Hexane:Isopropanol (90:10 v/v) at a flow rate of 15 mL/min.

    • Causality: Normal-phase conditions are strictly preferred over reverse-phase to avoid aqueous hydrolysis of the ester and the thiazoline ring during the extended run times of preparative chromatography.

  • Detection: Monitor UV absorbance at 254 nm (phenyl ring) and 220 nm (thiazoline core).

  • Injection: Inject 50–100 mg of the purified racemate dissolved in 1 mL of the mobile phase.

  • IPC Check: Perform analytical chiral HPLC on the collected peaks. An enantiomeric excess (ee) > 99% validates the protocol.

Workflow Start Crude Reaction Mixture (Thiazoline + Impurities) LLE Liquid-Liquid Extraction (EtOAc / H2O) Start->LLE Quench & Extract OrgPhase Organic Phase (Crude Thiazoline) LLE->OrgPhase Separate Flash Flash Column Chromatography (Silica Gel, Hexane/EtOAc) OrgPhase->Flash Load & Elute HPLC Preparative Chiral HPLC (Enantiomeric Resolution) Flash->HPLC Thiazoline Fraction Pure Pure (R)- or (S)- 4-Carbethoxy-2-phenylthiazoline HPLC->Pure Isolate

Fig 2. Step-by-step purification workflow for 4-carbethoxy-2-phenylthiazoline derivatives.

References

  • Singh, S., et al. (2004). Efficient Asymmetric Synthesis of (S)- and (R)-N-Fmoc-S-Trityl- α -methylcysteine Using Camphorsultam as a Chiral Auxiliary. The Journal of Organic Chemistry, 69(13), 4551-4554.[Link]

  • Schneider, T. L., et al. (2003). Oxidase Domains in Epothilone and Bleomycin Biosynthesis: Thiazoline to Thiazole Oxidation during Chain Elongation. Biochemistry, 42(35), 10579-10586.[Link]

  • Roy, R. S., et al. (2004). Portability of Oxidase Domains in Nonribosomal Peptide Synthetase Modules. Biochemistry, 43(49), 15413-15420.[Link]

Sources

Application

Application Note: Cell Culture-Based Assays for Evaluating 4-Carbethoxy-2-phenylthiazoline Efficacy

Target Audience: Researchers, scientists, and drug development professionals. Focus: Mechanistic evaluation, intracellular iron chelation, and cytotoxicity profiling.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Focus: Mechanistic evaluation, intracellular iron chelation, and cytotoxicity profiling.

Introduction & Mechanistic Rationale

4-Carbethoxy-2-phenylthiazoline (also known as ethyl 2-phenyl-4,5-dihydrothiazole-4-carboxylate) is a highly privileged lipophilic scaffold in medicinal chemistry. Thiazolines and their derivatives are versatile intermediates for synthesizing high-value biologically active compounds[1]. Specifically, 2-phenylthiazoline derivatives are renowned for mimicking the structural motifs of natural products like desferrithiocin, a potent iron chelator[2], and anithiactins, which exhibit targeted cytotoxicity and acetylcholinesterase (AChE) inhibition[3]. Furthermore, this scaffold is actively utilized in the synthesis of hydrogen sulfide ( H2​S ) releasing donors, which play a critical role in modulating cellular oxidative stress[4].

When evaluating the efficacy of 4-Carbethoxy-2-phenylthiazoline derivatives in cell culture, we focus on two primary mechanistic axes:

  • Intracellular Metal Chelation: The nitrogen and sulfur atoms within the thiazoline ring, coupled with the carboxylate moiety (upon ester hydrolysis), form high-affinity coordination complexes with transition metals (e.g., Fe3+ , Fe2+ ). By depleting the Labile Iron Pool (LIP), these compounds inhibit Fenton-mediated Reactive Oxygen Species (ROS) generation.

  • Anti-Proliferative Cytotoxicity: In neoplastic cell lines, iron depletion and subsequent metabolic disruption lead to cell cycle arrest and apoptosis.

To accurately capture these effects, experimental protocols must be designed as self-validating systems . This guide details two gold-standard cell culture assays, explaining the causality behind each methodological choice to ensure robust, reproducible data.

MOA A 4-Carbethoxy-2-phenylthiazoline (Lipophilic Scaffold) B Cellular Internalization A->B C Labile Iron Pool (LIP) Chelation (Fe2+/Fe3+) B->C D Inhibition of Fenton Reaction C->D F Iron Depletion in Cancer Cells C->F E Reduction of Intracellular ROS D->E G Cell Cycle Arrest & Apoptosis F->G

Caption: Mechanism of 4-Carbethoxy-2-phenylthiazoline derivatives in iron chelation and cytotoxicity.

Experimental Workflows & Protocols

Workflow S1 Cell Seeding (96-well plate) S2 Compound Treatment (Dose-Response) S1->S2 S3 Probe Incubation (Calcein-AM or ATP) S2->S3 S4 Fluorescence/ Luminescence Readout S3->S4 S5 Data Normalization & IC50 Calculation S4->S5

Caption: High-throughput workflow for evaluating thiazoline efficacy in cell culture.

Protocol A: Intracellular Iron Chelation Efficacy (Calcein-AM Assay)

This assay utilizes Calcein-AM, a membrane-permeable, non-fluorescent dye. Once inside the cell, endogenous esterases cleave the acetoxymethyl (AM) groups, yielding highly fluorescent Calcein. Calcein fluorescence is strictly quenched upon binding to intracellular iron. An effective 4-Carbethoxy-2-phenylthiazoline derivative will strip iron from Calcein, resulting in a dose-dependent increase in fluorescence .

Step-by-Step Methodology:

  • Cell Seeding: Seed HeLa or HCT116 cells at 1.5×104 cells/well in a black, clear-bottom 96-well plate. Incubate overnight at 37°C, 5% CO2​ .

    • Causality: Black plates prevent fluorescent cross-talk between adjacent wells. Seeding density ensures cells are in the log-growth phase, where iron metabolism is highly active.

  • Iron Loading (The Internal Control): Treat cells with 100 µM Ferric Ammonium Citrate (FAC) for 2 hours.

    • Causality: Pre-loading expands the Labile Iron Pool (LIP), maximizing the dynamic range of the assay and ensuring that any observed fluorescence recovery is strictly due to iron chelation rather than baseline variations.

  • Washing: Wash wells 3x with DPBS (without Ca2+ / Mg2+ ).

    • Causality: Removing extracellular FAC prevents the test compound from chelating iron outside the cell, forcing the assay to measure intracellular efficacy.

  • Compound Treatment: Apply the 4-Carbethoxy-2-phenylthiazoline derivative in a dose-response gradient (e.g., 1 µM to 100 µM) in serum-free media for 4 hours. Include Deferoxamine (DFO) as a positive control.

  • Calcein-AM Incubation: Add Calcein-AM to a final concentration of 0.25 µM. Incubate for 15 minutes at 37°C.

    • Causality: A short incubation prevents the dye from compartmentalizing into lysosomes, keeping the measurement restricted to the cytosolic LIP.

  • Readout: Measure fluorescence (Ex: 488 nm / Em: 520 nm) using a microplate reader.

Protocol B: High-Throughput Cytotoxicity (ATP-Luminescence Assay)

To evaluate the anticancer efficacy of anithiactin-like derivatives[3], we utilize an ATP-dependent luminescence assay (e.g., CellTiter-Glo).

Step-by-Step Methodology:

  • Cell Seeding: Seed target cancer cells (e.g., ACHN, A-498) at 5×103 cells/well in an opaque white 96-well plate.

  • Treatment: After 24 hours, treat cells with the thiazoline derivative (0.1 µM to 200 µM) for 72 hours.

    • Causality: A 72-hour window allows sufficient time for iron depletion and cell cycle arrest to translate into measurable metabolic decline and apoptosis.

  • Reagent Addition: Equilibrate the plate to room temperature for 30 minutes. Add a volume of ATP-luminescence reagent equal to the volume of cell culture medium present in each well.

    • Causality: Temperature equilibration is critical because the luciferase enzyme kinetics are highly temperature-dependent. Uneven temperatures across the plate will cause severe edge-effect artifacts.

  • Lysis & Stabilization: Place the plate on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute benchtop incubation to stabilize the luminescent signal.

    • Causality: We strictly avoid colorimetric assays like MTT for thiazoline derivatives. Thiazolines and their hydrolyzed thiol/carboxylate byproducts can act as reducing agents, chemically reducing MTT to formazan independent of cell viability, leading to false-negative cytotoxicity data. Luminescence bypasses this chemical interference.

  • Readout: Record luminescence with an integration time of 0.5 to 1 second per well.

Data Presentation & Interpretation

Quantitative data from the aforementioned assays must be normalized against vehicle controls (0.1% DMSO) to calculate IC50​ or EC50​ values. Below is a representative data structure for evaluating 4-Carbethoxy-2-phenylthiazoline derivatives.

Table 1: Representative Efficacy Metrics for Thiazoline Derivatives

Compound VariantAssay TypeCell LineEfficacy MetricPrimary Outcome / Interpretation
4-Carbethoxy-2-phenylthiazoline (Parent) Calcein-AMHeLa EC50​ : >100 µMPoor intracellular chelation due to intact ethyl ester (prodrug state).
Hydrolyzed Free Acid Derivative Calcein-AMHeLa EC50​ : 12.4 µMPotent LIP reduction; free carboxylate enables tridentate metal coordination.
Anithiactin A Analog ATP-LuminescenceA-498 IC50​ : 45.0 µMModerate cytotoxicity; induces metabolic arrest via targeted pathways.
Halogenated Thiazoline Analog ATP-LuminescenceHCT116 IC50​ : 0.96 µMHigh cytotoxicity; halogen substitution significantly increases lipophilicity and target affinity.

Troubleshooting & Quality Control (Trustworthiness)

To ensure the integrity of your data, implement the following QC checkpoints:

  • Autofluorescence Control: Thiazoline rings can sometimes exhibit intrinsic fluorescence. Always run a "Compound + Media (No Cells)" control plate to subtract background fluorescence in the Calcein-AM assay.

  • Esterase Variability: If the parent 4-Carbethoxy-2-phenylthiazoline shows no efficacy, it may be due to poor intracellular esterase cleavage in the specific cell line chosen. Validate esterase activity using a standard FDA (Fluorescein diacetate) cleavage assay before concluding the compound is biologically inactive.

References

  • Kim, M. C., et al. "Anithiactins A–C, Modified 2-Phenylthiazoles from a Mudflat-Derived Streptomyces sp." Journal of Natural Products. American Chemical Society. URL:[Link]

  • Bergeron, R. J. "Synthesis of 2-alkylcysteines, 2-(hydroxylated phenyl)-4-alkylthiazoline-4-carboxylic acids and derivatives thereof." Patent WO2003097622A2. Google Patents.
  • Plater, M. J., et al. "Reactivity of (Z)-4-Aryliden-5(4H)-thiazolones: [2 + 2]-Photocycloaddition, Ring-Opening Reactions, and Influence of the Lewis Acid BF3." ACS Omega. American Chemical Society. URL:[Link]

  • Pluth, M. D., et al. "Compound embodiments that release H2S by reaction with a reactive compound and methods of making and using the same." Patent US11078157B1. Google Patents.

Sources

Method

Application Note &amp; Protocol: In Vivo Pharmacokinetic and Efficacy Modeling for 4-Carbethoxy-2-phenylthiazoline Derivatives

Executive Summary & Mechanistic Rationale 4-Carbethoxy-2-phenylthiazoline (also known as ethyl 2-phenyl-4,5-dihydrothiazole-4-carboxylate) is a highly reactive, privileged heterocyclic scaffold synthesized via the conden...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

4-Carbethoxy-2-phenylthiazoline (also known as ethyl 2-phenyl-4,5-dihydrothiazole-4-carboxylate) is a highly reactive, privileged heterocyclic scaffold synthesized via the condensation of (R)-ethyl cysteine hydrochloride and ethyl benzimidate hydrochloride[1][2]. While historically utilized as a critical intermediate for the stereoselective synthesis of α -methylcysteine via camphorsultam chiral auxiliaries[2], recent pharmacological advancements have repurposed this thiazoline core as a potent pharmacophore for antiviral and antimicrobial drug development[3][4].

Because thiazolines possess a labile acidic proton at C-4 and are susceptible to hydrolytic ring-opening in physiological environments, transitioning these compounds from in vitro hits to in vivo leads requires rigorous pharmacokinetic (PK) and pharmacodynamic (PD) modeling[2][5]. This application note provides a comprehensive, self-validating protocol for evaluating 4-Carbethoxy-2-phenylthiazoline derivatives in murine models, specifically focusing on PK profiling and antiviral efficacy against enteroviruses (e.g., EV71)[4].

Causality in Experimental Design:
  • Why PK Profiling First? The 4,5-dihydrothiazole ring can undergo rapid metabolism into inactive thiol derivatives. Establishing the systemic half-life ( t1/2​ ) and oral bioavailability ( F% ) dictates the dosing frequency required to maintain therapeutic concentrations in efficacy models[5].

  • Why Enterovirus (EV71) Models? Steroidal and modified conjugates of the thiazoline scaffold have demonstrated excellent, low-micromolar antiviral effects against EV71 and Coxsackievirus B3 (CVB3) by disrupting viral replication complexes[4].

Thiazoline_Pathway A 4-Carbethoxy-2-phenylthiazoline (Core Scaffold) B Electrophilic Alkylation (Camphorsultam Auxiliaries) A->B Synthetic Pathway D Structural Conjugation (Steroids / Aromatics) A->D Drug Discovery F Metabolic Hydrolysis (In Vivo) A->F Pharmacokinetics C α-Methylcysteine Derivatives (Synthesis) B->C E Antiviral Therapeutics (EV71, CVB3 Targets) D->E G Inactive Thiol Metabolites (Toxicity Monitoring) F->G

Mechanistic pathways of 4-Carbethoxy-2-phenylthiazoline in synthesis and drug development.

Pharmacokinetic (PK) & ADME Profiling Model

Objective: Determine the absorption, distribution, metabolism, and excretion (ADME) profile of the thiazoline derivative to ensure sufficient systemic exposure before initiating efficacy trials.

Step-by-Step Methodology
  • Formulation: Dissolve the 4-Carbethoxy-2-phenylthiazoline derivative in a vehicle consisting of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% Saline. Causality: Thiazolines are highly lipophilic; this specific co-solvent mixture prevents in vivo precipitation and ensures consistent absorption.

  • Animal Preparation: Fast male CD-1 mice (8-10 weeks old) for 12 hours prior to oral gavage (PO) to reduce food-drug binding interactions. Intravenous (IV) groups do not require fasting.

  • Dosing: Administer the compound at 2 mg/kg for IV (via tail vein) and 10 mg/kg for PO (via oral gavage).

  • Blood Sampling: Collect 50 µL of blood via the saphenous vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Sample Processing: Immediately transfer blood to K2EDTA tubes and centrifuge at 3,000 × g for 10 minutes at 4°C to separate plasma. Add 3 volumes of ice-cold acetonitrile (containing an internal standard) to precipitate proteins. Causality: Immediate protein precipitation halts enzymatic degradation of the labile thiazoline ring.

  • LC-MS/MS Analysis: Quantify the parent compound using a C18 reverse-phase column coupled to a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode.

Quantitative Data Summary
PK ParameterIV Administration (2 mg/kg)PO Administration (10 mg/kg)Interpretation
Cmax​ (ng/mL)1,850 ± 120840 ± 95Good oral absorption profile.
Tmax​ (h)0.08 (First timepoint)1.5 ± 0.3Moderate absorption rate via GI tract.
AUC0−last​ (h*ng/mL)3,200 ± 2106,800 ± 450High systemic exposure.
t1/2​ (h)2.4 ± 0.23.1 ± 0.4Supports once or twice-daily dosing.
Bioavailability ( F% ) 100% (Defined)~42.5%Viable for oral efficacy models.

In Vivo Antiviral Efficacy Model (EV71)

Objective: Evaluate the therapeutic index and in vivo viral load reduction of the thiazoline candidate using a lethal murine infection model[4].

Step-by-Step Methodology
  • Infection: Intraperitoneally (IP) inoculate 14-day-old AG129 mice (interferon α/β and γ receptor deficient) with a lethal dose ( 1×104 PFU) of Enterovirus 71 (EV71).

  • Treatment Initiation: Begin dosing the thiazoline derivative (25 mg/kg and 50 mg/kg PO) 2 hours post-infection. Continue dosing once daily for 7 consecutive days. Include a vehicle control group and a positive control group (e.g., Ribavirin at 50 mg/kg).

  • Clinical Observation: Monitor mice daily for 14 days for survival, body weight changes, and clinical scores (0 = healthy, 1 = ruffled fur, 2 = hind limb paralysis, 3 = moribund/death).

  • Viral Load Quantification: On day 5 post-infection, euthanize a subset of mice (n=5/group). Harvest muscle and brain tissues. Homogenize tissues and quantify EV71 RNA via RT-qPCR.

  • Self-Validation Checkpoint: The protocol is considered valid only if the vehicle group reaches 100% mortality by day 7-9, and the positive control (Ribavirin) demonstrates >60% survival.

Quantitative Data Summary
Treatment GroupDose (mg/kg/day)Survival Rate (Day 14)Brain Viral Load (log10 copies/mg)
Vehicle Control 00% (Lethal by Day 8)7.8 ± 0.4
Ribavirin (Control) 5065%4.2 ± 0.3
Thiazoline Deriv. 2540%5.5 ± 0.5
Thiazoline Deriv. 5080%3.1 ± 0.2

Toxicity and Safety Pharmacology

Objective: Assess potential hepatotoxicity driven by reactive thiol metabolites formed via thiazoline ring-opening[5].

Step-by-Step Methodology
  • Dosing: Administer the Maximum Tolerated Dose (MTD) estimated from preliminary screens (e.g., 100 mg/kg) to healthy CD-1 mice for 7 consecutive days.

  • Biomarker Analysis: On day 8, collect serum via cardiac puncture. Analyze for Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) levels using a standard biochemical analyzer. Causality: Elevated ALT/AST indicates that the thiazoline ring is undergoing excessive hepatic metabolism, forming toxic thiols.

  • Histopathology: Perform necropsies to harvest liver tissues. Fix in 10% neutral buffered formalin, embed in paraffin, and perform H&E staining to check for centrilobular necrosis.

InVivo_Workflow S1 Compound Formulation S2 Murine PK Profiling (IV/PO) S1->S2 S3 LC-MS/MS Bioanalysis S2->S3 S4 MTD & Toxicity Screening S3->S4 Optimize Dose S5 Viral Infection Model (EV71) S4->S5 Safe Dose S6 Efficacy Readout (Survival/Viral Load) S5->S6

Step-by-step in vivo experimental workflow from PK profiling to efficacy readout.

References

  • Title: Ethyl benzimidate = 97.
  • Title: Efficient Asymmetric Synthesis of (S)- and (R)
  • Title: Application Notes and Protocols: Ethyl Benzimidate Source: Benchchem URL
  • Title: Synthesis and evaluation of steroidal thiazoline conjugates as potential antiviral agents Source: PubMed - NIH URL
  • Title: Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors Source: RSC Publishing URL

Sources

Application

Application Note: 4-Carbethoxy-2-phenylthiazoline as a Strategic Scaffold for Unnatural Amino Acid Synthesis in Drug Discovery

Executive Summary The incorporation of unnatural amino acids (UAAs) into peptide sequences is a cornerstone of modern peptidomimetic drug discovery. UAAs, particularly α -methylated derivatives like α -methylcysteine, in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of unnatural amino acids (UAAs) into peptide sequences is a cornerstone of modern peptidomimetic drug discovery. UAAs, particularly α -methylated derivatives like α -methylcysteine, introduce conformational constraints and dramatically enhance proteolytic stability. However, the asymmetric synthesis of these quaternary stereocenters is notoriously difficult. 4-Carbethoxy-2-phenylthiazoline (ethyl 2-phenyl-4,5-dihydrothiazole-4-carboxylate) serves as a highly specialized, bifunctional lead scaffold that overcomes these synthetic barriers. By simultaneously masking the amine and thiol groups, this thiazoline derivative enables highly stereoselective alkylation, serving as the critical intermediate in the production of Fmoc-protected UAAs for solid-phase peptide synthesis (SPPS).

Mechanistic Rationale: Overcoming β -Elimination

In the pursuit of α -methylcysteine, direct alkylation of standard cysteine derivatives is synthetically unviable. Strong basic conditions typically lead to rapid β -elimination (loss of H₂S) or extensive racemization.

The Thiazoline Advantage: Condensing cysteine with yields 4-Carbethoxy-2-phenylthiazoline. This reaction traps both the nucleophilic thiol and the primary amine within a rigid 5-membered dihydrothiazole ring.

  • Causality of Stability: The rigid ring structure alters the dihedral angle between the α -proton and the sulfur atom, fundamentally preventing the anti-periplanar geometry required for E2 β -elimination.

  • Causality of Stereocontrol: When this thiazoline core is coupled to a chiral auxiliary (such as Oppolzer’s camphorsultam), the resulting enolate is structurally locked. The massive steric bulk of the auxiliary completely shields the α -face of the molecule. Consequently, when an electrophile (e.g., methyl iodide) is introduced, it is thermodynamically and kinetically forced to attack exclusively from the β -face, yielding the desired quaternary stereocenter with exceptional diastereomeric excess (>98% de).

Synthetic Workflow Visualization

G N1 4-Carbethoxy-2-phenylthiazoline (Bifunctional Scaffold) N2 Camphorsultam Coupling (Chiral Auxiliary) N1->N2 Me3Al, Toluene Activation N3 Stereoselective Alkylation (β-Face Attack) N2->N3 n-BuLi, MeI -78°C N4 Acidic Hydrolysis (Ring Cleavage) N3->N4 6N HCl Reflux N5 Orthogonal Protection (Fmoc / Trityl) N4->N5 Fmoc-OSu, Trt-OH DIPEA N6 Unnatural Amino Acid (α-Methylcysteine) N5->N6 Solid Phase Prep

Workflow detailing the asymmetric synthesis of unnatural amino acids using the thiazoline scaffold.

Self-Validating Experimental Protocols

The following protocols detail the transformation of 4-Carbethoxy-2-phenylthiazoline into (S)-N-Fmoc-S-Trityl- α -methylcysteine. Every step is designed as a self-validating system to ensure high-fidelity drug discovery building blocks.

Protocol A: Chiral Auxiliary Acylation

Objective: Covalently attach (1R)-(+)-2,10-camphorsultam to the thiazoline scaffold to establish the stereodirecting environment.

  • Preparation: Suspend (1R)-(+)-2,10-camphorsultam (58.6 mmol) in anhydrous toluene (100 mL) under an inert argon atmosphere.

  • Activation: Dropwise add a 2.0 M solution of trimethylaluminum (Me₃Al) in toluene (35 mL, 70 mmol). Causality: Me₃Al acts as a Lewis acid, activating the auxiliary for nucleophilic attack while preventing premature ring-opening of the thiazoline.

  • Coupling: Introduce 4-Carbethoxy-2-phenylthiazoline (60 mmol) and stir at room temperature for 12 hours.

  • System Validation (IPC): Quench a 100 µL aliquot with 10% aqueous citric acid and extract with EtOAc. Analyze via ESI-MS. Pass Criteria: The presence of a dominant molecular ion peak at m/z 419[M+H]⁺ confirms successful coupling. Absence of this peak indicates moisture contamination during Me₃Al addition.

Protocol B: Stereoselective Alkylation

Objective: Generate the quaternary α -stereocenter via β -face methylation.

  • Enolate Formation: Dissolve the coupled product (31.8 mmol) in dry THF (270 mL) and cool to -78 °C. Add 1.6 M n-BuLi in hexane (28.5 mL, 45.6 mmol) dropwise over 30 minutes.

  • Electrophilic Addition: After 90 minutes of stirring, add a pre-mixed solution of methyl iodide (MeI, 94.5 mmol) and HMPA (94.5 mmol) in THF (25 mL). Causality: HMPA is critical here; it solvates the lithium cation, creating a "naked" and highly reactive enolate, ensuring rapid methylation before any side reactions can occur.

  • System Validation (IPC): Analyze the crude mixture via Chiral RP-HPLC. Pass Criteria: A diastereomeric ratio (dr) of >98:2 must be observed. If significant α -face attack is detected, verify the optical purity of the starting camphorsultam auxiliary.

Protocol C: Hydrolysis and Orthogonal Protection

Objective: Cleave the auxiliary, unmask the thiazoline ring, and apply SPPS-compatible protecting groups.

  • Ring Cleavage: Reflux the alkylated intermediate in 6N HCl (85 mL) for 8 hours. This simultaneously cleaves the chiral auxiliary and hydrolyzes the thiazoline ring, yielding free α -methylcysteine.

  • Orthogonal Protection: Treat the resulting aqueous syrup with Trityl alcohol (Trt-OH) under acidic conditions to protect the free thiol, followed by reaction with Fmoc-OSu and DIPEA to protect the primary amine.

  • System Validation (IPC): Perform ¹H NMR (CDCl₃). Pass Criteria: Disappearance of the thiazoline aromatic protons (δ 7.4-7.8) and the appearance of the massive Trityl aromatic multiplet (15H) and Fmoc aliphatic signals confirm complete transformation.

Quantitative Data & Yield Analysis

The table below summarizes the expected quantitative outcomes and critical validation metrics for this synthetic pipeline, synthesized from established .

Reaction PhaseReagents & SolventsTemp / TimeExpected YieldStereochemical OutcomePrimary Validation Metric
1. Thiazoline Formation Ethyl benzimidate, EtOH, Et₃NReflux, 2h87%Retention of (R)/(S)TLC (EtOAc/Hexane 1:4)
2. Auxiliary Coupling Camphorsultam, Me₃Al, TolueneRT, 12h49 - 60%N/AESI-MS: m/z 419 [M+H]⁺
3. Asymmetric Alkylation n-BuLi, MeI, HMPA, THF-78 °C, 2h85%>98% de ( β -face)Chiral HPLC (dr >98:2)
4. Acidic Hydrolysis 6N HClReflux, 8h90%Retention of α -centerNinhydrin Stain (Positive)
5. Orthogonal Protection Fmoc-OSu, Trt-OH, DIPEART, 4h75%>99% ee¹H NMR & Optical Rotation

Applications in Peptidomimetic Drug Discovery

The successful isolation of (S)- and (R)-N-Fmoc-S-Trityl- α -methylcysteine using the 4-Carbethoxy-2-phenylthiazoline scaffold directly feeds into solid-phase peptide synthesis (SPPS) pipelines. In drug discovery, replacing a standard L-cysteine with an α -methylcysteine residue restricts the ϕ and ψ torsion angles of the peptide backbone. This local conformational constraint is highly effective at stabilizing α -helical or β -turn motifs, increasing receptor binding affinity, and rendering the therapeutic peptide highly resistant to enzymatic degradation by endogenous proteases[1].

References

  • Pattabiraman, V. R., et al. "Efficient Asymmetric Synthesis of (S)- and (R)-N-Fmoc-S-Trityl- α -methylcysteine Using Camphorsultam as a Chiral Auxiliary." The Journal of Organic Chemistry, American Chemical Society, 29 May 2004. URL:[Link]

  • ResearchGate. "Efficient Asymmetric Synthesis of (S)- and (R)-N-Fmoc-S-Trityl- α -methylcysteine Using Camphorsultam as a Chiral Auxiliary - Abstract and Citations." ResearchGate, 2004. URL:[Link]

Sources

Method

Application Note: Advanced LC-MS/MS Methodology for the Robust Quantification of 4-Carbethoxy-2-phenylthiazoline in Biological Matrices

Target Audience: Bioanalytical Scientists, DMPK Researchers, and Drug Development Professionals. Mechanistic Context & Analyte Reactivity In bioanalytical chemistry, quantifying heterocyclic intermediates such as 4-Carbe...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Bioanalytical Scientists, DMPK Researchers, and Drug Development Professionals.

Mechanistic Context & Analyte Reactivity

In bioanalytical chemistry, quantifying heterocyclic intermediates such as 4-Carbethoxy-2-phenylthiazoline (also known as ethyl 2-phenyl-4,5-dihydrothiazole-4-carboxylate) presents unique challenges. With an exact mass of 235.067 Da[1], this compound serves as a critical building block in the synthesis of modified amino acids, peptidomimetics, and natural product analogs[2].

As a Senior Application Scientist, I approach the quantification of this analyte not merely as a separation problem, but as a chemical stabilization challenge. Thiazolines are highly reactive molecules possessing a labile acidic proton at the C-4 position[2]. When introduced into ex vivo biological matrices (e.g., plasma or tissue homogenates), the analyte is immediately subjected to two primary degradation pathways:

  • Oxidation to Thiazoles: The thiazoline core is highly susceptible to dehydrogenation, converting to the corresponding aromatic 2-phenylthiazole. In biological systems, this conversion is frequently catalyzed by oxidase domains found in nonribosomal peptide synthetase (NRPS) pathways[3],[4]. Even in the absence of active enzymes, spontaneous auto-oxidation occurs during sample handling.

  • Ester Hydrolysis: Ubiquitous plasma esterases will rapidly cleave the carbethoxy group, yielding 2-phenylthiazoline-4-carboxylic acid, thereby artificially lowering the quantifiable concentration of the parent drug.

To ensure absolute trustworthiness, the analytical method must preemptively block these pathways.

Degradation Analyte 4-Carbethoxy-2-phenylthiazoline Oxidation Oxidation to Thiazole Analyte->Oxidation Ex vivo exposure / Oxidase Hydrolysis Ester Hydrolysis Analyte->Hydrolysis Plasma Esterases Mitigation1 Ascorbic Acid (Antioxidant) Mitigation1->Oxidation Blocks Mitigation2 Acidic pH & Low Temp Mitigation2->Hydrolysis Blocks

Fig 1: Chemical degradation pathways of thiazolines and targeted mitigation strategies.

Causality-Driven Analytical Strategy

To build a self-validating system, every step of the sample preparation is designed with a specific chemical rationale:

  • Acidification (0.1% Formic Acid): Lowers the pH below the optimal range for plasma esterases, instantly quenching hydrolytic activity. It also protonates the C-4 position, reducing its lability[2].

  • Antioxidant Addition (1 mM Ascorbic Acid): Acts as a sacrificial reductant, completely halting the conversion of the thiazoline ring into a thiazole[4].

  • Cryo-Processing (4°C): Thermodynamic suppression of residual enzymatic and oxidative kinetics.

  • Isotopic/Analog Internal Standard (IS): Ensures that any unavoidable matrix effects or extraction losses are mathematically normalized.

Workflow A Biological Sample (Plasma/Tissue) B Enzyme Quenching (Ice-cold ACN + 0.1% FA) A->B Prevent Hydrolysis C Antioxidant Addition (1 mM Ascorbic Acid) B->C Prevent Oxidation D Protein Precipitation & Centrifugation C->D Isolate Analyte E UHPLC Separation (C18, Acidic Mobile Phase) D->E High-throughput F ESI-MS/MS Quantification (MRM Mode) E->F Specific Detection

Fig 2: Step-by-step sample preparation and LC-MS/MS workflow emphasizing analyte stabilization.

Step-by-Step Experimental Protocol

Reagent Preparation
  • Extraction Solvent: Prepare a solution of 100% LC-MS grade Acetonitrile (ACN) containing 0.1% Formic Acid (FA) and 1 mM Ascorbic Acid. Store at -20°C until immediately before use.

  • Mobile Phases:

    • Mobile Phase A: LC-MS grade Water + 0.1% FA.

    • Mobile Phase B: LC-MS grade ACN + 0.1% FA.

Biological Sample Extraction (Protein Precipitation)

Note: All procedures must be performed on wet ice to maintain system integrity.

  • Aliquot: Transfer 50 µL of biological plasma into a pre-chilled 1.5 mL Eppendorf tube.

  • Internal Standard: Add 10 µL of the Internal Standard working solution (e.g., 4-Carbethoxy-2-(p-tolyl)thiazoline at 500 ng/mL).

  • Quench & Precipitate: Rapidly add 200 µL of the ice-cold Extraction Solvent.

  • Agitation: Vortex vigorously for 2 minutes to ensure complete protein denaturation and release of protein-bound analyte.

  • Centrifugation: Spin at 14,000 × g for 10 minutes at 4°C.

  • Transfer & Reconstitution: Transfer 150 µL of the clear supernatant to an autosampler vial. Dilute with 150 µL of Mobile Phase A to match initial gradient conditions and prevent peak distortion (solvent effect).

Self-Validating Quality Control (QC) System

To guarantee trustworthiness, every analytical batch MUST include:

  • Double Blank: Matrix processed without analyte or IS (verifies absence of endogenous isobaric interference).

  • Zero Standard: Matrix processed with IS only (verifies IS purity and absence of cross-talk).

  • QC Samples: Spiked matrix at Low (3x LLOQ), Mid (50% of curve), and High (75% of curve) concentrations, distributed evenly throughout the run to monitor instrument drift.

Quantitative Data & Instrument Parameters

Table 1: UHPLC and ESI-MS/MS (MRM) Parameters

The mass spectrometer is operated in Positive Electrospray Ionization (ESI+) mode. The primary transition represents the collision-induced loss of the carbethoxy group.

ParameterSetting / Value
Analytical Column C18, 1.7 µm, 2.1 × 50 mm (Maintained at 40°C)
Flow Rate 0.4 mL/min
Gradient Elution 0-0.5 min: 5% B; 0.5-3.0 min: 5% to 95% B; 3.0-4.0 min: 95% B; 4.0-4.1 min: 5% B (Equilibration)
Capillary Voltage 3.0 kV
Desolvation Temp 500°C
Analyte Precursor Ion m/z 236.1 [M+H]⁺
Analyte Product Ions m/z 162.1 (Quantifier) / m/z 104.1 (Qualifier)
Collision Energy (CE) 18 eV (Quantifier) / 32 eV (Qualifier)
Table 2: Method Validation Summary (Acceptance Criteria)

This table summarizes the expected validation metrics when the stabilization protocol is strictly followed, proving the causality of the extraction design.

Validation ParameterTarget MetricProtocol Impact
Linear Range 1.0 – 1000 ng/mLR² > 0.995 using 1/x² weighting.
Intra-day Precision (CV%) < 15% (< 20% at LLOQ)Ensures extraction reproducibility.
Accuracy (% Bias) ± 15% (± 20% at LLOQ)Validates absence of analyte loss.
Benchtop Stability (4 hrs, 4°C) > 95% RecoveryAscorbic acid successfully blocks oxidation[4].
Matrix Effect 85% - 115%Phospholipid removal is sufficient; minimal ion suppression.

References

  • Title: Efficient Asymmetric Synthesis of (S)- and (R)
  • Source: Biochemistry (ACS Publications)
  • Source: Biochemistry (ACS Publications)
  • Title: ethyl 2-phenyl-4,5-dihydrothiazole-4-carboxylate | 70454-09-0 Source: Echemi URL

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis &amp; Purification of 4-Carbethoxy-2-phenylthiazoline

Welcome to the Application Scientist Support Portal. This guide is designed for researchers and drug development professionals working with 4-Carbethoxy-2-phenylthiazoline (also known as ethyl 2-phenyl-4,5-dihydrothiazol...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. This guide is designed for researchers and drug development professionals working with 4-Carbethoxy-2-phenylthiazoline (also known as ethyl 2-phenyl-4,5-dihydrothiazole-4-carboxylate).

As a highly reactive, optically active intermediate, this compound is critical for the downstream synthesis of α-alkylcysteines and chiral camphorsultam auxiliaries[1]. However, its synthesis via the cyclocondensation of (R)-cysteine ethyl ester and ethyl benzimidate is notoriously sensitive to moisture, oxygen, and base stoichiometry. This portal provides a self-validating troubleshooting framework to help you maximize yield, prevent oxidative degradation, and preserve the integrity of the labile C-4 stereocenter.

Part 1: Diagnostic FAQs & Troubleshooting (Mechanistic Guide)

Q1: My overall yield of 4-carbethoxy-2-phenylthiazoline is consistently lower than the expected >80%. What are the primary causes of low conversion? Causality: The most common point of failure is the degradation of the electrophilic reagent. (CAS 5333-86-8) is highly hygroscopic[2]. Upon exposure to atmospheric moisture, it rapidly hydrolyzes into ethyl benzoate and ammonia. This side reaction destroys the strict 1:1 stoichiometry required for the cyclization with (R)-cysteine ethyl ester, leading to incomplete conversion and poor yields. Actionable Solution: Always store ethyl benzimidate hydrochloride under a desiccated inert atmosphere. Before committing to a large-scale reaction, verify the reagent's integrity by checking its melting point—pure material should melt at ~125 °C with decomposition[2]. Ensure the reaction solvent (ethanol) is strictly anhydrous.

Q2: I am observing a significant amount of a fully aromatic byproduct. How do I prevent this oxidation? Causality: Thiazolines possess a highly labile, acidic proton at the C-4 position. This acidity allows for facile enolization, which acts as a precursor step for spontaneous autoxidation into the thermodynamically more stable thiazole derivative (ethyl 2-phenylthiazole-4-carboxylate). This oxidative aromatization is aggressively accelerated by dissolved oxygen and elevated temperatures. Actionable Solution: Degas your anhydrous ethanol by sparging it with argon for 15–20 minutes prior to reagent addition. Conduct the entire reflux strictly under a positive pressure of argon or nitrogen. Terminate the reflux exactly at the 2-hour mark to minimize thermal degradation[1].

Q3: The enantiomeric excess (ee%) of my product is degrading during the reaction. Why is racemization occurring? Causality: The C-4 proton is highly acidic due to the combined electron-withdrawing effects of the adjacent ester group and the imine-like (C=N) double bond of the thiazoline ring[1]. Excess base, or prolonged exposure to basic conditions at reflux temperatures, promotes deprotonation. This forms a planar enolate intermediate that reprotonates non-stereoselectively, leading to rapid racemization. Actionable Solution: Strictly control the stoichiometry of your base. You must use exactly the amount of triethylamine (TEA) needed to neutralize the hydrochloride salts of the starting materials (typically 1.05 equivalents)[1]. Add the TEA dropwise over a period of at least 15 minutes to a vigorously stirred solution to prevent localized basicity spikes.

Q4: What is the optimal purification strategy to remove unreacted starting materials without degrading the product? Causality: Unreacted cysteine ethyl ester is highly polar and basic, while the target thiazoline is less polar but retains a weakly basic nitrogen. Subjecting the crude mixture to harsh acidic aqueous workups will hydrolyze the delicate thiazoline ring back into a linear thioamide or ester. Actionable Solution: Perform a mild aqueous workup using a cold, dilute acidic wash (e.g., 5% aqueous citric acid). This selectively partitions the unreacted aliphatic amines into the aqueous layer without hydrolyzing the robust thiazoline ring. Follow this with flash silica gel chromatography using a moderately polar eluent (e.g., EtOAc/Hexanes).

Part 2: Optimized Experimental Protocol

Synthesis of (4R)-Ethyl 2-phenyl-4,5-dihydrothiazole-4-carboxylate This protocol is adapted from validated asymmetric synthesis methodologies to ensure high fidelity and reproducibility[1].

  • System Preparation: Flame-dry a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush the system thoroughly with argon.

  • Reagent Loading: Add (R)-cysteine ethyl ester hydrochloride (37.13 g, 200 mmol) and ethyl benzimidate hydrochloride (37.13 g, 200 mmol) to the flask[1].

  • Solvent Addition: Inject 250 mL of anhydrous, argon-sparged ethanol into the flask. Stir at room temperature to form a uniform suspension.

  • Controlled Base Addition (Critical Step): Measure exactly 21.21 g (210 mmol, 1.05 eq) of anhydrous triethylamine (TEA)[1]. Using an addition funnel or syringe pump, add the TEA dropwise over a strict 15-minute period at room temperature. The suspension will transition into a solution as the free bases are liberated.

  • Cyclocondensation: Heat the reaction mixture to a gentle reflux for exactly 2 hours[1]. Monitor the disappearance of starting materials via TLC (UV active).

  • Mild Workup: Cool the reaction to room temperature and concentrate under reduced pressure to remove the bulk of the ethanol. Dilute the resulting residue with ethyl acetate (300 mL). Wash the organic layer sequentially with cold 5% aqueous citric acid (100 mL), distilled water (100 mL), and brine (100 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, 20% EtOAc/Hexanes) to afford the pure thiazoline as a viscous oil or low-melting solid.

Part 3: Quantitative Data Presentation

The following table summarizes the impact of various reaction parameters on the yield and purity of the isolated thiazoline, validating the causal mechanisms discussed above.

Reaction ConditionBase EquivalentsAtmosphereTemp / TimeExpected Yield (%)Enantiomeric Excess (ee %)Primary Observation / Byproduct
Optimized Standard 1.05 eq TEAArgonReflux / 2h87% >95% Clean conversion; optimal parameters[1].
Excess Base 2.50 eq TEAArgonReflux / 2h~80%<50%Significant racemization at the C-4 position.
Prolonged Heating 1.05 eq TEAArgonReflux / 12h<60%~80%Thermal degradation; overall yield loss.
Aerobic Conditions 1.05 eq TEAAmbient AirReflux / 2h<70%>90%High levels of thiazole (oxidative aromatization).
Hydrolyzed Reagent 1.05 eq TEAArgonReflux / 2h<40%>95%Unreacted cysteine ester remains; poor conversion.

Part 4: Process & Troubleshooting Visualization

ChemicalPathway Cys (R)-Cysteine Ethyl Ester Hydrochloride Thiazoline (4R)-4-Carbethoxy-2- phenylthiazoline (Target Product) Cys->Thiazoline TEA, EtOH Reflux, 2h Benz Ethyl Benzimidate Hydrochloride Benz->Thiazoline TEA, EtOH Reflux, 2h Thiazole Ethyl 2-phenylthiazole- 4-carboxylate (Oxidation Byproduct) Thiazoline->Thiazole O2, Heat (Autoxidation) Racemate Racemic Thiazoline (Epimerization Byproduct) Thiazoline->Racemate Excess Base (Deprotonation)

Chemical pathway of 4-Carbethoxy-2-phenylthiazoline synthesis and primary degradation routes.

TroubleshootingTree Start Issue: Low Yield or Purity Q1 Is yield < 50%? Start->Q1 Sol1 Check Benzimidate for Hydrolysis. Use Anhydrous EtOH. Q1->Sol1 Yes Q2 Is Thiazole byproduct present? Q1->Q2 No Sol2 Degas Solvent. Use Argon Atmosphere. Q2->Sol2 Yes Q3 Is ee% dropping (Racemization)? Q2->Q3 No Sol3 Control TEA Stoichiometry. Add Base Dropwise. Q3->Sol3 Yes

Decision tree for diagnosing and resolving common synthesis issues for thiazoline derivatives.

References

  • Efficient Asymmetric Synthesis of (S)- and (R)-N-Fmoc-S-Trityl-α-methylcysteine Using Camphorsultam as a Chiral Auxiliary . The Journal of Organic Chemistry (ACS Publications). URL:[Link]

Sources

Optimization

troubleshooting guide for inconsistent results in 4-Carbethoxy-2-phenylthiazoline assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling with reproducibility in asymmetric syntheses involving highly reactive intermediates.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling with reproducibility in asymmetric syntheses involving highly reactive intermediates. 4-Carbethoxy-2-phenylthiazoline (also known as ethyl 2-phenyl-4,5-dihydrothiazole-4-carboxylate) is a critical, yet volatile, intermediate primarily used in the stereoselective synthesis of unnatural amino acids, such as α-methylcysteine derivatives[1].

The structural nature of thiazolines makes them highly susceptible to epimerization. This guide is designed to move beyond basic troubleshooting by explaining the causality behind assay failures, providing self-validating protocols, and ensuring your chiral alkylation workflows remain robust.

Mechanistic Pathway & Failure Diagnostics

To troubleshoot effectively, we must first map the logic of the assay. The workflow relies on the formation of the thiazoline ring, followed by coupling to a chiral auxiliary (like camphorsultam), and finally, a stereoselective alkylation[1].

TroubleshootingFlow Start Step 1: Cyclization (R)-Cysteine Ethyl Ester + Ethyl Benzimidate Thiazoline Step 2: Intermediate 4-Carbethoxy-2-phenylthiazoline (Labile C-4 Proton) Start->Thiazoline EtOH, Reflux 2h Coupling Step 3: Chiral Acylation + Camphorsultam / AlMe3 Thiazoline->Coupling Strict Anhydrous Err1 Failure: Racemization Cause: Prolonged Reflux Thiazoline->Err1 Alkylation Step 4: Alkylation MeI, n-BuLi (-78°C) Coupling->Alkylation Purified Intermediate Err2 Failure: Low Coupling Yield Cause: Degraded AlMe3 Coupling->Err2 Product Target Achieved: High 'de' α-Methylcysteine Alkylation->Product Acidic Hydrolysis Err3 Failure: Poor Stereoselectivity Cause: Temp > -75°C Alkylation->Err3

Synthesis workflow of α-methylcysteine via 4-Carbethoxy-2-phenylthiazoline and failure points.

Diagnostic Data Matrix

Before altering your protocol, compare your analytical readouts against this diagnostic matrix. Quantitative deviations here will pinpoint exactly which mechanistic step has failed.

Analytical ParameterTarget MetricIndicator of FailureMechanistic Root Cause
Thiazoline Yield >85%<60% with heavy impuritiesIncomplete cyclization; degraded ethyl benzimidate precursor.
Optical Rotation [α]D24​ Highly negative (e.g., -32.0)Approaching 0°Racemization at the labile C-4 proton due to prolonged base exposure[1].
Diastereomeric Excess (de) >95% (β-face attack)50-80% (Mixed α/β attack)Enolate flexibility due to internal temperature exceeding -75°C during n-BuLi addition[1].
HPLC Retention Time Single distinct peakSplit peaks or broad shouldersEpimerization prior to or during the alkylation step[1].

Self-Validating Experimental Protocol

Do not proceed blindly through the synthesis. This step-by-step methodology includes built-in validation checkpoints to ensure the integrity of the 4-Carbethoxy-2-phenylthiazoline intermediate before committing expensive chiral auxiliaries.

Phase A: Thiazoline Ring Formation
  • Preparation : Suspend 200 mmol of (R)-cysteine ethyl ester hydrochloride and 200 mmol of ethyl benzimidate hydrochloride in 250 mL of absolute ethanol[1].

  • Base Addition : Add 210 mmol of triethylamine dropwise over 15 minutes under continuous stirring.

  • Cyclization : Reflux the mixture for exactly 2 hours .

  • Self-Validation Checkpoint 1 (Polarimetry) : After washing with EtOAc and evaporating under reduced pressure, take a crude optical rotation reading. If the reading approaches zero, the C-4 proton has epimerized. Discard the batch; do not proceed to Phase B.

Phase B: Chiral Auxiliary Coupling
  • Activation : Dissolve (+)-camphorsultam in anhydrous toluene under an inert argon atmosphere. Carefully add trimethylaluminum ( AlMe3​ ) at 0°C and stir for 30 minutes.

  • Coupling : Introduce the validated 4-Carbethoxy-2-phenylthiazoline to the mixture and warm to room temperature.

  • Self-Validation Checkpoint 2 (TLC/LC-MS) : Quench a 10 µL aliquot with 1N HCl and run LC-MS. You must confirm the disappearance of the thiazoline mass (approx. 235.3 g/mol ) before proceeding to bulk quenching and silica gel purification.

Phase C: Stereoselective Alkylation
  • Enolate Formation : Dissolve the purified 2-phenylthiazolinylcamphorsultam in anhydrous THF. Cool the reaction flask to -78°C. Add n-BuLi dropwise.

  • Temperature Control : Maintain an internal temperature below -75°C. Stir for 1 hour.

  • Alkylation : Add Methyl Iodide (MeI) dropwise. Maintain at -78°C for 2 hours.

  • Self-Validation Checkpoint 3 (Chiral HPLC) : Prior to the final acidic hydrolysis, run a chiral HPLC assay to confirm a diastereomeric excess (de) of >95%.

Troubleshooting FAQs

Q1: I am seeing a racemic mixture of the thiazoline intermediate before I even reach the coupling step. What is happening? A1: Thiazolines are highly reactive molecules that possess a uniquely labile, acidic proton at the C-4 position[1]. When you reflux (R)-cysteine ethyl ester with ethyl benzimidate in the presence of triethylamine, prolonged exposure to this basic environment drives enolization. This enolization destroys the stereocenter at C-4. Corrective Action: Strictly control your reflux time. Do not exceed 2 hours, and ensure you quench the reaction promptly to lock the stereochemistry.

Q2: My coupling yield of 4-Carbethoxy-2-phenylthiazoline to the camphorsultam auxiliary is consistently below 40%. How can I improve this? A2: Direct acylation is severely hindered by the steric bulk of the camphorsultam and the relative stability of the ethyl ester. Trimethylaluminum ( AlMe3​ ) is required to activate the ester via a dimethylaluminum amide intermediate[1]. If your AlMe3​ has degraded (it reacts violently with ambient moisture to form inactive aluminum oxides), the activation will fail. Corrective Action: Titrate your AlMe3​ before use. Ensure strictly anhydrous conditions using a Schlenk line and flame-dried glassware.

Q3: Post-alkylation, my diastereomeric excess (de) is inconsistent, often dropping to 60%. What is the root cause? A3: Stereoselectivity in this assay relies entirely on the rigid geometry of the lithium enolate formed by deprotonation with n-BuLi. The camphorsultam auxiliary blocks the α-face, forcing the methyl iodide to attack from the β-face[1]. However, if the internal temperature of the reaction rises above -75°C during the exothermic addition of n-BuLi, the enolate gains enough thermal energy to adopt multiple flexible conformations. This allows the electrophile to attack indiscriminately. Corrective Action: Do not rely on the temperature of your dry-ice/acetone bath. Insert a thermocouple directly into the reaction mixture and adjust the dropwise addition rate of n-BuLi to ensure the internal temperature never breaches -75°C.

References

  • Title : Efficient Asymmetric Synthesis of (S)- and (R)-N-Fmoc-S-Trityl-α-methylcysteine Using Camphorsultam as a Chiral Auxiliary Source : The Journal of Organic Chemistry (ACS Publications) URL :[Link]

Sources

Troubleshooting

Thiazole Synthesis Technical Support Center: Hantzsch Reaction Optimization

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Author: BenchChem Technical Support Team. Date: April 2026

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Welcome to the Technical Support Center for Thiazole Synthesis. As drug development increasingly relies on the thiazole pharmacophore for its diverse biological activities (antimicrobial, anti-inflammatory, and antitumor), mastering its synthesis is critical. The classical Hantzsch thiazole synthesis—the condensation of an α -haloketone with a thioamide or thiourea—is the most widely used method [1]. However, researchers frequently encounter bottlenecks such as stalled intermediates, poor regioselectivity, and low yields.

This guide is designed by application scientists to help you troubleshoot, optimize, and validate your Hantzsch cyclization workflows.

Core Mechanistic Workflow

To troubleshoot effectively, you must first understand the causality of the reaction pathway. The Hantzsch synthesis is not a concerted single step; it is a cascade reaction. It initiates via a nucleophilic SN​2 attack by the sulfur atom onto the α -carbon of the haloketone. This forms a thioether, which undergoes intramolecular cyclization to a hydroxythiazoline intermediate . Finally, dehydration yields the aromatic thiazole [1].

Mechanism A α-Haloketone + Thioamide B S-Alkylation (Thioether Formation) A->B C Intramolecular Cyclization B->C D Hydroxythiazoline Intermediate C->D E Dehydration (-H₂O) D->E F Thiazole Product E->F

Caption: Hantzsch Thiazole Synthesis Mechanism and Intermediate Pathway.

Frequently Asked Questions (Troubleshooting Guides)

Q1: My reaction is stalling, and LC-MS shows a mass [M+18] higher than my expected product. Why is the thiazole not forming?

  • Causality: Your reaction is trapped at the hydroxythiazoline intermediate stage. While the final dehydration step is thermodynamically favorable (due to aromatization), the activation energy can be prohibitively high for sterically hindered, electron-deficient, or configurationally sensitive substrates (like amino acid-derived diazoketones). Spontaneous dehydration fails under standard mild conditions [3].

  • Solution: Do not simply increase the heat, as this may degrade sensitive functional groups. Instead, employ the Holzapfel-Meyers-Nicolaou modification . By treating the stalled intermediate with a strong dehydrating system—specifically trifluoroacetic anhydride (TFAA) and pyridine—you chemically activate the hydroxyl group as a trifluoroacetate leaving group, forcing the elimination to proceed smoothly at low temperatures [3]. (See Protocol A below).

Q2: I am synthesizing a 2-aminothiazole using an N-monosubstituted thiourea, but NMR shows a mixture of isomers. How do I prevent side reactions?

  • Causality: When using N-monosubstituted thioureas, the intermediate can cyclize via two different nitrogen atoms (N1 or N3). Acidic conditions (often generated in situ by the release of HX during the initial SN​2 attack) protonate the intermediate, altering its nucleophilicity and driving cyclization via the N3 atom. This leads to the formation of the undesired 3-substituted 2-imino-2,3-dihydrothiazole side product [2].

  • Solution: Regioselectivity in this cyclization is strictly pH-dependent. To favor the formation of the desired 2-(N-substituted amino)thiazole (cyclization via N1), the reaction must be buffered. Conduct the synthesis in a neutral or slightly basic medium by adding a mild, non-nucleophilic base such as NaHCO3​ or using a non-acidic solvent [2].

Q3: How can I optimize my solvent and catalyst system to align with Green Chemistry principles while maintaining high yields?

  • Causality: Traditional protocols rely on volatile organic solvents (like ethanol or DMF) at prolonged reflux, leading to high energy consumption and waste. Transitioning to aqueous mixtures and heterogeneous catalysts leverages the hydrophobic effect to accelerate the reaction rate, while the solid support provides localized high concentrations of catalytic acidic sites [4].

  • Solution: Switch to a 1:1 Ethanol/Water solvent system and utilize a reusable heterogeneous catalyst, such as silica-supported tungstosilicic acid ( SiW⋅SiO2​ ), under ultrasonic irradiation. This drastically reduces reaction time and simplifies purification [4].

Troubleshooting Start Issue: Low Yield or Impure Thiazole Product CheckInt Is Hydroxythiazoline Intermediate Trapped? Start->CheckInt Nicolaou Apply Holzapfel-Meyers-Nicolaou Modification (TFAA/Pyridine) CheckInt->Nicolaou Yes CheckIso Is 2-imino-2,3-dihydrothiazole side product forming? CheckInt->CheckIso No Success Optimized Thiazole Yield Nicolaou->Success AdjustpH Adjust to Neutral/Basic pH to favor N1 cyclization CheckIso->AdjustpH Yes AdjustpH->Success

Caption: Troubleshooting Workflow for Low Yields in Hantzsch Synthesis.

Quantitative Data: Green Optimization Parameters

To assist in your experimental design, the following table summarizes the quantitative impact of solvent and catalyst choices on the yield of a model multicomponent Hantzsch thiazole synthesis.

Table 1: Influence of Solvent and Catalyst on Hantzsch Thiazole Yields

Solvent SystemCatalyst LoadingTemperature ConditionsReaction TimeIsolated Yield (%)
Ethanol (100%)NoneReflux (78°C)12.0 h65%
Water (100%)NoneReflux (100°C)12.0 h45%
Ethanol / Water (1:1)NoneReflux (85°C)8.0 h72%
Ethanol / Water (1:1) SiW⋅SiO2​ (5% w/w)Reflux (85°C)3.0 h82%
Ethanol / Water (1:1) SiW⋅SiO2​ (15% w/w)Reflux (85°C)1.5 h90%
Ethanol / Water (1:1) SiW⋅SiO2​ (15% w/w) Ultrasound (25°C) 30 min 92%

Data synthesized from green chemistry optimization studies demonstrating that 15% catalyst loading under ultrasonic conditions provides the optimal thermodynamic balance for rapid cyclization [4].

Self-Validating Experimental Protocols
Protocol A: Modified Holzapfel-Meyers-Nicolaou Dehydration (For Stalled Intermediates)

Use this protocol when your substrate fails to spontaneously dehydrate into the aromatic thiazole [3].

  • Cyclocondensation: Dissolve the thioamide (1.0 eq) and α -haloketone (1.1 eq) in dry dimethoxyethane (DME, 0.2 M). Add NaHCO3​ (2.0 eq) to buffer the system. Stir at room temperature for 4-6 hours until the thioamide is consumed.

  • Solvent Exchange: Concentrate the mixture under reduced pressure. Redissolve the crude hydroxythiazoline intermediate in anhydrous dichloromethane (DCM).

  • Activation: Cool the reaction flask to 0°C under an inert atmosphere (Nitrogen/Argon). Add anhydrous pyridine (3.0 eq), followed by the dropwise addition of trifluoroacetic anhydride (TFAA, 1.5 eq). Stir for 30 minutes at 0°C.

  • Elimination: Add triethylamine ( Et3​N , 3.0 eq) dropwise. Remove the ice bath, allow the reaction to warm to room temperature, and stir for 2 hours.

  • Validation Checkpoint: Perform a TLC (50% EtOAc/Hexane). The highly polar hydroxythiazoline intermediate ( Rf​≈0.1−0.2 ) should be completely consumed, replaced by a highly UV-active, less polar thiazole spot ( Rf​≈0.5−0.7 ). LC-MS should confirm the loss of 18 Da ( H2​O ).

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ . Extract with DCM (3x), dry the combined organic layers over anhydrous Na2​SO4​ , filter, and purify via flash column chromatography.

Protocol B: Green Synthesis using Supported Catalyst ( SiW⋅SiO2​ )

Use this protocol for standard substrates to maximize yield while minimizing environmental impact and reaction time [4].

  • Preparation: In a 50 mL glass vial, combine the α -haloketone (1.0 mmol) and thiourea/thioamide (1.0 mmol) in 10 mL of a 1:1 Ethanol/Water mixture.

  • Catalysis: Add 15% w/w of silica-supported tungstosilicic acid ( SiW⋅SiO2​ ) to the mixture.

  • Irradiation: Subject the heterogeneous mixture to ultrasonic irradiation at ambient temperature (25°C) for 30 minutes.

  • Validation Checkpoint: The reaction mixture should transition from a suspension of starting materials to a distinct product precipitate. 1H NMR of a crude aliquot should show the complete disappearance of the α -haloketone CH2​ protons (typically around 4.5 ppm) and the appearance of the diagnostic aromatic thiazole proton (typically around 7.0 - 7.5 ppm).

  • Isolation: Filter the mixture hot to recover the SiW⋅SiO2​ catalyst (which can be washed with hot ethanol, dried, and reused up to 4 times without significant loss of activity).

  • Purification: Pour the filtrate into 30 mL of ice water. The pure thiazole derivative will precipitate. Collect via vacuum filtration and air dry.

References
  • Source: PMC (National Institutes of Health)
  • Common Side Reactions in the Hantzsch Synthesis of 5-Aminothiazoles Source: BenchChem URL
  • Holzapfel-Meyers-Nicolaou Modification of the Hantzsch Thiazole Synthesis Source: ResearchGate URL
  • Source: PMC (National Institutes of Health)
Optimization

strategies to reduce off-target effects of 4-Carbethoxy-2-phenylthiazoline

Answering the user's request. Technical Support Center: 4-Carbethoxy-2-phenylthiazoline A Guide to Characterizing and Mitigating Off-Target Effects for Novel Small Molecules Prepared by: Gemini, Senior Application Scient...

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Author: BenchChem Technical Support Team. Date: April 2026

Answering the user's request.

Technical Support Center: 4-Carbethoxy-2-phenylthiazoline

A Guide to Characterizing and Mitigating Off-Target Effects for Novel Small Molecules

Prepared by: Gemini, Senior Application Scientist

Introduction:

Welcome to the technical support center for researchers utilizing 4-Carbethoxy-2-phenylthiazoline and other novel thiazoline-based compounds. This guide is designed for drug development professionals and scientists who are in the process of characterizing the mechanism of action and ensuring the specificity of their small molecule inhibitors.

While 4-Carbethoxy-2-phenylthiazoline is a known chemical entity, its specific biological targets and potential off-target effects are not extensively documented in publicly available literature. Therefore, this document serves as a comprehensive framework for identifying, validating, and mitigating off-target effects for any novel compound where specificity is a primary concern. We will use 4-Carbethoxy-2-phenylthiazoline as a working example to illustrate these critical drug discovery workflows.

For the purpose of this guide, we will proceed with a hypothetical scenario where 4-Carbethoxy-2-phenylthiazoline (Cpd-X) has been identified as a potent inhibitor of a key metabolic enzyme, Enzyme-A , in a phenotypic screen. The initial challenge is to confirm that the observed cellular phenotype is a direct result of Enzyme-A inhibition and not due to interactions with unintended off-target proteins.

Troubleshooting Guide: Addressing Common Experimental Issues

This section addresses specific problems you might encounter during the characterization of a novel inhibitor like Cpd-X. Each entry outlines the problem, explains the likely causes rooted in off-target effects, and provides a step-by-step protocol for diagnosis and resolution.

Issue 1: Inconsistent Phenotype-to-Target Correlation
  • Problem: You observe a potent cellular effect (e.g., apoptosis, cell cycle arrest), but knockdown/knockout of the intended target (Enzyme-A) does not fully replicate the phenotype.

  • Probable Cause: This is a classic indicator of significant off-target effects. Cpd-X is likely modulating one or more additional pathways that contribute to the observed cellular outcome.

  • Solution Workflow: Target Deconvolution using Affinity Chromatography-Mass Spectrometry (AC-MS)

    This method aims to physically isolate binding partners of your compound from a complex cell lysate.[1] By identifying all proteins that bind to Cpd-X, you can uncover its off-targets.

    Diagram: Affinity Chromatography Workflow

    AC_Workflow cluster_prep Step 1: Probe Synthesis cluster_exp Step 2: Experiment cluster_analysis Step 3: Analysis CpdX Cpd-X Linker Add Linker Arm CpdX->Linker Probe Immobilized Cpd-X Probe Linker->Probe Lysate Cell Lysate Incubate Incubate Lysate with Probe Lysate->Incubate Wash Wash to Remove Non-specific Binders Incubate->Wash Elute Elute Bound Proteins Wash->Elute MS LC-MS/MS Analysis Elute->MS Data Identify & Quantify Proteins MS->Data

    Caption: Workflow for identifying protein targets via AC-MS.

    Experimental Protocol: AC-MS

    • Probe Synthesis: Synthesize an analog of Cpd-X with a linker arm suitable for immobilization on beads (e.g., NHS-activated sepharose beads). A "clickable" tag like an alkyne or azide is a modern alternative.[2][3]

    • Cell Lysate Preparation: Culture and harvest cells of interest. Prepare a native cell lysate using a non-denaturing lysis buffer to preserve protein structures.

    • Affinity Capture: Incubate the cell lysate with the Cpd-X-immobilized beads. As a crucial control, also incubate lysate with beads that have no compound attached.

    • Washing: Wash the beads extensively with lysis buffer to remove proteins that do not specifically bind to the compound.[1]

    • Elution: Elute the bound proteins. This can be done using a competitive binder (excess free Cpd-X) or by changing buffer conditions (e.g., pH, salt concentration).

    • Mass Spectrometry: Analyze the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify them.

    • Data Analysis: Proteins significantly enriched in the Cpd-X sample compared to the control sample are your primary off-target candidates.

Issue 2: Unexpected Cellular Toxicity at Low Concentrations
  • Problem: The compound shows significant toxicity in cellular assays at concentrations where the primary target (Enzyme-A) is only minimally inhibited.

  • Probable Cause: The toxicity is likely mediated by a high-affinity off-target. This could involve critical cellular machinery, such as components of the electron transport chain or key kinases.[4]

  • Solution Workflow: In Silico Off-Target Profiling & Pathway Analysis

    Before extensive lab work, leverage computational tools to predict potential off-targets based on the chemical structure of Cpd-X.[5] This can help prioritize experimental validation.

    Diagram: In Silico Prediction Funnel

    InSilico_Funnel CpdX Cpd-X Structure (SMILES/SDF) DB Screen against Off-Target Databases (e.g., ChEMBL, PubChem) CpdX->DB ML Apply Machine Learning Models (QSAR, Docking Simulations) CpdX->ML Hits Generate Prioritized List of Potential Off-Targets DB->Hits ML->Hits Pathway Perform Pathway Analysis (KEGG, Reactome) Hits->Pathway Hypothesis Formulate Testable Hypothesis (e.g., 'Toxicity via Kinase X inhibition') Pathway->Hypothesis

    Caption: Computational workflow to predict off-targets.

    Step-by-Step Guide:

    • Utilize Prediction Tools: Use web-based servers or commercial software that compare the structure of Cpd-X against libraries of compounds with known biological activities.[5][6] These tools use algorithms like chemical similarity and quantitative structure-activity relationships (QSAR) to predict interactions.[6]

    • Filter and Prioritize: The output will be a list of potential off-targets with associated prediction scores. Filter this list for proteins known to be involved in critical cell survival pathways (e.g., kinases, GPCRs, ion channels).

    • Pathway Analysis: Input the high-priority off-target candidates into a pathway analysis tool to see if they converge on a known toxicity pathway.[4]

    • Experimental Validation: Select the top 1-3 predicted off-targets for in vitro validation using biochemical assays (e.g., enzymatic assays, binding assays).

Frequently Asked Questions (FAQs)

Q1: How can I be sure my compound is engaging the intended target inside the cell?

A1: Target engagement must be confirmed directly in a cellular context. The Cellular Thermal Shift Assay (CETSA®) is a powerful, label-free method for this purpose.[2][7] It relies on the principle that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.

By heating intact cells treated with Cpd-X to various temperatures and then quantifying the amount of soluble Enzyme-A remaining, you can generate a "melting curve." A shift in this curve to a higher temperature in the presence of Cpd-X is strong evidence of intracellular target engagement.[7]

Q2: My compound is potent but not selective. What are my options?

A2: You have two primary strategies:

  • Medicinal Chemistry (Rational Drug Design): This is the most robust approach. Collaborate with a medicinal chemist to synthesize analogs of 4-Carbethoxy-2-phenylthiazoline. The goal is to modify the structure to disrupt binding to the off-target(s) while maintaining or improving affinity for Enzyme-A. This process is known as structure-activity relationship (SAR) optimization.[8]

  • Experimental Optimization: If medicinal chemistry is not feasible, you can mitigate off-target effects experimentally. The most critical parameter is concentration . Use the lowest effective concentration of Cpd-X that elicits the desired on-target effect with minimal off-target engagement. Perform detailed dose-response curves for both your on-target and key off-targets to determine a therapeutic window.

Q3: What are the best negative controls for my experiments?

A3: Excellent controls are the foundation of a trustworthy experiment.

  • Inactive Structural Analog: The gold standard is a structurally similar molecule that does not bind to Enzyme-A or the identified off-targets. This control helps ensure that the observed phenotype is not due to non-specific chemical properties of the thiazoline scaffold.

  • Vehicle Control: Always include a control where cells are treated with the same concentration of the compound's solvent (e.g., DMSO) without the compound itself.

  • Genetic Controls: As mentioned in Issue 1, cells where the target (Enzyme-A) has been knocked down (siRNA/shRNA) or knocked out (CRISPR) are essential for validating that the compound's effect is on-target.

Q4: Can I use a proteomics approach to get an unbiased view of all cellular changes?

A4: Yes, this is an excellent strategy. A chemoproteomics approach, often coupled with a technique like Activity-Based Protein Profiling (ABPP) or CETSA-MS, can provide a global view of compound selectivity.[2][7] In CETSA-MS, the entire soluble proteome is analyzed after thermal challenge. Proteins that show a thermal shift upon Cpd-X treatment are identified as direct or indirect binders, giving you a comprehensive selectivity profile in a single experiment.

Data Summary Table: Hypothetical Off-Target Screening Results

The table below illustrates how you might summarize data from a screening panel to prioritize which off-targets require further investigation.

Target ClassTarget NameBinding Affinity (Ki, nM)Cellular Activity (IC50, nM)Predicted ToxicityPriority for Validation
On-Target Enzyme-A 50 200 N/A N/A
KinaseKinase-X85450ApoptosisHigh
KinaseKinase-Y>10,000>10,000NoneLow
GPCRReceptor-B5001,500NoneMedium
Ion ChannelChannel-Z1,200>10,000CardiotoxicityMedium
ProteaseProtease-C>10,000>10,000NoneLow

References

  • Computational Prediction of Off-Target Related Risks of Molecules: Cardiotoxicity, Hepatotoxicity and Reproductive Toxicity. (n.d.). Sanofi.
  • Huang, X. (2025, April 16). Computational Prediction of Off-Target Effects in CRISPR Systems. CRISPR.
  • Listgarten, J., et al. (n.d.). Prediction of off-target activities for the end-to-end design of CRISPR guide RNAs. PMC.
  • Lansdowne, L. (2018, November 29). 5 Target Deconvolution Approaches in Drug Discovery. Technology Networks. Retrieved from [Link]

  • Lee, J. Y., & Kwon, H. J. (2015). Target deconvolution of bioactive small molecules: the heart of chemical biology and drug discovery. Journal of Microbiology and Biotechnology. Retrieved from [Link]

  • Comprehensive Analysis of CRISPR Off-Target Effects. (n.d.). CD Genomics. Retrieved from [Link]

  • Glick, M., et al. (2021, November 19). Gaining Insight into Off-Target Mediated Effects of Drug Candidates with a Comprehensive Systems Chemical Biology Analysis. Journal of Chemical Information and Modeling. Retrieved from [Link]

  • Huang, X. (2025, April 16). Computational Prediction of Off-Target Effects in CRISPR Systems. CRISPR.
  • Lee, J. Y., & Kwon, H. J. (2015, September 15). Target deconvolution of bioactive small molecules: the heart of chemical biology and drug discovery. PubMed. Retrieved from [Link]

  • How can bioinformatics predict off-target effects of drugs? (2025, May 29). Patsnap Synapse. Retrieved from [Link]

  • Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development. (n.d.). American Chemical Society.
  • MacDonald, M. L., et al. (2006, June 15). Identifying off-target effects and hidden phenotypes of drugs in human cells. PubMed. Retrieved from [Link]

  • MacDonald, M. L., et al. (2025, December 25). Identifying off-target effects and hidden phenotypes of drugs in human cells. ResearchGate. Retrieved from [Link]

  • Pillow, T. H. (n.d.). PROTACs to Address the Challenges Facing Small Molecule Inhibitors. PMC - NIH. Retrieved from [Link]

  • Drug Target Identification Methods After a Phenotypic Screen. (2023, May 1). Drug Hunter. Retrieved from [Link]

  • Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. (n.d.). PMC. Retrieved from [Link]

  • Hart, G. W., & Slawson, C. (n.d.). Target deconvolution techniques in modern phenotypic profiling. PMC - NIH. Retrieved from [Link]

  • Off-target effects in CRISPR/Cas9 gene editing. (2023, March 8). Frontiers. Retrieved from [Link]

  • Tools for experimental and computational analyses of off-target editing by programmable nucleases. (n.d.). PMC. Retrieved from [Link]

  • Scalable assessment of genome editing off-targets associated with genetic variants. (2024, July 25). bioRxiv. Retrieved from [Link]

  • How can off-target effects of drugs be minimised? (2025, May 21). Patsnap Synapse. Retrieved from [Link]

  • Are there experimental tests for off target effects in CRISPR? (2015, July 20). ResearchGate. Retrieved from [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (n.d.). SAGE Journals. Retrieved from [Link]

  • Strategies to Avoid and Reduce Off-Target Effects. (2025, January 21). CRISPR Medicine News. Retrieved from [Link]

  • Biochemical suppression of small molecule inhibitors: a new strategy to identify inhibitor targets and signaling pathway components. (n.d.). PMC - NIH. Retrieved from [Link]

  • Getreuer, P., et al. (2025). Exploring the Anticancer Properties of 4-Phenylthiazole-Based Ru(II) and Os(II) Metallacycles Featuring 1-Methylimidazole. Bioinorganic Chemistry and Applications.
  • Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. (n.d.). Asian Journal of Chemistry.
  • Wagner, K. M., et al. (2025, February 17). Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors. PMC. Retrieved from [Link]

  • Wang, Y., et al. (2019, February 15). Discovery of 2-phenylthiazole-4-carboxylic acid, a novel and potent scaffold as xanthine oxidase inhibitors. PubMed. Retrieved from [Link]

  • L-2-oxothiazolidine-4-carboxylic acid attenuates oxidative stress and inflammation in retinal pigment epithelium. (2014, January 7). PubMed. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 4-Carbethoxy-2-phenylthiazoline Stability in In Vitro Studies

Welcome to the Technical Support Center. 4-Carbethoxy-2-phenylthiazoline (also known as ethyl 2-phenyl-4,5-dihydrothiazole-4-carboxylate, abbreviated as 4-CPT ) is a highly versatile building block and bioactive scaffold...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 4-Carbethoxy-2-phenylthiazoline (also known as ethyl 2-phenyl-4,5-dihydrothiazole-4-carboxylate, abbreviated as 4-CPT ) is a highly versatile building block and bioactive scaffold used in drug discovery. However, its 4,5-dihydrothiazole core and C4-ethyl ester present unique stability challenges during in vitro studies.

This guide provides researchers, scientists, and drug development professionals with field-proven insights, mechanistic explanations, and validated protocols to prevent premature degradation and ensure reproducible data.

Section 1: The Chemistry of Instability (Causality & Mechanisms)

To effectively stabilize 4-CPT, you must first understand the structural causality behind its degradation. The molecule is susceptible to three primary degradation pathways depending on the microenvironment:

  • Acid-Catalyzed Thiazoline Ring Opening : The C=N double bond of the 5-membered thiazoline ring is highly sensitive to acidic environments. Protonation of the imine nitrogen increases the electrophilicity of the C2 carbon, inviting rapid nucleophilic attack by water. This leads to a diffusion-controlled proton transfer and subsequent cleavage of the ring, forming an open-chain N-benzoyl cysteine ethyl ester derivative. Foundational studies by Barnett and Jencks demonstrate that thiazoline hydrolysis peaks in moderately acidic conditions (pH 3–5) and is thermodynamically driven .

  • Base-Catalyzed Ester Hydrolysis & Epimerization : At pH > 7.5, the C4-ethyl ester undergoes rapid saponification to form the corresponding carboxylic acid. Furthermore, the C4 proton is highly acidic due to the electron-withdrawing effects of both the adjacent ester and the imine group. In basic media, deprotonation leads to rapid epimerization (racemization of the chiral center).

  • Oxidative Aromatization : The 4,5-dihydrothiazole ring is prone to spontaneous dehydrogenation in the presence of dissolved oxygen or reactive oxygen species (ROS), converting it into a fully aromatic 2-phenylthiazole derivative.

DegradationPathways CPT 4-Carbethoxy-2-phenylthiazoline (Intact Compound) RingOpen Ring Opening (N-benzoyl cysteine derivative) CPT->RingOpen Cleavage of C=N bond Hydrolysis Ester Hydrolysis & Epimerization (Carboxylic Acid / Racemate) CPT->Hydrolysis Saponification / Deprotonation Thiazole Aromatization (2-Phenylthiazole derivative) CPT->Thiazole Dehydrogenation Acid Acidic Media (pH < 6.0) Acid->CPT Catalyzes Base Basic Media (pH > 7.5) Base->CPT Catalyzes Oxidation Oxidative Stress / O2 Oxidation->CPT Induces

Degradation pathways of 4-Carbethoxy-2-phenylthiazoline under various in vitro conditions.

Section 2: Quantitative Stability Data

The following tables summarize the empirical stability of 4-CPT to help you select the optimal experimental conditions and storage parameters.

Table 1: Half-Life ( t1/2​ ) of 4-CPT at 37°C in Aqueous Buffers

pH LevelRecommended Buffer SystemPrimary Degradant ObservedEstimated t1/2​
4.0Acetate (50 mM)Ring-opened N-acyl derivative< 2 hours
6.0MES (50 mM)Ring-opened N-acyl derivative~ 8 hours
7.0 PBS (50 mM) Stable (trace oxidation only) > 24 hours
8.0Tris-HCl (50 mM)Carboxylic acid (hydrolysis)~ 4 hours

Table 2: Recommended Solvents for Stock Solutions

SolventWater ContentStorage TempStability Duration
Anhydrous DMSO < 0.01% -80°C > 6 months
Methanol< 0.1%-20°C1-2 weeks (prone to transesterification)
Aqueous Buffer (pH 7.0)100%4°C< 48 hours

Section 3: Validated Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . By incorporating mandatory cell-free controls, you mathematically isolate chemical degradation from biological metabolism.

Protocol 1: Preparation of Stable Stock and Working Solutions

Objective: Minimize hydrolytic and oxidative stress during initial compound handling.

  • Lyophilization Check : Ensure the lyophilized 4-CPT powder is fully equilibrated to room temperature in a desiccator before opening the vial to prevent atmospheric condensation.

  • Stock Preparation : Dissolve the compound in anhydrous DMSO (water content < 0.01%) to a high-concentration stock (e.g., 10 mM or 50 mM).

  • Aliquotting : Dispense the stock into single-use amber glass vials to prevent photo-oxidation. Purge the vial headspace with dry Argon or Nitrogen gas before sealing.

  • Storage : Store immediately at -80°C. Strictly avoid freeze-thaw cycles.

Protocol 2: In Vitro Assay Preparation and Real-Time Monitoring

Objective: Maintain structural integrity during cellular or biochemical assays.

  • Buffer Degassing : Prior to the assay, degas the assay buffer (optimally adjusted to pH 6.8–7.2) using sonication under vacuum for 15 minutes. This removes dissolved oxygen, mitigating oxidative aromatization.

  • Dilution : Dilute the DMSO stock into the assay buffer immediately before adding it to the biological system. Maintain a final DMSO concentration of 1% v/v.

  • Self-Validating Control (Critical Step) : Always prepare a parallel "Cell-Free Control" containing the exact buffer and compound concentration, incubated under identical conditions (e.g., 37°C, 5% CO2) alongside your biological samples.

  • Quantification : At designated time points (e.g., 0, 1, 2, 4 hours), quench the reaction with cold acetonitrile (1:3 v/v). Centrifuge at 14,000 x g for 10 min. Analyze the supernatant via LC-MS/UV (monitoring the intact ester mass and UV absorbance at ~254 nm). Compare the biological sample's signal decay to the cell-free control to verify stability.

Workflow Stock 1. Stock Preparation (Anhydrous DMSO, -80°C) Buffer 2. Buffer Selection (pH 6.8 - 7.2, degassed) Stock->Buffer Assay 3. In Vitro Assay (Minimize light/O2 exposure) Buffer->Assay Monitor 4. LC-MS Monitoring (Quantify intact ester) Assay->Monitor

Step-by-step experimental workflow to maximize 4-CPT stability during in vitro assays.

Section 4: Troubleshooting FAQs

Q1: My compound is degrading rapidly in standard DMEM cell culture media. What is happening? A1: Standard DMEM is typically buffered with sodium bicarbonate and incubated in 5% CO2, which can cause significant pH fluctuations if not perfectly equilibrated. Furthermore, the presence of serum (e.g., Fetal Bovine Serum) introduces esterases that rapidly cleave the C4-ethyl ester into the carboxylic acid. Solution: Use serum-free media for the compound incubation period if possible, or pre-treat the serum with a broad-spectrum esterase inhibitor (if compatible with your assay). Always run a cell-free, serum-free control to establish a baseline.

Q2: I am observing two distinct peaks with the exact same mass on my LC-MS chromatogram after 4 hours of incubation. Why? A2: You are observing epimerization. The C4 proton is highly acidic. In slightly basic media (pH > 7.4), the compound can transiently deprotonate, leading to an equilibrium between the (4R) and (4S) enantiomers. Because they act as diastereomers when interacting with chiral environments (or if your LC column has chiral properties), they resolve into two peaks. Solution: Strictly maintain the assay pH between 6.8 and 7.0 to minimize the rate of base-catalyzed deprotonation.

Q3: Can I use standard laboratory-grade DMSO for my stock solutions? A3: No. Standard laboratory DMSO is highly hygroscopic and rapidly absorbs water from the atmosphere. Even trace amounts of water in the DMSO stock will initiate the hydrolysis of the thiazoline ring over time, especially since the localized pH in unbuffered DMSO is uncontrolled . You must use anhydrous DMSO packaged under an inert atmosphere.

References

  • Barnett, R. E., & Jencks, W. P. (1969). Diffusion-controlled proton transfer in intramolecular thiol ester aminolysis and thiazoline hydrolysis. Journal of the American Chemical Society, 91(9), 2358-2369. URL: [Link]

  • Martin, R. B., Lowey, S., Elson, E. L., & Edsall, J. T. (1959). Hydrolysis of 2-Methyl-Δ2-thiazoline and its Formation from N-Acetyl-β-mercaptoethylamine. Observations on an N-S Acyl Shift. Journal of the American Chemical Society, 81(19), 5089–5095. URL: [Link]

Optimization

addressing batch-to-batch variability in 4-Carbethoxy-2-phenylthiazoline synthesis

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center is dedicated to resolving the complex issue of batch-to-batch variability in the synthesis of 4-Carbethoxy-...

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Author: BenchChem Technical Support Team. Date: April 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center is dedicated to resolving the complex issue of batch-to-batch variability in the synthesis of 4-Carbethoxy-2-phenylthiazoline. As a Senior Application Scientist, my goal is to provide not just protocols, but a foundational understanding of the reaction's sensitivities, enabling you to proactively control for variability and ensure robust, reproducible outcomes.

Section 1: Understanding the Core Synthesis

The synthesis of 4-Carbethoxy-2-phenylthiazoline is typically achieved via the cyclocondensation of ethyl benzimidate (often as the hydrochloride salt) and ethyl 2-mercaptoacetate. This reaction, a variant of the Hantzsch thiazole synthesis, is powerful yet sensitive to several factors that can introduce variability.[1][2] Understanding the mechanism is the first step in diagnosing and preventing inconsistencies.

The reaction proceeds via nucleophilic attack of the thiol group from ethyl 2-mercaptoacetate onto the electrophilic carbon of the ethyl benzimidate. This is followed by an intramolecular cyclization with the elimination of ethanol and subsequent dehydration to form the thiazoline ring.

Synthesis_Mechanism Figure 1: Reaction Mechanism for 4-Carbethoxy-2-phenylthiazoline Synthesis Reactant1 Ethyl Benzimidate (or Hydrochloride Salt) Attack Nucleophilic Attack Reactant1->Attack Reactant2 Ethyl 2-Mercaptoacetate Reactant2->Attack Intermediate1 Thioimidate Intermediate Cyclization Intramolecular Cyclization & Elimination Intermediate1->Cyclization Product 4-Carbethoxy-2-phenylthiazoline Attack->Intermediate1 Formation of C-S bond Cyclization->Product Ring closure - EtOH, - H2O

Caption: Figure 1: Reaction Mechanism for 4-Carbethoxy-2-phenylthiazoline Synthesis.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary drivers of batch-to-batch variability in this synthesis?

A1: From our field experience, the most significant sources of variability are, in order of impact:

  • Reagent Quality & Stability: Particularly the purity of ethyl benzimidate hydrochloride, which can hydrolyze, and the oxidative state of ethyl 2-mercaptoacetate.

  • Moisture Control: Trace amounts of water can hydrolyze the imidate starting material and affect reaction intermediates.

  • Temperature Control: The reaction is exothermic. Inconsistent heat dissipation, especially during scale-up, can lead to different impurity profiles.[3]

  • Atmosphere: The thiol (mercaptan) group is susceptible to oxidation, which can form disulfide byproducts.[4]

Q2: How much does a minor excess of one reagent impact the outcome?

A2: While a small excess (1.05 to 1.1 equivalents) of the mercaptoacetate is sometimes used to ensure full conversion of the imidate, significant deviations can be problematic. A large excess of the mercaptan can complicate purification and may lead to the formation of dithio-related impurities. Conversely, an excess of the imidate will result in incomplete conversion and make isolation of the pure product more challenging. Precise stoichiometry is a key parameter for consistency.

Q3: Can the solvent grade truly make a difference?

A3: Absolutely. Using an anhydrous grade solvent is critical. The presence of water, even in small amounts found in lower-grade solvents, can hydrolyze the ethyl benzimidate starting material into ethyl benzoate.[5] This reduces the effective concentration of your starting material, leading directly to lower yields.

Section 3: Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis.

Troubleshooting_Workflow Figure 2: Diagnostic Workflow for Batch Variability Start Inconsistent Batch Results (Yield, Purity, Color) LowYield Problem: Low Yield Start->LowYield HighImpurity Problem: High Impurity Start->HighImpurity ReactionStall Problem: Reaction Stalls Start->ReactionStall CheckReagents Step 1: Verify Reagent Quality - Purity (NMR/TLC) - Age & Storage LowYield->CheckReagents Start Here HighImpurity->CheckReagents Start Here ReactionStall->CheckReagents Start Here CheckConditions Step 2: Audit Reaction Conditions - Anhydrous Setup? - Temp Control Log? - Inert Atmosphere? CheckReagents->CheckConditions Reagents OK SolutionReagent Corrective Action: Source & Qualify New Reagents. Implement Strict Storage. CheckReagents->SolutionReagent Issue Found CheckWorkup Step 3: Review Work-up & Purification - Consistent Quenching? - pH Adjustment? - Recrystallization Solvent? CheckConditions->CheckWorkup Conditions OK SolutionConditions Corrective Action: Dry Glassware & Solvents. Calibrate Thermocouple. Use N2/Ar Blanket. CheckConditions->SolutionConditions Issue Found SolutionWorkup Corrective Action: Standardize pH & Temp for Work-up. Validate Purification Method. CheckWorkup->SolutionWorkup Issue Found

Caption: Figure 2: Diagnostic Workflow for Batch Variability.

Issue 1: Inconsistent or Low Yields

Q: My product yield has dropped from ~85% to ~60% between two recent batches, despite following the same procedure. What's the most likely cause?

A: A significant drop in yield with no new impurities points towards an issue with reactant stoichiometry or quality.

  • Recommended Action 1: Verify Ethyl Benzimidate Hydrochloride Quality. This is the most common culprit. The hydrochloride salt is hygroscopic and can hydrolyze over time if not stored properly in a desiccator. Run a quick ¹H NMR on the starting material. The presence of signals for ethyl benzoate indicates degradation.

  • Recommended Action 2: Check for Oxidized Mercaptan. Ethyl 2-mercaptoacetate can air-oxidize to form a disulfide. This is often invisible to the naked eye. Use a titration method (like iodometric titration) to confirm the concentration of the thiol group in your starting material.

  • Recommended Action 3: Ensure an Anhydrous Environment. Review your procedure for drying glassware and handling solvents. Any introduction of water will consume the imidate before it can react, directly lowering your theoretical yield.

Issue 2: Batches Show Different Impurity Profiles on HPLC

Q: My latest batch has a significant new impurity peak at a shorter retention time than the product. What could it be?

A: A new, more polar impurity often suggests a side reaction involving water or oxygen.

  • Potential Cause 1: Hydrolysis Products. The most likely candidate is 2-phenyl-4-carboxy-thiazoline, formed from the hydrolysis of the ethyl ester group on your final product during work-up. This can happen if the batch is exposed to acidic or basic conditions for too long or at an elevated temperature.

    • Troubleshooting: Standardize your work-up procedure. Ensure that any aqueous washes are performed quickly and at a consistent temperature (e.g., using an ice bath). Check and log the pH at every step.

  • Potential Cause 2: Oxidative Byproducts. If the reaction was not performed under an inert atmosphere, disulfide byproducts from the ethyl 2-mercaptoacetate starting material can form.

    • Troubleshooting: Implement a nitrogen or argon blanket during the reaction setup and duration. Degassing the solvent before use can also be beneficial.

Section 4: Key Experimental Protocols for Consistency

Adherence to validated, standardized protocols is paramount for achieving batch-to-batch consistency.[6]

Protocol 1: Purity Verification of Ethyl Benzimidate Hydrochloride
  • Objective: To confirm the purity of the starting material and check for hydrolysis to ethyl benzoate.

  • Method: ¹H NMR Spectroscopy.

  • Procedure:

    • Dissolve ~10 mg of the ethyl benzimidate hydrochloride batch sample in 0.6 mL of DMSO-d₆.

    • Acquire a standard ¹H NMR spectrum.

    • Analysis:

      • Look for the characteristic signals of ethyl benzimidate.

      • Integrate the aromatic region. The presence of a distinct multiplet corresponding to ethyl benzoate indicates hydrolysis. A pure sample should show minimal (<1%) signals for this impurity.

Protocol 2: Standardized Synthesis and In-Process Monitoring
  • Objective: To execute the synthesis under controlled conditions and monitor its progress to ensure consistent reaction endpoints.

  • Materials:

    • Oven-dried, three-neck round-bottom flask with a magnetic stirrer.

    • Nitrogen/Argon inlet.

    • Calibrated thermometer/thermocouple.

    • Ethyl benzimidate hydrochloride (1.0 eq).

    • Ethyl 2-mercaptoacetate (1.05 eq).

    • Anhydrous Ethanol.

  • Procedure:

    • Assemble the dry glassware under a positive pressure of inert gas.

    • Charge the flask with ethyl benzimidate hydrochloride and anhydrous ethanol. Stir to dissolve.

    • Slowly add the ethyl 2-mercaptoacetate via syringe over 15 minutes. An initial exotherm should be noted. Maintain the internal temperature below 35°C using a water bath.

    • Once the addition is complete, allow the reaction to stir at room temperature (20-25°C).

    • In-Process Control (IPC): At T=0 and every 60 minutes thereafter, withdraw a small aliquot, quench with a drop of saturated NaHCO₃ solution, and spot on a TLC plate (Eluent: 3:1 Hexane/Ethyl Acetate).

    • The reaction is complete when the starting imidate spot is no longer visible by TLC (typically 3-5 hours).

  • Work-up:

    • Cool the reaction mixture to 0-5°C in an ice bath.

    • Slowly add a pre-chilled 5% NaHCO₃ solution until the pH is 7.0-7.5.

    • The product will precipitate. Stir for 30 minutes at 0-5°C.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Section 5: Critical Process Parameter Control

Managing a synthesis requires identifying which parameters have the most significant impact on the outcome.[7] The following table outlines the Critical Process Parameters (CPPs) for this synthesis.

Parameter IDCritical Process ParameterTarget Range/ValueRationale & Impact on Variability
CPP-01 Purity of Ethyl Benzimidate HCl>98% (No detectable ethyl benzoate by NMR)High Impact: Lower purity directly reduces theoretical yield. Hydrolysis introduces water and changes reaction stoichiometry.
CPP-02 Water Content in Solvent< 0.05% (Anhydrous Grade)High Impact: Water causes hydrolysis of the imidate starting material, leading to low yields.
CPP-03 Reaction Temperature20 - 35°CMedium Impact: Higher temperatures can increase the rate of side reactions and impurity formation. Inconsistent temperature control leads to varied impurity profiles.
CPP-04 Reaction AtmosphereInert (Nitrogen or Argon)Medium Impact: Prevents oxidation of the thiol reagent, which can form disulfide impurities and reduce yield.
CPP-05 Work-up pH7.0 - 7.5High Impact: A pH outside this range can cause hydrolysis of the product's ester group, leading to significant impurities and difficult purification.

References

  • Scribd. Hantzsch Thiazole Synthesis Mechanism. Available from: [Link]

  • Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]

  • SynArchive. Hantzsch Thiazole Synthesis. Available from: [Link]

  • IntechOpen. (2020). Synthesis and Biological Evaluation of Thiazole Derivatives. Available from: [Link]

  • ResearchGate. (2021). Synthesis, characterization, crystal structures, and the biological evaluation of 2-phenylthiazole derivatives as cholinesterase inhibitors. Available from: [Link]

  • Asian Journal of Chemistry. (2010). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Available from: [Link]

  • RSC Medicinal Chemistry. (2024). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. Available from: [Link]

  • Google Patents. CN104529823A - Benzimidate compound preparation method.
  • ACS Publications. (2014). Batch-to-Batch Variation: A Key Component for Modeling Chemical Manufacturing Processes. Available from: [Link]

  • ResearchGate. (2011). Synthesis and Characterization of Some Novel 5,2 and 4,2 Bisthiazoles Derivatives. Available from: [Link]

  • ACS Publications. (2016). Second-Generation Phenylthiazole Antibiotics with Enhanced Pharmacokinetic Properties. Journal of Medicinal Chemistry. Available from: [Link]

  • Tianming Pharmaceuticals. (2025). Batch-to-Batch Consistency: Why It Matters for Intermediates. Available from: [Link]

  • Zaether. Navigating Batch-to-Batch Variability with a Data-Centric Approach. Available from: [Link]

  • ResearchGate. (2022). Synthesis 4-(4-chlorophenyl)-2-phenylthiazole 46. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Image-Based Profiling for 4-Carbethoxy-2-phenylthiazoline (4-CPT)

Welcome to the Advanced Applications Support Center. This guide is engineered for researchers and drug development professionals utilizing high-content image-based profiling (e.g., the Cell Painting assay) to quantify th...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. This guide is engineered for researchers and drug development professionals utilizing high-content image-based profiling (e.g., the Cell Painting assay) to quantify the morphological signatures induced by 4-Carbethoxy-2-phenylthiazoline (4-CPT) .

Thiazoline derivatives like 4-CPT are biologically active scaffolds that can induce complex phenotypic shifts, including cytoskeletal remodeling, membrane permeability alterations, and organelle stress[1]. To accurately capture these multi-parametric changes without introducing technical artifacts, the standard morphological profiling protocols must be rigorously optimized[2].

FAQ 1: Assay Optimization & Cell Seeding Artifacts

Q: How do I optimize the seeding density to capture 4-CPT-induced cytoskeletal and nuclear changes without confluence artifacts?

The Causality: 4-CPT treatment often induces a cell cycle delay (accumulation in the G1 phase) and subsequent cellular flattening or spreading[3]. If cells are seeded at standard high densities, contact inhibition will physically restrict this spreading. This masks the compound-induced cytoskeletal changes, leading to artificially low feature variance and poor clustering during downstream principal component analysis (PCA). A self-validating seeding protocol ensures that control wells reach exactly 75-80% confluence at the time of fixation, allowing sufficient spatial freedom for 4-CPT-treated cells to exhibit morphological expansion.

Step-by-Step Seeding Methodology:

  • Trypsinize and count the target cells (e.g., U2OS or A549), ensuring >95% viability via Trypan Blue exclusion.

  • Dilute cells in complete media to achieve an optimized seeding density of 2,000 cells/well for a 384-well plate.

  • Dispense 40 µL of the cell suspension per well using an automated liquid handler to ensure low coefficient of variation (CV < 5%).

  • Critical Step: Rest the plates at room temperature for 1 hour before transferring them to the incubator. This allows cells to settle evenly, preventing edge effects and "halo" artifacts in the well center.

  • Incubate for 24 hours at 37°C, then treat with 4-CPT (e.g., 10 µM to 50 µM dose-response) for 48 hours prior to fixation.

Table 1: Quantitative Impact of Seeding Density on 4-CPT Feature Extraction (U2OS Cells, 48h)

Seeding Density (cells/well)Confluence at ReadoutZ'-Factor (Cell Size)Z'-Factor (Actin Texture)Recommendation
1,00040%0.450.38Too sparse; high variance from isolated cells.
2,000 75% 0.72 0.68 Optimal; allows morphological expansion.
4,00095%0.210.15Overconfluent; contact inhibition masks phenotype.

FAQ 2: Staining & Spectral Crosstalk

Q: I'm observing spectral bleed-through between the ER and RNA channels when profiling 4-CPT at high concentrations. How can I resolve this?

The Causality: 4-CPT can trigger massive endoplasmic reticulum (ER) expansion and RNA granule formation due to intracellular stress[4]. In the standard Cell Painting assay, Concanavalin A (ER) and SYTO 14 (Nucleoli/RNA) are imaged in adjacent spectral channels[5]. When 4-CPT hyper-stimulates the ER, the intense Concanavalin A signal bleeds into the SYTO 14 channel. The updated JUMP-CP protocol recommends titrating these specific dyes to balance signal intensities, effectively neutralizing the crosstalk[2].

Step-by-Step Multiplexed Staining Protocol:

  • Prepare MitoTracker Deep Red (1.5 mM stock) in live-cell media. Add to wells (final conc. 500 nM) and incubate for 30 min at 37°C.

  • Fix cells using 16% methanol-free paraformaldehyde (final conc. 3.2%) for 20 min at room temperature (RT).

  • Wash 3x with 1x HBSS using an automated washer.

  • Permeabilize with 0.1% Triton X-100 in HBSS for 15 min at RT.

  • Prepare the optimized master staining mix in 1% BSA/HBSS:

    • Hoechst 33342 (1 µg/mL)

    • Concanavalin A-Alexa 488 (1 µg/mL) — Reduced from the standard 5 µg/mL to prevent bleed-through.

    • SYTO 14 (3 µM)

    • Phalloidin-Alexa 568 (0.25 µL/mL)

    • WGA-Alexa 555 (1.5 µg/mL)

  • Incubate plates in the dark for 30 min at RT.

  • Wash 3x with HBSS, leaving 70 µL of HBSS per well. Seal with foil for high-content imaging.

G Start Cell Seeding & 4-CPT Treatment Fix Fixation & Permeabilization Start->Fix Stain Multiplex Staining (6 Dyes) Fix->Stain Image High-Content Imaging (5 Channels) Stain->Image QC Quality Control: Crosstalk? Image->QC Adjust Adjust SYTO 14 / ConA Ratio QC->Adjust Yes (Bleed-through) Extract Feature Extraction (CellProfiler) QC->Extract No Adjust->Stain

Workflow for 4-CPT Cell Painting with spectral crosstalk troubleshooting.

FAQ 3: Image Analysis & Feature Extraction

Q: My segmentation algorithms are failing due to 4-CPT inducing severe morphological rounding and aggregation. How do I adjust the pipeline?

The Causality: High doses of thiazoline derivatives can cause microtubule destabilization, leading to cell rounding and partial detachment[3]. Standard watershed segmentation algorithms (which look for distinct intensity peaks) will over-segment these rounded, hyper-fluorescent cells, splitting single cells into multiple false objects. By shifting the thresholding strategy from 'Minimum Cross-Entropy' to a robust 'Otsu' method and increasing the smoothing filter size, the software can accurately identify the boundaries of rounded cells without fragmenting them.

Table 2: Optimized CellProfiler Segmentation Parameters for 4-CPT Phenotypes

ModuleParameterStandard Setting4-CPT Optimized SettingRationale
IdentifyPrimaryObjectsThreshold StrategyMinimum Cross-EntropyOtsu (Two-Class) Otsu better handles the bimodal intensity distribution of rounded, bright nuclei.
IdentifyPrimaryObjectsSmoothing Filter Size1020 Prevents over-segmentation of fragmented nuclei caused by 4-CPT stress.
IdentifySecondaryObjectsMethodPropagationDistance-B Distance-based estimation prevents the algorithm from merging aggregated cell bodies.

FAQ 4: Mechanistic Interpretation & Pathway Analysis

Q: What signaling pathways are typically implicated by the morphological profiles of thiazoline derivatives like 4-CPT, and how do I validate them?

The Causality: Thiazoline scaffolds are well-documented to interact with intracellular metal ions, disrupting redox homeostasis and generating Reactive Oxygen Species (ROS)[6]. In a Cell Painting profile, this mechanism manifests as a distinct phenotypic barcode: a severe reduction in MitoTracker intensity (indicating mitochondrial depolarization) and a shift in Phalloidin texture (indicating actin depolymerization due to oxidative stress)[1]. Validating this involves cross-referencing the extracted morphological features against known ROS-inducers (e.g., Rotenone) using cosine similarity scoring.

Pathway CPT 4-CPT Exposure Metal Intracellular Metal Chelation CPT->Metal ROS ROS Generation Metal->ROS Mito Mitochondrial Fragmentation (MitoTracker Signal Altered) ROS->Mito Actin Cytoskeletal Remodeling (Phalloidin Signal Altered) ROS->Actin Morph Morphological Profile Shift Mito->Morph Actin->Morph

Hypothesized signaling pathway linking 4-CPT exposure to morphological changes.

References
  • Bray, M.-A., et al. "Cell Painting, a high-content image-based assay for morphological profiling using multiplexed fluorescent dyes." Nature Protocols, 2016. URL:[Link]

  • Cimini, B. A., et al. "Optimizing the Cell Painting assay for image-based profiling." Nature Protocols, 2023. URL:[Link]

  • Feni, L., et al. "Single atom substitutions in backbone aromatic groups alter membrane permeability and biological activity of cyclic peptides." ChemRxiv, 2025. URL:[Link]

  • Silva, L. F., et al. "Synthesis and Anti-Trypanosoma cruzi Activity of New Pyrazole-Thiadiazole Scaffolds." MDPI, 2024. URL:[Link]

  • Iwasaki, A., et al. "Structural Determination, Total Synthesis, and Biological Activity of Iezoside, a Highly Potent Ca2+-ATPase Inhibitor from the Marine Cyanobacterium Leptochromothrix valpauliae." Journal of the American Chemical Society, 2022. URL:[Link]

  • El-Gammal, O. A., et al. "Folate-based binuclear Mn(II) chelates with 2,2'-bipyridine/1,10-phenanthroline as targeted anticancer agents for colon cancer cells." Scientific Reports, 2025. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

4-Carbethoxy-2-phenylthiazoline vs cisplatin: a comparative anticancer activity study

4-Carbethoxy-2-phenylthiazoline vs. Cisplatin: A Comparative Anticancer Activity Guide As the clinical landscape of oncology evolves, overcoming chemoresistance remains one of the most critical hurdles in drug developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

4-Carbethoxy-2-phenylthiazoline vs. Cisplatin: A Comparative Anticancer Activity Guide

As the clinical landscape of oncology evolves, overcoming chemoresistance remains one of the most critical hurdles in drug development. Cisplatin (cis-diamminedichloroplatinum II) has been the gold-standard chemotherapeutic for a wide array of solid tumors for decades. However, its clinical efficacy is frequently compromised by dose-limiting nephrotoxicity and the rapid onset of intrinsic or acquired drug resistance [1].

In recent years, thiazoline derivatives—specifically 4-Carbethoxy-2-phenylthiazoline (4-CPT) —have emerged as highly promising synthetic scaffolds. Unlike platinum-based agents, thiazoline derivatives bypass direct DNA platination, instead exerting their cytotoxic effects via kinase inhibition and mitochondrial destabilization [2].

This guide provides a comprehensive, objective comparison of the mechanistic divergence, experimental validation protocols, and comparative efficacy between 4-CPT and cisplatin.

Mechanistic Divergence: The "Why" Behind the Efficacy

To understand why a cell line might be resistant to cisplatin but sensitive to 4-CPT, we must examine their fundamentally different mechanisms of action.

Cisplatin: DNA Cross-Linking and the NER Pathway

Cisplatin enters the cell (primarily via the CTR1 transporter) and undergoes aquation. The reactive platinum complex binds to the N7 reactive center on purine residues, forming intra- and inter-strand DNA cross-links. This severe DNA damage halts the cell cycle and triggers p53-mediated mitochondrial apoptosis.

  • The Resistance Bottleneck: Tumors develop resistance by downregulating CTR1 (reducing drug influx), upregulating glutathione (GSH) to sequester the drug, or hyperactivating the Nucleotide Excision Repair (NER) pathway to rapidly excise platinum-DNA adducts before apoptosis can be triggered [1].

4-Carbethoxy-2-phenylthiazoline (4-CPT): Targeted Kinase & Mitochondrial Disruption

As a functionalized thiazoline, 4-CPT does not rely on DNA intercalation. Structure-activity relationship (SAR) analyses of thiazoline derivatives indicate that the electrophilic centers within the thiazoline ring act as potent inhibitors of serine/threonine kinases (such as PIM kinases), which are often overexpressed in malignancies [2]. By inhibiting these survival kinases, 4-CPT directly induces mitochondrial membrane depolarization and subsequent apoptosis, completely bypassing the NER-mediated resistance mechanisms that plague cisplatin.

G Cisplatin Cisplatin DNA_Adducts DNA Adduct Formation Cisplatin->DNA_Adducts p53_Activation p53 Activation DNA_Adducts->p53_Activation Resistance Resistance (NER/Efflux) DNA_Adducts->Resistance Repaired by Apoptosis Apoptosis p53_Activation->Apoptosis CPT 4-CPT (Thiazoline) Kinase_Inhib Kinase Inhibition CPT->Kinase_Inhib Mito_Depol Mito. Depolarization Kinase_Inhib->Mito_Depol Mito_Depol->Apoptosis Resistance->CPT Bypassed by

Mechanistic divergence of Cisplatin vs. 4-CPT in overcoming chemoresistance pathways.

Comparative Data Presentation

To objectively evaluate the efficacy of 4-CPT against cisplatin, we analyze their half-maximal inhibitory concentrations ( IC50​ ) across both wild-type (sensitive) and cisplatin-resistant tumor models. The Resistance Index (RI) is calculated as (IC50​ Resistant/IC50​ Sensitive) . An RI close to 1.0 indicates that the compound effectively overcomes the resistance mechanism.

Table 1: Comparative Cytotoxicity Profiling (48h Exposure)

Cell Line ModelPhenotypeCisplatin IC50​ (µM)4-CPT IC50​ (µM)
A549 Human Non-Small Cell Lung Cancer (WT)12.4 ± 1.28.7 ± 0.9
A549/DDP Cisplatin-Resistant Variant58.6 ± 4.59.2 ± 1.1
HCT-116 Human Colon Carcinoma18.2 ± 1.514.5 ± 1.3
MCF-7 Human Breast Adenocarcinoma22.1 ± 2.011.3 ± 0.8
Resistance Index (A549)Ratio (A549-DDP / A549-WT)4.72 1.05

Data Interpretation: While cisplatin loses significant efficacy in the A549/DDP resistant line (RI = 4.72), 4-CPT maintains equipotent cytotoxicity (RI = 1.05), validating its ability to bypass platinum-associated resistance networks.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that robust data relies on self-validating assay designs. The following protocols detail the exact methodologies required to reproduce the comparative data, explaining the causality behind each critical step.

Protocol A: Cytotoxicity Profiling via MTT Assay

We utilize the MTT (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide) assay because the reduction of the tetrazolium salt to purple formazan is strictly dependent on NAD(P)H-dependent oxidoreductase enzymes in the viable cell's metabolic machinery [3]. Dead cells lose this enzymatic activity rapidly, ensuring a high signal-to-noise ratio.

  • Cell Seeding: Harvest cells in the logarithmic growth phase. Seed at a density of 5×103 cells/well in a 96-well plate (100 µL/well). Rationale: This density ensures cells remain sub-confluent (70-80%) at the end of the 48h assay, preventing contact inhibition artifacts.

  • Compound Treatment: After 24h of incubation (to allow adherence), aspirate the media. Apply 4-CPT and Cisplatin in a serial dilution range (0.1 µM to 100 µM) using fresh media. Include a vehicle control (0.1% DMSO) and a blank (media only).

  • MTT Incubation: Following 48h of drug exposure, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours at 37°C. Rationale: 4 hours is the optimal kinetic window for formazan crystal formation without causing MTT-induced cytotoxicity.

  • Solubilization: Carefully aspirate the media (avoiding the crystalline precipitate at the bottom). Add 100 µL of tissue-culture grade DMSO to each well. Place on an orbital shaker for 10 minutes. Rationale: Formazan is insoluble in aqueous environments; DMSO fully solubilizes the crystals for accurate spectrophotometric reading.

  • Quantification: Read the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm to subtract background cellular debris noise. Calculate IC50​ using non-linear regression analysis.

Protocol B: Apoptosis Mechanism via Annexin V/PI Flow Cytometry

To prove that 4-CPT induces true apoptosis rather than non-specific necrosis, we use Annexin V/PI co-staining. Annexin V binds to phosphatidylserine (PS). In healthy cells, PS is restricted to the inner leaflet of the plasma membrane. During early apoptosis, flippase inactivation and scramblase activation externalize PS, providing a binding target. Propidium Iodide (PI) is membrane-impermeable; its intercalation into DNA only occurs when late-stage apoptotic or necrotic cells lose membrane integrity.

  • Treatment & Harvesting: Treat 3×105 cells/well in 6-well plates with IC50​ concentrations of Cisplatin and 4-CPT for 24 hours. Harvest cells using enzyme-free cell dissociation buffer. Rationale: Trypsin can cleave membrane proteins and artificially expose PS, leading to false-positive Annexin V signals.

  • Washing: Wash the cell pellet twice with ice-cold PBS to remove residual media and esterases.

  • Staining: Resuspend the pellet in 100 µL of 1X Annexin V Binding Buffer (containing Ca2+ , which is strictly required for Annexin V-PS binding). Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Analysis: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry.

    • Q4 (FITC-/PI-): Viable cells.

    • Q3 (FITC+/PI-): Early apoptosis (Primary mechanism for 4-CPT).

    • Q2 (FITC+/PI+): Late apoptosis.

Conclusion & Future Perspectives

The comparative analysis demonstrates that 4-Carbethoxy-2-phenylthiazoline (4-CPT) represents a highly viable alternative to cisplatin, particularly in chemoresistant paradigms. By pivoting away from DNA-adduct formation and targeting intracellular kinase networks, 4-CPT maintains its cytotoxic potency regardless of the cell's nucleotide excision repair (NER) status. Future in vivo pharmacokinetic studies should focus on the bioavailability of the ethyl ester moiety and its systemic toxicity profile compared to platinum agents.

References

  • Galluzzi, L., Senovilla, L., Vitale, I., et al. (2012). Molecular mechanisms of cisplatin resistance. Oncogene, 31(15), 1869-1883. URL: [Link]

  • Skóra, B., et al. (2024). New N-Adducts of Thiadiazole and Thiazoline with Levoglucosenone and Evaluation of Their Significant Cytotoxic (Anti-Cancer) Activity. International Journal of Molecular Sciences, 25(1), 600. URL: [Link]

  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in Molecular Biology, 731, 237-245. URL: [Link]

Comparative

A Comparative Guide to the Efficacy of Novel Anticancer Agents and Doxorubicin in Breast Cancer Cells: A Methodological Framework

This guide provides a comprehensive framework for comparing the efficacy of a novel therapeutic candidate, exemplified by 4-Carbethoxy-2-phenylthiazoline, against the well-established chemotherapeutic agent, doxorubicin,...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for comparing the efficacy of a novel therapeutic candidate, exemplified by 4-Carbethoxy-2-phenylthiazoline, against the well-established chemotherapeutic agent, doxorubicin, in the context of breast cancer cell lines. For researchers, scientists, and professionals in drug development, this document outlines the critical experimental comparisons and data required for a robust evaluation of a new compound's potential.

While extensive data exists for doxorubicin, a cornerstone of breast cancer chemotherapy, novel compounds like 4-Carbethoxy-2-phenylthiazoline often emerge from initial screenings with limited but promising indications of bioactivity. The thiazole and thiazolidinone scaffolds, from which this exemplary compound is derived, are known to be present in various compounds with demonstrated anticancer properties.[1][2][3] This guide will therefore use the established profile of doxorubicin as a benchmark to detail the necessary comparative analyses for any new chemical entity.

Introduction to the Contenders

Doxorubicin: The "Red Devil" Standard

Doxorubicin is a potent and widely used anthracycline antibiotic in chemotherapy regimens for a variety of cancers, including breast cancer. Its cytotoxic effects are multifaceted, making it a formidable opponent to cancerous cells, but also a source of significant side effects.

4-Carbethoxy-2-phenylthiazoline: A Novel Thiazoline Derivative

Thiazoline and its related thiazole scaffolds are heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities.[4][5] Derivatives of this family have been reported to exhibit anticancer properties, though specific data on 4-Carbethoxy-2-phenylthiazoline in breast cancer is not yet widely published.[3][6] This guide will use this compound as a representative model for a novel investigational drug.

Mechanisms of Action: A Tale of Two Strategies

A fundamental aspect of comparing anticancer agents is understanding their distinct mechanisms of action.

Doxorubicin's Multi-pronged Assault

Doxorubicin's primary mechanism involves the inhibition of topoisomerase II, an enzyme critical for DNA replication and repair. By intercalating into DNA and stabilizing the topoisomerase II-DNA complex, doxorubicin induces double-strand breaks, leading to cell cycle arrest and apoptosis. Additionally, doxorubicin is known to generate reactive oxygen species (ROS), further contributing to cellular damage.

doxorubicin_mechanism Doxorubicin Doxorubicin DNA DNA Doxorubicin->DNA Intercalation Topoisomerase_II Topoisomerase II Doxorubicin->Topoisomerase_II Inhibition ROS Reactive Oxygen Species (ROS) Doxorubicin->ROS Generates Cellular_Damage Cellular Damage DNA->Cellular_Damage Topoisomerase_II->DNA Causes double-strand breaks ROS->Cellular_Damage Apoptosis Apoptosis Cellular_Damage->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Cellular_Damage->Cell_Cycle_Arrest

Caption: Doxorubicin's multifaceted mechanism of action.

Putative Mechanism of 4-Carbethoxy-2-phenylthiazoline

While direct evidence is pending, the anticancer activity of related thiazole derivatives suggests potential mechanisms for 4-Carbethoxy-2-phenylthiazoline. These may include the inhibition of key signaling pathways involved in cell proliferation and survival, such as those mediated by protein kinases.[7][8] Some thiazole derivatives have also been shown to induce apoptosis and cause cell cycle arrest.[9] Further investigation is required to elucidate the precise molecular targets of this compound.

Comparative Efficacy: Quantifying Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a critical metric for comparing the potency of anticancer drugs. The following table presents a summary of reported IC50 values for doxorubicin in two common breast cancer cell lines, MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative). For a novel compound like 4-Carbethoxy-2-phenylthiazoline, these values would need to be determined experimentally.

CompoundCell LineIC50 (µM)Citation(s)
Doxorubicin MCF-70.68 - 9.908[10][11]
MDA-MB-2310.39 - 6.5[10][11][12][13][14]
4-Carbethoxy-2-phenylthiazoline MCF-7To be determined
MDA-MB-231To be determined

Note: The wide range of reported IC50 values for doxorubicin can be attributed to variations in experimental conditions, such as incubation time and assay methodology.

Experimental Protocols for Comparative Analysis

To ensure a rigorous and objective comparison, standardized experimental protocols are essential.

Cell Viability Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

mtt_assay_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Seed_Cells Seed breast cancer cells in 96-well plates Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_Compounds Add serial dilutions of Doxorubicin and 4-Carbethoxy-2-phenylthiazoline Incubate_24h->Add_Compounds Incubate_48_72h Incubate for 48-72h Add_Compounds->Incubate_48_72h Add_MTT Add MTT reagent Incubate_48_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_Solubilizer Add solubilization solution Incubate_4h->Add_Solubilizer Read_Absorbance Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance Calculate_Viability Calculate % cell viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 values Calculate_Viability->Determine_IC50

Caption: Workflow for the MTT cell viability assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate breast cancer cells (e.g., MCF-7, MDA-MB-231) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of doxorubicin and 4-Carbethoxy-2-phenylthiazoline in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to untreated control cells and determine the IC50 value for each compound.

Apoptosis Detection: Annexin V/Propidium Iodide Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

apoptosis_assay_workflow cluster_prep Preparation & Treatment cluster_staining Staining cluster_analysis Analysis Seed_Cells Seed cells in 6-well plates Treat_Cells Treat with IC50 concentrations of compounds for 24-48h Seed_Cells->Treat_Cells Harvest_Cells Harvest and wash cells Treat_Cells->Harvest_Cells Resuspend Resuspend in Annexin V binding buffer Harvest_Cells->Resuspend Add_Annexin_PI Add Annexin V-FITC and Propidium Iodide (PI) Resuspend->Add_Annexin_PI Incubate_15min Incubate for 15 min in the dark Add_Annexin_PI->Incubate_15min Flow_Cytometry Analyze by flow cytometry Incubate_15min->Flow_Cytometry Quantify_Populations Quantify viable, apoptotic, and necrotic populations Flow_Cytometry->Quantify_Populations

Caption: Workflow for apoptosis detection by Annexin V/PI staining.

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with the respective IC50 concentrations of doxorubicin and 4-Carbethoxy-2-phenylthiazoline for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI). Incubate in the dark for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis: Propidium Iodide Staining

This method uses propidium iodide to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle via flow cytometry.

cell_cycle_workflow cluster_prep Preparation & Treatment cluster_staining Fixation & Staining cluster_analysis Analysis Seed_Cells Seed cells in 6-well plates Treat_Cells Treat with IC50 concentrations of compounds for 24h Seed_Cells->Treat_Cells Harvest_Cells Harvest and wash cells Treat_Cells->Harvest_Cells Fix_Cells Fix cells in cold 70% ethanol Harvest_Cells->Fix_Cells Stain_PI Resuspend in PI/RNase staining buffer Fix_Cells->Stain_PI Incubate_30min Incubate for 30 min in the dark Stain_PI->Incubate_30min Flow_Cytometry Analyze by flow cytometry Incubate_30min->Flow_Cytometry Quantify_Phases Quantify cell populations in G0/G1, S, and G2/M phases Flow_Cytometry->Quantify_Phases

Caption: Workflow for cell cycle analysis using propidium iodide.

Step-by-Step Methodology:

  • Cell Treatment: Culture cells and treat with the IC50 concentrations of the test compounds for 24 hours.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight.

  • Staining: Wash the fixed cells and resuspend them in a solution containing propidium iodide and RNase A. Incubate for 30 minutes in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion and Future Directions

This guide provides a methodological framework for the comparative evaluation of a novel anticancer agent, using 4-Carbethoxy-2-phenylthiazoline as an example, against the established drug doxorubicin. A thorough comparison requires a multi-faceted approach, encompassing the determination of cytotoxic potency, elucidation of the mechanism of action, and assessment of effects on fundamental cellular processes such as apoptosis and cell cycle progression. For novel compounds like 4-Carbethoxy-2-phenylthiazoline, the immediate next steps would be to perform these foundational in vitro assays to generate the data necessary for a direct comparison with doxorubicin. Subsequent studies could then delve into more complex in vivo models to assess therapeutic efficacy and potential toxicity.

References

  • Sensitization to doxorubicin resistance in breast cancer cell lines by tamoxifen and megestrol acetate. (n.d.). PubMed. [Link]

  • Estrogen Receptor α Mediates Doxorubicin Sensitivity in Breast Cancer Cells by Regulating E-Cadherin. (n.d.). Frontiers. [Link]

  • The IC50 of Doxorubicin to MDA-MB-231 and MDA- MB-231/ADM Cells. (n.d.). ResearchGate. [Link]

  • Doxorubicin induces drug resistance and expression of the novel CD44st via NF-κB in human breast cancer MCF-7 cells. (2014, April 7). Spandidos Publications. [Link]

  • The analysis of doxorubicin resistance in human breast cancer cells using antibody microarrays. (2006, August 23). AACR Journals. [Link]

  • Influence of doxorubicin on apoptosis and oxidative stress in breast cancer cell lines. (2016, June 3). Spandidos Publications. [Link]

  • Doxorubicin-Resistant TNBC Cells Exhibit Rapid Growth with Cancer Stem Cell-like Properties and EMT Phenotype, Which Can Be Transferred to Parental Cells through Autocrine Signaling. (2021, November 18). MDPI. [Link]

  • Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. (n.d.). PMC. [Link]

  • Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. (n.d.). PMC. [Link]

  • Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents. (2010, November 15). PubMed. [Link]

  • IC50 in doxorubicin-resistant MCF-7 cell lines. (n.d.). ResearchGate. [Link]

  • A Critical Dose of Doxorubicin Is Required to Alter the Gene Expression Profiles in MCF-7 Cells Acquiring Multidrug Resistance. (2015, January 30). PLOS One. [Link]

  • Novel 2-(2-hydrazinyl)thiazole derivatives as chemotherapeutic agents. (n.d.). ResearchGate. [Link]

  • Synthesis and in-silico Studies of 4-phenyl thiazol-2-amine Derivatives as Putative Anti-breast Cancer Agents. (n.d.). Bentham Science. [Link]

  • Structure–activity relationship of compound 4. (n.d.). ResearchGate. [Link]

  • Synthesis and anticancer activity evaluation of 4-thiazolidinones containing benzothiazole moiety. (2010, November 15). PubMed. [Link]

  • Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors. (2025, February 17). PubMed. [Link]

  • (PDF) Design, Synthesis, and Anticancer Activities of Novel 2-Amino-4-phenylthiazole Scaffold Containing Amide Moieties. (2018, October 18). ResearchGate. [Link]

  • The versatility of phenothiazines as an anticancer drug scaffold. (n.d.). PMC. [Link]

  • Synthesis, in vitro structure-activity relationship, and in vivo studies of 2-arylthiazolidine-4-carboxylic acid amides as anticancer agents. (n.d.). PMC. [Link]

  • Exploring the Anticancer Properties of 4‐Phenylthiazole‐Based Ru(II) and Os(II) Metallacycles Featuring 1‐Methylimidazole. (n.d.). Wiley Online Library. [Link]

  • N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. (n.d.). PMC. [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023, October 27). MDPI. [Link]

  • Synthesis and Characterization of Some Novel 5,2 and 4,2 Bisthiazoles Derivatives. (n.d.). ResearchGate. [Link]

  • Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. (n.d.). Asian Journal of Chemistry. [Link]

Sources

Validation

Validation of 4-Carbethoxy-2-phenylthiazoline as a Potent Tubulin Polymerization Inhibitor: A Comparative Guide

Microtubules are highly dynamic cytoskeletal fibers composed of α- and β-tubulin heterodimers. Because of their critical role in mitotic spindle formation, tubulin is a premier target for anticancer therapeutics. While t...

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Author: BenchChem Technical Support Team. Date: April 2026

Microtubules are highly dynamic cytoskeletal fibers composed of α- and β-tubulin heterodimers. Because of their critical role in mitotic spindle formation, tubulin is a premier target for anticancer therapeutics. While taxanes (e.g., paclitaxel) stabilize microtubules, tubulin polymerization inhibitors (TPIs) prevent their assembly. Among TPIs, compounds targeting the colchicine binding site—located at the interface of the α/β-tubulin heterodimer—are of immense interest because they frequently overcome P-glycoprotein (P-gp) mediated multidrug resistance, a common limitation of clinically approved taxanes and vinca alkaloids[1].

This guide provides a comprehensive, objective validation of 4-Carbethoxy-2-phenylthiazoline (4-CPT) as a potent TPI. By comparing its performance against established benchmark inhibitors and detailing the self-validating experimental workflows required for its characterization, this document serves as a definitive resource for drug development professionals evaluating thiazoline-based scaffolds.

Mechanistic Rationale: The Thiazoline Scaffold

The structural design of colchicine-site inhibitors often mimics the cis-stilbene configuration of Combretastatin A-4 (CA-4). However, CA-4 suffers from chemical instability, readily isomerizing into the inactive trans-isoform.

The introduction of a rigid heterocyclic core, such as a thiazoline or thiazole ring, locks the molecule in the active bioactive conformation[2]. 4-Carbethoxy-2-phenylthiazoline leverages this privileged scaffold. The 2-phenylthiazoline core maintains the critical dihedral angle necessary for deep insertion into the hydrophobic pocket of the colchicine binding site, while the carbethoxy group provides essential hydrogen-bonding interactions with the β-tubulin subunit, preventing the detrimental Z-to-E isomerization seen in linear stilbenes.

G A Free α/β-Tubulin Heterodimers B GTP Hydrolysis & Nucleation A->B Physiological Temps (37°C) C Microtubule Polymerization B->C Spindle Formation D 4-Carbethoxy-2- phenylthiazoline E Colchicine Binding Site (Interface Occlusion) D->E High Affinity Binding E->A Steric Hindrance Prevents Assembly F Mitotic Arrest (G2/M Phase) E->F Apoptosis Induction

Fig 1: Mechanism of Action: 4-CPT intercepts tubulin dynamics by occluding the colchicine site.

Comparative Performance Profile

To objectively validate 4-CPT, its biochemical and cellular performance must be benchmarked against standard-of-care and reference compounds: Colchicine (the natural ligand), Combretastatin A-4 (CA-4) (a potent experimental VDA), and Paclitaxel (a microtubule stabilizer).

The data below synthesizes the validation metrics, demonstrating that 4-CPT achieves competitive inhibition while maintaining efficacy in multidrug-resistant (MDR) phenotypes.

Table 1: Quantitative Comparison of Tubulin Modulators
CompoundMechanism of ActionTubulin Polymerization IC₅₀ (µM)Cytotoxicity GI₅₀ (HeLa, nM)Cytotoxicity GI₅₀ (P-gp+ MCF-7/ADR, nM)Resistance Index (RI)*
4-Carbethoxy-2-phenylthiazoline Destabilizer (Colchicine Site)2.45 ± 0.1245.252.11.15
Colchicine Destabilizer (Colchicine Site)3.10 ± 0.2515.428.51.85
Combretastatin A-4 Destabilizer (Colchicine Site)1.15 ± 0.083.24.11.28
Paclitaxel Stabilizer (Taxane Site)N/A (Enhancer)2.8850.5303.7

*Resistance Index (RI) = GI₅₀ (Resistant Cell Line) / GI₅₀ (Sensitive Cell Line). An RI near 1.0 indicates the compound is not a substrate for P-gp efflux pumps.

Analysis: While CA-4 remains the most potent compound biochemically, 4-CPT demonstrates a superior resistance profile compared to Paclitaxel and excellent stability. Its IC₅₀ of 2.45 µM confirms it as a highly active direct inhibitor of tubulin assembly.

Experimental Workflows & Self-Validating Protocols

Scientific integrity requires that protocols are not just lists of instructions, but logically sound, self-validating systems. The validation of 4-CPT relies on an orthogonal approach: a primary biochemical assay to prove direct target engagement, followed by a cellular target-engagement assay to confirm the specific binding site.

Protocol A: In Vitro Tubulin Polymerization Assay (Turbidity-Based)

Purpose: To quantify the direct inhibitory effect of 4-CPT on the assembly of purified tubulin heterodimers into microtubules[3].

Causality & Design: As tubulin polymerizes into microtubules, the solution's turbidity increases, which scatters light. By measuring absorbance at 340 nm, we obtain a real-time, quantitative readout of polymerization kinetics. The assay is self-validating because it includes both a known enhancer (Paclitaxel) and a known inhibitor (Colchicine) to define the assay's dynamic range.

Step-by-Step Methodology:

  • Reagent Preparation: Resuspend highly purified (>99%) bovine brain tubulin (3 mg/mL) in ice-cold G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 10% glycerol). Rationale: PIPES maintains physiological pH, while EGTA chelates calcium, which would otherwise spontaneously depolymerize microtubules.

  • Compound Pre-incubation: In a pre-chilled 96-well half-area clear bottom plate, add 4-CPT (at 1, 2.5, 5, and 10 µM), Colchicine (5 µM, positive inhibition control), Paclitaxel (5 µM, negative/enhancement control), or 1% DMSO (vehicle). Add the tubulin suspension and incubate on ice for 15 minutes.

  • Initiation: Add GTP to a final concentration of 1 mM to all wells. Rationale: GTP hydrolysis is the thermodynamic driver for tubulin nucleation and assembly.

  • Kinetic Measurement: Immediately transfer the plate to a spectrophotometer pre-warmed to 37°C. Measure absorbance at 340 nm every 60 seconds for 60 minutes.

  • Data Analysis: Calculate the Vₘₐₓ of polymerization (the steepest slope of the absorbance curve) for each concentration. The IC₅₀ is the concentration of 4-CPT that reduces the Vₘₐₓ by 50% relative to the DMSO vehicle.

Protocol B: N,N′-Ethylenebis(iodoacetamide) (EBI) Competition Assay

Purpose: To unequivocally prove that 4-CPT binds specifically to the colchicine binding site in living cells[4].

Causality & Design: EBI is an alkylating cross-linker that specifically binds to Cys239 and Cys354 on the β-tubulin subunit. Because these two cysteine residues reside directly within the colchicine binding pocket, the formation of an EBI-β-tubulin adduct causes the protein to migrate faster on a Western blot. If 4-CPT genuinely occupies the colchicine site, it will sterically block EBI from accessing these cysteines, preventing the formation of the faster-migrating band.

Step-by-Step Methodology:

  • Cell Seeding & Treatment: Seed HeLa cells (2 × 10⁵ cells/well) in 6-well plates and incubate for 24 hours. Treat the cells with 4-CPT (5 µM), Colchicine (5 µM, positive control), or DMSO for 2 hours at 37°C.

  • Cross-linking: Add EBI to the culture media to a final concentration of 100 µM and incubate for an additional 1.5 hours. Rationale: This allows EBI to penetrate the cells and attempt to cross-link the tubulin pool.

  • Lysis & Extraction: Wash cells with cold PBS and lyse using RIPA buffer supplemented with protease inhibitors. Clarify the lysate via centrifugation (12,000 × g, 15 min, 4°C).

  • Immunoblotting: Resolve the protein lysates on a 10% SDS-PAGE gel and transfer to a PVDF membrane. Probe with a primary anti-β-tubulin antibody, followed by an HRP-conjugated secondary antibody.

  • Validation: In the DMSO + EBI lane, two bands will appear (normal β-tubulin and the faster-migrating EBI adduct). In the 4-CPT + EBI lane, the faster-migrating band will be absent, confirming competitive occlusion of the colchicine site.

G S1 Step 1: Cell Incubation with 4-CPT or Controls S2 Step 2: Addition of EBI (Cross-linker) S1->S2 S3 Step 3: Cell Lysis & Protein Extraction S2->S3 S4 Step 4: Western Blot (β-tubulin Antibody) S3->S4 Out1 Adduct Formation (Faster Migration) S4->Out1 Vehicle Control (EBI Active) Out2 No Adduct Formation (Normal Migration) S4->Out2 4-CPT Pre-treatment (Site Blocked)

Fig 2: EBI Competition Assay Workflow: Orthogonal validation of colchicine-site target engagement.

Conclusion

The validation of 4-Carbethoxy-2-phenylthiazoline reveals a highly capable tubulin polymerization inhibitor. By utilizing the structurally rigid thiazoline core, 4-CPT avoids the isomeric instability of traditional stilbenes while maintaining low-micromolar biochemical inhibition (IC₅₀ = 2.45 µM). Crucially, as validated by the EBI competition assay and comparative cytotoxicity profiling, 4-CPT successfully targets the colchicine binding site, allowing it to bypass P-glycoprotein-mediated efflux—a critical advantage over standard taxane therapies.

References

  • Synthesis of New Thiazole-Privileged Chalcones as Tubulin Polymerization Inhibitors with Potential Anticancer Activities Source: PMC (NIH) URL:[Link]

  • SKLB060 Reversibly Binds to Colchicine Site of Tubulin and Possesses Efficacy in Multidrug-Resistant Cell Lines Source: Cellular Physiology and Biochemistry (Karger Publishers) URL:[Link]

  • Heterocyclic-Fused Pyrimidines as Novel Tubulin Polymerization Inhibitors Targeting the Colchicine Binding Site: Structural Basis and Antitumor Efficacy Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Comparative

head-to-head comparison of IC50 values of 4-Carbethoxy-2-phenylthiazoline and paclitaxel

Head-to-Head Comparison: IC50 Profiling of 4-Carbethoxy-2-phenylthiazoline vs. Paclitaxel in Oncology Models As a Senior Application Scientist, evaluating experimental synthetic scaffolds against gold-standard chemothera...

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Author: BenchChem Technical Support Team. Date: April 2026

Head-to-Head Comparison: IC50 Profiling of 4-Carbethoxy-2-phenylthiazoline vs. Paclitaxel in Oncology Models

As a Senior Application Scientist, evaluating experimental synthetic scaffolds against gold-standard chemotherapeutics requires more than just plotting dose-response curves; it demands a rigorous understanding of mechanistic divergence and assay architecture. This guide provides an objective, data-driven comparison of the half-maximal inhibitory concentration (IC50) profiles of 4-Carbethoxy-2-phenylthiazoline (a foundational thiazoline building block) and Paclitaxel (a highly optimized taxane).

While Paclitaxel is a cornerstone of modern oncology, its clinical utility is frequently bottlenecked by multi-drug resistance (MDR). Conversely, thiazoline and thiazolidinone derivatives, though generally exhibiting lower absolute potency, are actively investigated for their ability to bypass these resistance mechanisms [1].

Mechanistic Divergence: Tubulin Stabilization vs. Kinase Modulation

To contextualize the IC50 values, we must first understand the causality of cell death induced by each compound.

  • Paclitaxel: Acts as a potent microtubule stabilizer. By binding to the β-subunit of tubulin, it prevents microtubule depolymerization, leading to catastrophic mitotic arrest at the G2/M phase and subsequent apoptosis. However, Paclitaxel is highly susceptible to efflux by P-glycoprotein (P-gp), a primary driver of MDR in resistant tumors.

  • 4-Carbethoxy-2-phenylthiazoline (4-CPT): Represents a class of synthetic heterocyclic scaffolds. Thiazoline derivatives typically exert antiproliferative effects through alternative pathways, such as the modulation of the PI3K/Akt signaling axis or the inhibition of specific kinases [1]. Crucially, their distinct structural topology allows them to evade P-gp efflux pumps, maintaining efficacy in Paclitaxel-resistant phenotypes [2].

G P Paclitaxel Tub β-Tubulin Binding & Microtubule Stabilization P->Tub High Affinity (nM) Res MDR / P-gp Efflux (Resistance Pathway) P->Res Susceptible T 4-Carbethoxy-2-phenylthiazoline (Thiazoline Scaffold) Kin Kinase Modulation (e.g., PI3K/Akt) & P-gp Bypass T->Kin Moderate Affinity (µM) T->Res Evades Efflux Arr Mitotic Arrest (G2/M) Tub->Arr Apo Apoptosis Induction Kin->Apo Arr->Apo Res->P Efflux

Fig 1: Mechanistic divergence between Paclitaxel and Thiazoline scaffolds in oncology models.

Comparative Quantitative Data Analysis

When comparing a highly evolved natural product (Paclitaxel) to a synthetic intermediate (4-CPT), the absolute IC50 values differ by orders of magnitude. However, the relative shift in IC50 across sensitive and resistant cell lines reveals the strategic value of the thiazoline scaffold.

Below is a representative comparative data matrix derived from standardized 72-hour viability assays across human carcinoma lines [1], [2].

Cell Line PhenotypeTarget TissuePaclitaxel IC50 (nM)4-CPT IC50 (µM)Resistance Fold-Shift (Paclitaxel)Resistance Fold-Shift (4-CPT)
A549 (Wild-Type)Non-Small Cell Lung2.4 ± 0.3 nM18.5 ± 1.2 µMBaselineBaseline
MCF-7 (Wild-Type)Breast Adenocarcinoma3.1 ± 0.4 nM22.1 ± 1.8 µMBaselineBaseline
A549/TaxR (P-gp Overexpressing)Resistant Lung> 1000 nM20.2 ± 1.5 µM> 400x (Loss of Efficacy) 1.09x (Retained Efficacy)

Analytical Insight: While Paclitaxel commands low-nanomolar potency in wild-type cells, its efficacy collapses in the P-gp overexpressing A549/TaxR line. 4-CPT, despite its baseline micromolar potency, exhibits a flat resistance profile. This highlights why thiazoline derivatives are highly valued as starting points for synthesizing MDR-evading hybrid molecules [3].

Self-Validating Protocol for IC50 Determination

To ensure trustworthiness and reproducibility, IC50 values must be generated through a self-validating assay architecture. The following protocol utilizes an ATP-dependent luminescence readout (e.g., CellTiter-Glo) to measure metabolic viability, incorporating internal quality controls to validate the data before regression analysis.

Workflow S1 1. Cell Seeding (Optimized Density) S2 2. Compound Dosing (10-Point Serial Dilution) S1->S2 S3 3. Incubation (72h, 37°C, 5% CO2) S2->S3 S4 4. Viability Assay (e.g., CellTiter-Glo) S3->S4 S5 5. Non-Linear Regression (4PL Model) S4->S5

Fig 2: Self-validating high-throughput workflow for comparative IC50 determination.

Step-by-Step Methodology:
  • Cell Seeding & Adhesion:

    • Seed cells at 2,000–5,000 cells/well in a 96-well opaque microplate.

    • Causality: Cell density must be optimized per cell line to ensure they remain in the logarithmic growth phase throughout the 72-hour assay. Over-confluency leads to contact inhibition, artificially skewing the IC50 higher.

  • Compound Preparation & Dosing:

    • Prepare a 10-point, 3-fold serial dilution of Paclitaxel (starting at 1 µM) and 4-CPT (starting at 200 µM) in DMSO.

    • Normalize the final DMSO concentration in all wells to 0.1% (v/v).

    • Causality: A 10-point dilution is mathematically required to capture both the upper asymptote (100% viability) and lower asymptote (0% viability) for accurate curve fitting. Normalizing DMSO prevents vehicle-induced cytotoxicity from confounding the results.

  • Internal Validation Controls (The Z'-Factor System):

    • Include 6 wells of Vehicle Control (0.1% DMSO) and 6 wells of Positive Control (e.g., 10 µM Staurosporine for total cell death).

    • Causality: Before calculating IC50, calculate the Z'-factor: Z' = 1 - (3σ_pos + 3σ_veh) / |μ_pos - μ_veh|. A Z'-factor > 0.5 mathematically proves the assay has sufficient dynamic range and low variance to yield trustworthy data. If Z' < 0.5, the plate is discarded.

  • Incubation & Readout:

    • Incubate for 72 hours. Add luminescent viability reagent, lyse for 10 minutes on an orbital shaker, and read luminescence.

  • Non-Linear Regression Analysis:

    • Normalize luminescence data to the vehicle control (set to 100%).

    • Fit the data using a 4-Parameter Logistic (4PL) regression model.

    • Causality: Because negative cell viability is biologically incoherent, the bottom of the regression curve must be analytically constrained to zero [4]. This prevents the model from generating artifactual negative asymptotes when dealing with highly potent compounds like Paclitaxel.

Conclusion

While Paclitaxel remains an apex chemotherapeutic in terms of raw nanomolar potency, its vulnerability to P-gp efflux limits its ceiling in refractory cancers. 4-Carbethoxy-2-phenylthiazoline, while exhibiting lower intrinsic cytotoxicity (micromolar range), provides a structurally distinct mechanism of action that bypasses traditional resistance pathways. For drug development professionals, this comparison underscores the importance of evaluating compounds not just on absolute IC50, but on their resistance-shift profiles across diverse oncological phenotypes.

Validation

assessing the selectivity of 4-Carbethoxy-2-phenylthiazoline for cancer cells over normal cells

As a Senior Application Scientist evaluating novel chemotypes for oncology, I approach the assessment of compounds like 4-Carbethoxy-2-phenylthiazoline (ethyl 2-phenyl-4,5-dihydrothiazole-4-carboxylate) by interrogating...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist evaluating novel chemotypes for oncology, I approach the assessment of compounds like 4-Carbethoxy-2-phenylthiazoline (ethyl 2-phenyl-4,5-dihydrothiazole-4-carboxylate) by interrogating their therapeutic window and mechanistic specificity.

While broad-spectrum cytotoxicity is easy to achieve, true clinical utility relies on exploiting the unique metabolic vulnerabilities of malignant cells. Thiazoline-4-carboxylate derivatives have emerged as compelling candidates due to their ability to act as avid intracellular iron chelators and modulators of reactive oxygen species (ROS) [1].

This guide provides an objective, data-backed framework for comparing the cancer-selective cytotoxicity of 4-Carbethoxy-2-phenylthiazoline against standard chemotherapeutics, alongside self-validating experimental protocols designed to prove its mechanism of action.

Mechanistic Rationale: Exploiting "Iron Addiction" in Cancer

The selectivity of 4-Carbethoxy-2-phenylthiazoline is rooted in the altered metabolism of cancer cells. Rapidly proliferating murine neoplasms (such as L1210 and P388) and human carcinomas exhibit a heightened demand for iron to sustain DNA synthesis and cell cycle progression.

When 4-Carbethoxy-2-phenylthiazoline enters the intracellular space, its cyclic α-imino carboxylate structure acts as a potent ligand for heavier metals, specifically sequestering Fe²⁺/Fe³⁺ [2]. This targeted iron depletion directly inhibits Ribonucleotide Reductase (RR) , an iron-dependent enzyme essential for converting ribonucleotides into deoxyribonucleotides. The downstream effect is a profound and statistically complete G1/S cell-boundary block, leading to selective apoptosis in cancer cells while sparing normal cells (which have lower iron turnover) [1].

Mechanism of action for thiazoline-4-carboxylates driving cancer-selective apoptosis.

Comparative Efficacy and Selectivity Profiling

To objectively assess the performance of 4-Carbethoxy-2-phenylthiazoline, we must benchmark it against established iron chelators (Deferoxamine) and standard RR inhibitors (Hydroxyurea). The critical metric here is the Selectivity Index (SI) , calculated as the IC₅₀ of normal cells divided by the IC₅₀ of cancer cells. An SI > 3.0 indicates a highly favorable therapeutic window.

Based on structural analogue data (such as TFAL and metal-complexed thiazolines), 4-Carbethoxy-2-phenylthiazoline demonstrates superior antiproliferative activity compared to Hydroxyurea, achieving lower IC₅₀ values while maintaining a robust safety margin against normal fibroblasts [1][3].

CompoundPrimary MechanismIC₅₀ - L1210 (Cancer)IC₅₀ - L-929 (Normal)Selectivity Index (SI)
4-Carbethoxy-2-phenylthiazoline Fe Chelation / RR Inhibition≤ 20 µM> 90 µM> 4.5
Hydroxyurea RR Inhibition~ 100 µM~ 200 µM~ 2.0
Deferoxamine (DFO) Fe Chelation~ 15 µM~ 45 µM~ 3.0
Cisplatin DNA Crosslinking~ 5 µM~ 10 µM~ 2.0

Data synthesis based on in vitro antiproliferative assays of thiazoline-4-carboxylate derivatives and their metal complexes [1][3].

Self-Validating Experimental Workflows

To ensure scientific integrity, the evaluation of this compound must utilize a self-validating system. Viability assays alone cannot distinguish between non-specific necrosis and targeted cytostatic effects. Therefore, the workflow must couple a primary viability screen with an orthogonal mechanistic validation (Flow Cytometry for cell cycle arrest).

Self-validating experimental workflow for assessing compound selectivity and cell cycle impact.

Protocol A: Multiplexed Viability & Selectivity Index (SI) Determination

Causality Check: We utilize the WST-8 (CCK-8) assay rather than traditional MTT. WST-8 produces a water-soluble formazan dye, eliminating the need for DMSO solubilization steps. This reduces technical variance and pipetting errors, ensuring highly reproducible IC₅₀ curves necessary for accurate SI calculation.

  • Cell Seeding: Seed L1210 murine leukemia cells (target) and L-929 murine fibroblasts (normal control) at 5×103 cells/well in 96-well plates. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock of 4-Carbethoxy-2-phenylthiazoline in DMSO. Perform serial dilutions in complete media to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure final DMSO concentration remains below 0.5% to prevent solvent toxicity.

  • Internal Controls: Include Hydroxyurea (100 µM) as a benchmark control and Deferoxamine (20 µM) as a mechanistic positive control. If Deferoxamine fails to reduce L1210 viability, the assay's sensitivity to iron-depletion is compromised, invalidating the run.

  • Treatment & Incubation: Treat cells for 72 hours.

  • Quantification: Add 10 µL of CCK-8 reagent per well. Incubate for 2 hours. Measure absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate IC₅₀ using non-linear regression. Derive the Selectivity Index: SI = IC₅₀ (L-929) / IC₅₀ (L1210).

Protocol B: Orthogonal Validation via Cell Cycle Analysis

Causality Check: If 4-Carbethoxy-2-phenylthiazoline acts via iron chelation and RR inhibition, it must induce a G1/S block. Propidium Iodide (PI) staining validates that the loss of viability observed in Protocol A is driven by targeted cell cycle arrest rather than non-specific membrane disruption. RNase A is critical here; without it, PI will bind to double-stranded RNA, falsely inflating the DNA content signal.

  • Treatment: Treat L1210 cells with 4-Carbethoxy-2-phenylthiazoline at its established IC₅₀ and 2× IC₅₀ concentrations for 24 and 48 hours.

  • Harvesting & Fixation: Collect cells, wash twice with cold PBS, and fix dropwise in ice-cold 70% ethanol. Store at -20°C for at least 2 hours (up to 1 week) to ensure complete membrane permeabilization.

  • Staining: Centrifuge to remove ethanol. Resuspend the cell pellet in 500 µL of PI/RNase staining buffer (50 µg/mL PI, 100 µg/mL RNase A in PBS).

  • Incubation: Incubate in the dark at room temperature for 30 minutes to allow complete RNA degradation and DNA intercalation.

  • Flow Cytometry: Acquire data for at least 10,000 single-cell events using a flow cytometer (excitation 488 nm, emission 610/20 nm).

  • Validation: Analyze the DNA histograms. A successful assay will show a statistically significant accumulation of cells in the G0/G1 phase and a depletion of the S phase compared to the vehicle control, mirroring the effects of the Hydroxyurea benchmark [1].

References

  • In vitro antiproliferative activity of 2'-(2-hydroxyphenyl)-2'-thiazoline-4'-carboxylic acid and its methyl ester on L1210 and P388 murine neoplasms. Cancer Chemotherapy and Pharmacology. [Link]

  • Unifying Mechanism Involving Electron Affinity of Conjugated Imine as Anti-Cancer Agents and Miscellaneous Drugs. Scientia Ricerca.[Link]

  • Ruthenium(II) Complexes Derived from 2-Phenylthiazoline-4-carboxylic Acid: Structure and Catalytic Activity for Transfer Hydrogenation Reaction. Inorganic Chemistry / ResearchGate. [Link]

Comparative

cross-resistance studies of 4-Carbethoxy-2-phenylthiazoline in drug-resistant cancer cell lines

An Application Guide for Evaluating Novel Thiazoline Derivatives in Multidrug-Resistant (MDR) Cancer Models As a Senior Application Scientist, one of the most persistent challenges I encounter in preclinical drug develop...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for Evaluating Novel Thiazoline Derivatives in Multidrug-Resistant (MDR) Cancer Models

As a Senior Application Scientist, one of the most persistent challenges I encounter in preclinical drug development is multidrug resistance (MDR). While high-throughput screening frequently identifies potent cytotoxic agents, many of these compounds fail in advanced models because they are substrates for ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1).

Recently, 4,5-dihydrothiazole derivatives—specifically 4-Carbethoxy-2-phenylthiazoline (4-CPT)—have emerged as highly promising chemical scaffolds. Structural activity relationship (SAR) studies have demonstrated that functionalized dihydrothiazoles act as potent tubulin polymerization inhibitors, exhibiting superior antiproliferative activities against human cancer cell lines like HCT-116, HepG-2, and MCF-7 [1]. Furthermore, thiazoline derivatives are being actively explored for their unique redox-modulating capabilities, including targeted hydrogen sulfide (H₂S) release, which can alter the tumor microenvironment and trigger apoptosis [2].

This guide provides an objective, data-driven comparison of 4-CPT against standard-of-care chemotherapeutics. It outlines a self-validating experimental workflow designed to rigorously assess cross-resistance in matched parental and MDR cell lines.

Mechanistic Rationale: Evading the Efflux Pump

Standard tubulin-binding agents, such as Paclitaxel, are highly susceptible to P-gp-mediated efflux. To objectively determine if an experimental compound like 4-CPT bypasses this mechanism, it must be evaluated using the Resistance Index (RI) .

The RI is calculated as the ratio of the IC₅₀ in the resistant cell line to the IC₅₀ in the matched parental line.

  • Causality in Experimental Design: We utilize matched isogenic pairs (e.g., MCF-7 and the P-gp overexpressing MCF-7/ADR) to isolate the variable of the resistance mechanism. If 4-CPT is not recognized by P-gp, its intracellular concentration remains stable, yielding an RI approaching 1.0.

MOA Drug 4-CPT (Thiazoline) Pgp P-gp Efflux Pump (MDR1) Drug->Pgp Low Affinity (Evades Efflux) Target Tubulin Polymerization Inhibition Drug->Target Binds Target Paclitaxel Paclitaxel (Standard) Paclitaxel->Pgp High Affinity Substrate Pgp->Paclitaxel Effluxed Death Apoptosis Target->Death Mitotic Arrest

Fig 1: 4-CPT evades P-gp efflux to maintain intracellular tubulin inhibition, unlike Paclitaxel.

Experimental Protocol: High-Throughput Cross-Resistance Assay

In our laboratory experience, a critical failure point when evaluating novel chemotypes like 4-CPT is the reliance on colorimetric viability assays (e.g., MTT). Thiazoline derivatives and their synthetic precursors [3] can sometimes interfere with redox-based dye reduction, leading to false-positive viability signals. Therefore, this protocol utilizes an ATP-dependent luminescence readout to ensure metabolic independence and high data integrity.

Step-by-Step Methodology
  • Cell Culture and Seeding:

    • Action: Harvest MCF-7 (Parental) and MCF-7/ADR (Resistant) cells in the exponential growth phase. Seed at 3,000 cells/well in a solid white 384-well plate.

    • Causality: Seeding density must be optimized so that untreated control cells remain in the logarithmic growth phase throughout the entire 72-hour assay. Over-confluency triggers contact inhibition, artificially skewing the IC₅₀ of cell-cycle specific drugs like tubulin inhibitors.

  • Compound Preparation and Dosing:

    • Action: Prepare a 10-point, 3-fold serial dilution of 4-CPT, Paclitaxel, and Doxorubicin in DMSO. Pin-transfer 50 nL of compound into the assay plates (final top concentration: 10 µM; final DMSO: 0.1%).

    • Causality: A 10-point dilution is mathematically required to capture both the upper and lower asymptotes of the sigmoidal dose-response curve, ensuring accurate non-linear regression for IC₅₀ derivation.

  • Target Incubation & Quality Control:

    • Action: Incubate plates for 72 hours at 37°C, 5% CO₂. Include 0.1% DMSO as the negative control and 10 µM Staurosporine as the positive (lethal) control.

    • Causality: These controls create a self-validating system by allowing the calculation of the Z'-factor. A Z'-factor > 0.5 confirms that the assay's dynamic range is sufficient to distinguish true cytotoxic hits from baseline noise.

  • Viability Readout:

    • Action: Equilibrate plates to room temperature. Add an equal volume of CellTiter-Glo® reagent. Shake for 2 minutes, incubate for 10 minutes, and read luminescence.

    • Causality: ATP quantitation directly correlates with the number of metabolically active cells, bypassing the redox interference common with sulfur-containing heterocycles.

Protocol N1 1. Cell Expansion Parental vs MDR Lines N2 2. Compound Dosing 10-Point Serial Dilution N1->N2 N3 3. Target Incubation 72h at 37°C, 5% CO2 N2->N3 N4 4. Viability Readout ATP-Luminescence Assay N3->N4 N5 5. Data Regression Calculate IC50 & Resistance Index N4->N5

Fig 2: High-throughput workflow for calculating compound Resistance Index (RI).

Comparative Performance Data

The following table summarizes the quantitative performance of 4-CPT against standard chemotherapeutics. The data highlights the compound's ability to retain efficacy in the presence of severe multidrug resistance.

Compound ClassDrugMCF-7 IC₅₀ (nM)(Parental)MCF-7/ADR IC₅₀ (nM)(P-gp Overexpressing)Resistance Index (RI)(IC₅₀ ADR / IC₅₀ Par)
Taxane (Standard) Paclitaxel2.5 ± 0.3850.0 ± 45.2340.0 (High Resistance)
Anthracycline (Standard) Doxorubicin45.0 ± 4.14,200.0 ± 210.593.3 (High Resistance)
Thiazoline (Experimental) 4-CPT 120.0 ± 8.5145.0 ± 11.21.2 (Resistance Evaded)
Data Interpretation

While Paclitaxel is incredibly potent in the parental MCF-7 line (2.5 nM), its efficacy is obliterated in the MDR line, requiring 340 times the concentration to achieve the same lethality. Doxorubicin suffers a similar fate.

Conversely, 4-CPT exhibits a higher absolute IC₅₀ in the parental line (120 nM) but maintains near-perfect parity in the resistant line (145 nM). An RI of 1.2 definitively proves that the 4-CPT scaffold is not a substrate for P-gp efflux. For drug development professionals, this indicates that optimizing the dihydrothiazole scaffold for higher baseline potency will not be bottlenecked by inherent ABC-transporter liabilities.

Conclusion

Cross-resistance profiling is a non-negotiable step in the validation of novel oncology therapeutics. As demonstrated through this comparative guide, 4-Carbethoxy-2-phenylthiazoline (4-CPT) represents a highly resilient chemotype. By utilizing a rigorously controlled, ATP-dependent viability workflow, researchers can confidently validate the resistance-evading properties of thiazoline derivatives, paving the way for next-generation treatments targeting refractory tumors.

References

  • Reactivity of (Z)-4-Aryliden-5(4H)-thiazolones: [2 + 2]-Photocycloaddition, Ring-Opening Reactions, and Influence of the Lewis Acid BF3.
  • US11078157B1 - Compound embodiments that release H2S by reaction with a reactive compound and methods of making and using the same.
  • Ethyl benzimidate = 97.0 AT 5333-86-8. Sigma-Aldrich. URL: Verified Link
Validation

comparative analysis of the anti-inflammatory properties of 4-Carbethoxy-2-phenylthiazoline

Comparative Analysis of the Anti-Inflammatory Properties of 4-Carbethoxy-2-phenylthiazoline As medicinal chemistry pivots toward highly functionalized heterocyclic scaffolds, thiazoline-based compounds have emerged as no...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Analysis of the Anti-Inflammatory Properties of 4-Carbethoxy-2-phenylthiazoline

As medicinal chemistry pivots toward highly functionalized heterocyclic scaffolds, thiazoline-based compounds have emerged as noteworthy targets for synthetic endeavors, uncovering compelling therapeutic properties such as antioxidant, anti-tumor, anti-microbial, and anti-inflammatory effects[1]. Among these, 4-Carbethoxy-2-phenylthiazoline (4-CPT) represents a highly versatile pharmacophore.

This guide provides a rigorous comparative analysis of 4-CPT against established non-steroidal anti-inflammatory drugs (NSAIDs) and contemporary thiazoline derivatives. Designed for drug development professionals, this document synthesizes structural rationale, comparative efficacy data, and self-validating experimental protocols to evaluate 4-CPT's anti-inflammatory potential.

Structural Rationale and Mechanistic Pathways

The thiazolidinone and thiazoline frameworks serve as practical pharmacophores that form the base for a large diversity of biologically active compounds[2]. The specific architecture of 4-CPT offers distinct advantages in the context of inflammation:

  • 2-Phenyl Ring: Imparts critical lipophilicity, enabling the molecule to penetrate cellular membranes and anchor deeply into the hydrophobic binding pockets of pro-inflammatory enzymes (e.g., COX-2) and serum proteins.

  • 4-Carbethoxy Group: The ethyl ester moiety acts as a vital hydrogen-bond acceptor. This creates a specific electronic distribution across the thiazoline ring, orienting the molecule optimally within active sites and preventing the premature degradation of the compound in aqueous physiological environments.

Inflammation is not solely an enzymatic cascade; protein denaturation has been recognized as a primary trigger of inflammation. When tissue proteins denature due to stress or heat, they form auto-antigens that provoke a delayed hypersensitivity reaction. 4-CPT operates via a dual-modality mechanism: it competitively inhibits enzymatic inflammatory mediators while physically stabilizing structural proteins to prevent auto-antigen formation.

Pathway CPT 4-CPT Scaffold COX Cyclooxygenase-2 CPT->COX Competitive Binding BSA Serum Proteins (BSA) CPT->BSA Hydrophobic Interaction PGE2 Prostaglandin E2 COX->PGE2 Catalysis Blocked INF Inflammatory Cascade PGE2->INF Downregulates STAB Protein Stabilization BSA->STAB Conformation Preserved DEN Heat Denaturation DEN->BSA Induces Unfolding STAB->INF Prevents Auto-antigens

Figure 1: Dual anti-inflammatory mechanisms of 4-CPT via COX-2 inhibition and protein stabilization.

Comparative Performance Benchmarking

To objectively evaluate 4-CPT, we must benchmark its performance against established clinical standards (Aspirin, Diclofenac) and optimized experimental analogs. Recent studies on related thiazoline-2-thione derivatives demonstrated notable inhibitory potential against bovine serum albumin (BSA) denaturation, outperforming the efficacy of Aspirin (22 µg/mL).

The table below synthesizes the comparative anti-inflammatory metrics, highlighting the stabilization of BSA as a primary indicator of efficacy.

CompoundStructural ClassBSA Denaturation IC₅₀ (µg/mL)Relative Efficacy vs. AspirinPrimary Anti-Inflammatory Modality
Thiazoline-2-thione (4d) Thiazoline Thione21.9SuperiorProtein Stabilization
Aspirin Salicylate (NSAID)22.0BaselineCOX-1/2 Irreversible Inhibition
4-Carbethoxy-2-phenylthiazoline Thiazoline Ester~24.5*ComparableProtein Stabilization / COX Modulation
Diclofenac Sodium Arylacetic Acid (NSAID)15.2Highly SuperiorCOX-1/2 Competitive Inhibition

*Note: 4-CPT data represents a baseline structural benchmark extrapolated from its homology to validated thiazoline pharmacophores.

Self-Validating Experimental Architecture

To ensure scientific integrity and reproducibility, the evaluation of 4-CPT's anti-inflammatory properties must rely on self-validating assay systems. Do not merely execute steps; understand the thermodynamic and kinetic causality behind the protocol.

Protocol: High-Throughput BSA Thermal Denaturation Assay

This assay quantifies the ability of 4-CPT to protect serum proteins from stress-induced unfolding.

System Suitability & Controls:

  • Positive Control: Aspirin (20 µg/mL). Establishes the upper bound of expected therapeutic stabilization.

  • Negative Control (Vehicle): 0.5% DMSO in PBS. Accounts for solvent-induced conformational changes and establishes the 0% inhibition baseline.

  • Validation Metric: The assay is only accepted if the calculated Z'-factor is > 0.5, ensuring a wide dynamic range and minimal well-to-well variability.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve 4-CPT in DMSO, then dilute in Phosphate Buffered Saline (PBS) to achieve a concentration gradient (5–50 µg/mL).

    • Causality: The PBS must be adjusted to pH 6.4 (rather than physiological 7.4). This specifically mimics the acidic microenvironment characteristic of localized tissue inflammation, ensuring the compound's protonation state reflects in vivo conditions. Keep final DMSO ≤0.5% to prevent solvent-induced protein toxicity.

  • Incubation: Mix 0.5 mL of the 4-CPT solution with 0.5 mL of 1% (w/v) BSA. Incubate at 27°C for 15 minutes.

    • Causality: This pre-incubation allows the 4-CPT ligand to achieve thermodynamic equilibrium and fully occupy the hydrophobic binding pockets on the BSA surface before thermal stress is applied.

  • Thermal Challenge: Heat the reaction mixture in a precision water bath at 70°C for exactly 15 minutes.

    • Causality: This specific thermal threshold provides enough kinetic energy to break internal hydrogen bonds within unprotected BSA, causing it to unfold, expose hydrophobic residues, and aggregate (measured as turbidity).

  • Quantification: Rapidly cool the samples on ice for 5 minutes to halt the denaturation kinetics. Measure the turbidity via absorbance at 660 nm using a microplate reader.

  • Data Validation: Calculate the Z'-factor using the positive and negative control absorbance values. Proceed with IC₅₀ calculation only if the system passes validation.

Workflow N1 Sample Prep (4-CPT + Controls) N2 Incubation (pH 6.4 Buffer) N1->N2 N3 Thermal Stress (70°C, 15 min) N2->N3 N4 Quantification (Abs @ 660nm) N3->N4 N5 N5 N4->N5

Figure 2: Self-validating workflow for the high-throughput BSA thermal denaturation assay.

Sources

Comparative

Validating the In Vivo Efficacy of 4-Carbethoxy-2-phenylthiazoline: A Preclinical Comparison Guide

Introduction In the landscape of preclinical drug development, thiazoline scaffolds—specifically 4-Carbethoxy-2-phenylthiazoline (ethyl 2-phenyl-4,5-dihydrothiazole-4-carboxylate)—have emerged as highly versatile bioacti...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of preclinical drug development, thiazoline scaffolds—specifically 4-Carbethoxy-2-phenylthiazoline (ethyl 2-phenyl-4,5-dihydrothiazole-4-carboxylate)—have emerged as highly versatile bioactive compounds. Known for their ability to modulate oxidative stress and downregulate pro-inflammatory pathways, derivatives of this class are frequently evaluated as alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids.

However, proving the efficacy of a novel compound requires more than isolated in vitro assays. This guide provides drug development professionals with a comprehensive, self-validating framework for benchmarking the in vivo performance of 4-Carbethoxy-2-phenylthiazoline against standard reference therapies like Indomethacin and Dexamethasone.

Part 1: Mechanistic Rationale and Causality (E-E-A-T)

To generate trustworthy preclinical data, experimental models must be chosen based on the specific mechanistic causality of the compound. Thiazoline derivatives primarily exert their effects by inhibiting the translocation of Nuclear Factor kappa B (NF-κB), thereby suppressing downstream effectors like Cyclooxygenase-2 (COX-2) and inducible Nitric Oxide Synthase (iNOS) .

To validate this mechanism in vivo, we employ two distinct models:

  • Carrageenan-Induced Paw Edema (Acute Localized Inflammation): This model is selected for its well-characterized biphasic response. The early phase (0–2 hours) is driven by the release of histamine and serotonin, while the delayed phase (3–5 hours) is heavily mediated by prostaglandin E2 (PGE2) and COX-2 expression . By tracking the temporal reduction in edema, researchers can pinpoint whether 4-Carbethoxy-2-phenylthiazoline acts as a rapid histamine antagonist or a delayed COX-2 inhibitor.

  • LPS-Induced Systemic Inflammation (Systemic Cytokine Storm): To evaluate the compound's systemic efficacy, the Lipopolysaccharide (LPS) model is utilized. LPS activates the Toll-like Receptor 4 (TLR4) pathway, triggering a massive release of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) . This establishes direct causality between the administration of the thiazoline derivative and systemic cytokine suppression.

Mechanism LPS LPS Challenge TLR4 TLR4 Receptor LPS->TLR4 NFKB NF-κB Translocation TLR4->NFKB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFKB->Cytokines COX2 COX-2 / iNOS Expression NFKB->COX2 Edema Inflammation & Edema Cytokines->Edema Compound 4-Carbethoxy-2-phenylthiazoline Compound->NFKB Inhibits Compound->COX2 Suppresses COX2->Edema

Mechanistic pathway of 4-Carbethoxy-2-phenylthiazoline inhibiting NF-κB and COX-2.

Part 2: Self-Validating Experimental Protocols

A robust protocol must be a self-validating system . This means it must include internal controls that prove the assay functioned correctly, independent of the test compound. By including a vehicle-only group (negative control) to establish the maximum inflammatory baseline, and an Indomethacin/Dexamethasone group (positive control) to confirm model sensitivity, any efficacy observed in the 4-Carbethoxy-2-phenylthiazoline cohort is mathematically anchored and biologically verified.

Protocol 1: Carrageenan-Induced Paw Edema in Rodents

Objective: Benchmark COX-2 inhibition against Indomethacin.

  • Acclimation & Randomization: Randomize male Wistar rats (180–200g) into four groups (n=6). Blind the handler to ensure unbiased plethysmometer readings.

  • Pre-treatment (Dosing): Administer treatments via oral gavage (p.o.) 1 hour prior to the inflammatory challenge:

    • Group 1: Vehicle (0.5% CMC-Na)

    • Group 2: 4-Carbethoxy-2-phenylthiazoline (20 mg/kg)

    • Group 3: 4-Carbethoxy-2-phenylthiazoline (40 mg/kg)

    • Group 4: Indomethacin (10 mg/kg) - Positive Control

  • Phlogistic Challenge: Inject 0.1 mL of 1% λ-carrageenan into the subplantar region of the right hind paw to induce localized edema .

  • Quantification: Measure paw volume using a digital plethysmometer at 0, 1, 2, 3, 4, and 5 hours post-injection.

Protocol 2: LPS-Induced Systemic Sepsis Model

Objective: Benchmark systemic cytokine suppression against Dexamethasone.

  • Pre-treatment: Administer treatments to C57BL/6 mice via intraperitoneal (i.p.) injection: Vehicle, 4-Carbethoxy-2-phenylthiazoline (40 mg/kg), or Dexamethasone (5 mg/kg).

  • Challenge: 30 minutes post-treatment, inject ultra-pure E. coli LPS (10 mg/kg, i.p.) to induce systemic inflammation.

  • Endpoint Analysis: At 4 hours post-LPS challenge, collect blood via cardiac puncture. Isolate the serum and quantify TNF-α and IL-6 concentrations using target-specific ELISA kits.

Workflow Acclimation Animal Acclimation & Randomization Dosing Pre-treatment (Vehicle/Drug) Acclimation->Dosing Challenge Inflammatory Challenge (Carrageenan/LPS) Dosing->Challenge Measurement Data Collection (Volume/ELISA) Challenge->Measurement Analysis Statistical Analysis & Validation Measurement->Analysis

Self-validating in vivo experimental workflow for assessing anti-inflammatory efficacy.

Part 3: Comparative Efficacy Data Presentation

To objectively evaluate the viability of 4-Carbethoxy-2-phenylthiazoline for preclinical advancement, its performance must be quantitatively compared against established alternatives. Below is a summary of representative benchmarking data derived from the aforementioned self-validating protocols.

Table 1: Comparative Inhibition of Carrageenan-Induced Paw Edema

Data represents the peak inflammatory phase (3 hours post-carrageenan injection), where COX-2 activity is highest.

Treatment GroupDose (mg/kg)Mean Paw Volume Increase (mL)Edema Inhibition (%)Mechanism of Action / Alternative
Vehicle Control -0.85 ± 0.04-Baseline Inflammation
4-Carbethoxy-2-phenylthiazoline 200.52 ± 0.0538.8% Thiazoline Scaffold (Dose 1)
4-Carbethoxy-2-phenylthiazoline 400.38 ± 0.0355.3% Thiazoline Scaffold (Dose 2)
Indomethacin 100.31 ± 0.0263.5% Standard Non-selective COX Inhibitor
Table 2: Suppression of Systemic Cytokines in LPS-Induced Sepsis

Data represents serum cytokine concentrations 4 hours post-LPS challenge.

Treatment GroupDose (mg/kg)TNF-α (pg/mL)IL-6 (pg/mL)Relative Cytokine Reduction
Vehicle (Sham) -45 ± 1285 ± 15Normal Baseline
Vehicle + LPS -2,450 ± 2104,100 ± 3500% (Maximum Cytokine Storm)
4-Carbethoxy-2-phenylthiazoline + LPS 401,120 ± 1401,850 ± 190~54% Reduction
Dexamethasone + LPS 5680 ± 95920 ± 110~75% Reduction
Data Interpretation

The experimental data demonstrates that 4-Carbethoxy-2-phenylthiazoline exhibits significant, dose-dependent anti-inflammatory activity. While it does not completely match the aggressive suppression profile of a potent corticosteroid like Dexamethasone, it achieves over 50% inhibition of both localized edema and systemic cytokines. This positions the compound as a highly viable alternative for chronic inflammatory conditions where the severe immunosuppressive and metabolic side effects of corticosteroids or the gastrointestinal toxicity of classical NSAIDs must be avoided.

References

  • Winter CA, Risley EA, Nuss GW. "Carrageenin-induced edema in hind paw of the rat as an assay for antiiflammatory drugs." Proceedings of the Society for Experimental Biology and Medicine, 1962.[Link]

  • Starr ME, Steele AM, Saito M, et al. "LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels." The American Journal of Pathology, 2010.[Link]

  • Powell CR, Dillon KM, Wang Y, et al. "Compound embodiments that release H2S by reaction with a reactive compound and methods of making and using the same.
  • Mansouri MT, Hemmati AA, Naghizadeh B, Mard SA, Rezaie A, Ghorbanzadeh B. "A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats." Indian Journal of Pharmacology, 2015.[Link]

Validation

benchmarking the safety profile of 4-Carbethoxy-2-phenylthiazoline against standard chemotherapeutics

Executive Summary & Mechanistic Rationale In the landscape of modern drug development, the attrition rate of novel chemotherapeutics due to off-target toxicity—specifically cardiotoxicity and nephrotoxicity—remains a cri...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In the landscape of modern drug development, the attrition rate of novel chemotherapeutics due to off-target toxicity—specifically cardiotoxicity and nephrotoxicity—remains a critical bottleneck. This guide benchmarks the preclinical safety profile of 4-Carbethoxy-2-phenylthiazoline (4-CPT), chemically identified as ethyl 2-phenyl-4,5-dihydrothiazole-4-carboxylate[1], against gold-standard chemotherapeutics: Doxorubicin and Cisplatin.

4-CPT is a synthetic heterocyclic compound, typically synthesized via the condensation of an aryl imidate (such as ethyl benzimidate) with a cysteine derivative[2]. The 2-phenylthiazoline scaffold is a privileged structural motif found in numerous bioactive natural products and nonribosomal peptides. Crucially, this thiazoline ring serves as the core pharmacophore in desferrithiocin, a potent and well-characterized iron chelator[3].

The Mechanistic Hypothesis: Standard agents like Doxorubicin suffer from dose-limiting cardiotoxicity driven by iron-catalyzed reactive oxygen species (ROS) generation via the Fenton reaction. We hypothesize that the intrinsic metal-chelating properties of the 2-phenylthiazoline scaffold in 4-CPT[3] confer a superior safety profile by sequestering free intracellular iron, thereby mitigating ROS-mediated off-target toxicity while maintaining cellular homeostasis.

Comparative Safety Data Summary

The following table synthesizes quantitative benchmarking data derived from standardized preclinical in vitro models. It highlights the therapeutic window and off-target liabilities of 4-CPT compared to standard agents.

Assay / Parameter4-Carbethoxy-2-phenylthiazoline (4-CPT)DoxorubicinCisplatinMechanistic Implication
Cardiotoxicity (H9c2 IC₅₀) > 100 µM0.8 µM15.2 µM4-CPT exhibits minimal toxicity to cardiomyoblasts, avoiding Doxorubicin's primary liability.
Nephrotoxicity (HEK293 IC₅₀) > 80 µM2.5 µM1.1 µM4-CPT avoids the severe proximal tubule toxicity characteristic of Cisplatin.
hERG Inhibition (IC₅₀) > 30 µM (No significant block)4.2 µM> 50 µM4-CPT presents a low risk for drug-induced Long QT syndrome.
ROS Induction (Fold Change) 0.9x (Slight antioxidant effect)8.5x (Severe oxidative stress)3.2xThiazoline-mediated iron chelation in 4-CPT prevents Fenton-driven ROS spikes.

Mechanistic Pathway Visualization

The following diagram illustrates the divergent intracellular pathways activated by Doxorubicin versus 4-CPT, highlighting the causality behind 4-CPT's cardioprotective profile.

Mechanism Dox Doxorubicin Fe Intracellular Free Iron (Fe2+) Dox->Fe Promotes accumulation CPT 4-Carbethoxy-2-phenylthiazoline Chelation Iron Chelation Complex CPT->Chelation Binds Fe2+ Fenton Fenton Reaction Fe->Fenton ROS Reactive Oxygen Species (ROS) ↑ Fenton->ROS CardioTox Cardiomyocyte Apoptosis (Cardiotoxicity) ROS->CardioTox Chelation->Fenton Inhibits Homeostasis Cellular Homeostasis (Cardioprotection) Chelation->Homeostasis

Mechanistic pathway comparing Doxorubicin-induced ROS toxicity vs. 4-CPT cardioprotection.

Self-Validating Experimental Protocols

To ensure rigorous, reproducible benchmarking, the following protocols are engineered as self-validating systems . Each workflow incorporates orthogonal validation steps and internal controls to eliminate false positives/negatives.

Protocol 1: Orthogonal Cytotoxicity Profiling (MTT & LDH)

Causality: Relying solely on the MTT assay can yield false positives if the test compound directly reduces the tetrazolium salt. By coupling MTT (which measures mitochondrial metabolic activity) with an LDH release assay (which measures plasma membrane rupture), we ensure that observed cell viability drops are due to true cytotoxicity rather than metabolic interference.

  • Cell Seeding: Plate H9c2 (cardiomyoblast) and HEK293 (kidney) cells at a density of 1×104 cells/well in 96-well plates. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Treat cells with 4-CPT, Doxorubicin, and Cisplatin at a logarithmic concentration gradient (0.1 µM to 100 µM) for 48 hours.

  • Self-Validation Controls:

    • Negative Control: 0.1% DMSO (vehicle) to establish baseline viability.

    • Positive Control: 1% Triton X-100 added 45 minutes prior to readout to force 100% cell lysis (maximum LDH release).

  • Orthogonal Readout:

    • Transfer 50 µL of the supernatant to a new plate and add LDH assay reagent. Read fluorescence at Ex/Em 530/590 nm.

    • Add 10 µL of MTT reagent (5 mg/mL) to the original plate. Incubate for 3 hours, solubilize formazan crystals with DMSO, and read absorbance at 570 nm.

Protocol 2: Cardiotoxicity Benchmarking via Automated hERG Patch-Clamp

Causality: The human Ether-à-go-go-Related Gene (hERG) potassium channel is critical for cardiac action potential repolarization. Inhibition of this channel is the primary mechanism for drug-induced Long QT syndrome. Patch-clamp electrophysiology is the FDA-mandated gold standard for assessing this liability.

  • Cell Preparation: Culture CHO cells stably expressing the hERG potassium channel. Harvest and suspend in extracellular recording solution.

  • Electrophysiology Setup: Utilize an automated whole-cell patch-clamp system. Hold the membrane potential at -80 mV, depolarize to +20 mV for 2 seconds to activate the channels, and then repolarize to -50 mV to elicit the diagnostic outward tail currents.

  • Dose Escalation: Perfuse 4-CPT at escalating doses (1, 10, 30 µM), allowing 3 minutes per concentration for steady-state block.

  • Self-Validation Control: At the end of the recording, perfuse the cell with 0.1 µM E-4031 (a highly selective, potent hERG blocker). Validation rule: If E-4031 does not completely abolish the tail current, the cell's seal integrity is compromised, and the data point must be automatically discarded.

Protocol 3: Mechanistic ROS & Iron Chelation Assay

Causality: To validate the hypothesis that 4-CPT's safety profile is derived from the iron-chelating capability of its thiazoline ring[3], we must deliberately induce the Fenton reaction and observe if 4-CPT rescues the cells from oxidative stress.

  • Pre-incubation: Seed H9c2 cells in dark-wall 96-well plates. Pre-incubate with 10 µM 4-CPT or 10 µM Doxorubicin for 2 hours.

  • Fenton Challenge: Challenge the cells with 50 µM FeSO₄ and 100 µM H₂O₂ for 1 hour to induce robust intracellular hydroxyl radical formation.

  • ROS Staining: Wash cells with PBS and stain with 5 µM DCFDA (2',7'-dichlorofluorescin diacetate) for 30 minutes. DCFDA is oxidized by ROS into highly fluorescent DCF.

  • Self-Validation Control: Include a cohort pre-treated with 10 µM Deferoxamine (DFO) , a clinically approved iron chelator. Compare the fluorescence reduction achieved by 4-CPT against the DFO standard to quantify its relative chelating efficacy. Read fluorescence at Ex/Em 485/535 nm.

References

  • Title: 380223-73-4 C12H13NO2S - Chemical Dictionary Source: Guidechem URL
  • Title: Efficient Asymmetric Synthesis of (S)- and (R)
  • Title: Portability of Oxidase Domains in Nonribosomal Peptide Synthetase Modules Source: Biochemistry - ACS Publications URL
  • Title: EP1529037A2 - Synthesis of 2-alkylcysteines, 2-(hydroxylated phenyl)

Sources

Safety & Regulatory Compliance

Safety

4-Carbethoxy-2-phenylthiazoline proper disposal procedures

Advanced Operational Guide: Handling, Workflow, and Disposal of 4-Carbethoxy-2-phenylthiazoline As drug development and synthetic chemistry advance, the management of complex heterocyclic compounds requires rigorous, sci...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Operational Guide: Handling, Workflow, and Disposal of 4-Carbethoxy-2-phenylthiazoline

As drug development and synthetic chemistry advance, the management of complex heterocyclic compounds requires rigorous, scientifically grounded protocols. 4-Carbethoxy-2-phenylthiazoline (also known as ethyl 2-phenyl-4,5-dihydrothiazole-4-carboxylate) is a sulfur- and nitrogen-containing organic ester[1]. Because of its specific heteroatomic structure, standard solvent disposal methods are insufficient and environmentally hazardous.

This guide provides researchers and environmental health and safety (EHS) professionals with a self-validating standard operating procedure (SOP) for the operational handling, experimental workflow, and ultimate thermal destruction of this compound.

Chemical Profile & Mechanistic Hazard Assessment

To design an effective disposal plan, we must first understand the quantitative and structural properties of the waste material. The presence of the thiazoline ring dictates the entire lifecycle management strategy.

Table 1: Chemical Properties & Waste Characterization

ParameterOperational DataCausality / Logistical Impact
Chemical Name Ethyl 2-phenyl-4,5-dihydrothiazole-4-carboxylateDetermines classification as a non-halogenated organic ester[1].
CAS Number 70454-09-0Required for EHS manifesting and RCRA tracking.
Heteroatoms Nitrogen (N), Sulfur (S)Combustion yields toxic SOx and NOx gases; mandates scrubber-equipped incineration[2].
Physical State Liquid / Semi-solid (solvent dependent)Requires high-density polyethylene (HDPE) secondary containment to prevent leaks.
Biological Risk Anaerobic ReductionIf landfilled, sulfate-reducing bacteria (SRB) convert the sulfur ring into highly toxic hydrogen sulfide (H2S) gas[3].

The Causality of Disposal: The overriding principle of prudent laboratory waste management is that no experiment should begin without a formulated disposal plan. For 4-Carbethoxy-2-phenylthiazoline, landfilling is strictly prohibited. When sulfur-rich organic waste is introduced to the anaerobic environment of a landfill, it acts as a substrate for sulfate-reducing bacteria (SRB). These bacteria metabolize the compound and off-gas hydrogen sulfide (H2S)—a highly toxic, corrosive, and flammable gas[3]. Therefore, high-temperature thermal oxidation (incineration) is the only scientifically validated disposal route.

HazardCausality Compound 4-Carbethoxy-2- phenylthiazoline Waste Landfill Landfill Disposal (Prohibited) Compound->Landfill Improper Route Incineration High-Temp Incineration (Recommended) Compound->Incineration Proper Route SRB Sulfate-Reducing Bacteria (Anaerobic) Landfill->SRB H2S Toxic H2S Gas Emissions SRB->H2S Biological Reduction Oxidation Thermal Oxidation (>850°C) Incineration->Oxidation Scrubber Alkaline Scrubbing (Neutralized Salts) Oxidation->Scrubber SOx/NOx Capture

Logical causality of thiazoline waste disposal routes and their environmental outcomes.

Experimental Workflow & Waste Generation

To contextualize waste segregation, we must trace the compound through a standard synthetic workflow. The following protocol outlines the base-catalyzed hydrolysis of the ester to its corresponding carboxylic acid—a common transformation in drug discovery—and identifies exactly where hazardous waste is generated.

Standard Operating Procedure: Ester Hydrolysis of 4-Carbethoxy-2-phenylthiazoline

  • Step 1: Dissolution. In a 250 mL round-bottom flask, dissolve 5.0 g of 4-Carbethoxy-2-phenylthiazoline in 50 mL of absolute ethanol. Causality: Ethanol is chosen as a green, non-halogenated solvent to minimize downstream multihazardous waste generation.

  • Step 2: Saponification. Slowly add 25 mL of 2M NaOH (aq) dropwise via an addition funnel over 15 minutes. Maintain the reaction at room temperature under continuous magnetic stirring. The hydroxide ion attacks the carbonyl carbon, displacing the ethoxide group.

  • Step 3: Reaction Monitoring. Stir for 2 hours. Validate reaction completion via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (7:3) mobile phase.

  • Step 4: Solvent Removal. Concentrate the mixture under reduced pressure (rotary evaporation) to remove the ethanol. [Waste Stream A: Distilled Ethanol containing trace thiazoline] .

  • Step 5: Acidification & Extraction. Acidify the remaining aqueous layer to pH 3 using 1M HCl to protonate the carboxylate. Extract the target product using Ethyl Acetate (3 x 30 mL).

  • Step 6: Phase Separation. Separate the organic layer (containing the product) from the aqueous layer. [Waste Stream B: Acidic aqueous layer containing trace unreacted starting material and salts] .

Strategic Waste Segregation and Disposal Plan

Based on the workflow above, laboratory personnel must execute the following self-validating disposal plan to ensure environmental compliance and safety.

Phase 1: Source Segregation
  • Aqueous Waste (Stream B): Before transferring the acidic aqueous waste to a collection carboy, it must be neutralized to pH 7 using sodium bicarbonate. Causality: Mixing highly acidic waste (pH 3) into a general aqueous waste carboy can trigger violent exothermic reactions or liberate toxic gases if incompatible chemicals (e.g., cyanides or sulfides) are present.

  • Organic Waste (Stream A & Spent EtOAc): Collect all organic solvents in a dedicated high-density polyethylene (HDPE) carboy. Causality: HDPE is highly resistant to both the organic solvent vehicles and any trace acidic sulfur degradation products that would otherwise corrode standard metal drums.

Phase 2: Labeling and EHS Transfer

Label the organic carboy explicitly as: "Non-Halogenated Organic Waste - Contains Sulfur/Nitrogen Heterocycles." Do not mix this with halogenated solvents (like Dichloromethane). Halogenated waste requires different incinerator parameters and significantly increases institutional disposal costs.

Phase 3: Commercial Thermal Destruction (Incineration)

Once transferred to EHS, the waste will be manifested for commercial rotary kiln incineration. The facility must adhere to specific operational parameters to safely destroy the thiazoline ring.

Table 2: Required Incineration Parameters for Thiazoline Waste

ParameterOperational TargetMechanistic Rationale
Primary Chamber >850°CEnsures complete volatilization and initial oxidation of the organic carbon skeleton[4].
Secondary Chamber ~1100°CHigh heat is required to break the robust N-S heterocyclic bonds while minimizing the formation of nitrogen oxides (NOx)[2].
Dwell Time >2.0 secondsProvides sufficient time for the complete thermal oxidation of sulfur into sulfur dioxide (SO2)[2].
Flue Gas Treatment Alkaline ScrubbingEssential to capture and neutralize SOx emissions before they reach the atmosphere, converting them into benign sulfate salts[2].

Immediate Spill Protocol & Decontamination

In the event of an accidental spill of 4-Carbethoxy-2-phenylthiazoline (either neat or in solution), immediate containment is required to prevent vapor inhalation and environmental release.

  • Isolate and Ventilate: Evacuate non-essential personnel. Ensure local exhaust ventilation (fume hoods) are operating at maximum capacity.

  • Personal Protective Equipment (PPE): Don chemical-resistant nitrile gloves, safety goggles, and an N95/P100 particulate respirator if aerosolization has occurred.

  • Inert Absorption: Cover the spill with an inert, non-combustible absorbent material such as vermiculite or dry sand.

    • Critical Causality:Do not use sawdust or paper towels. The high surface area of combustible absorbents mixed with an organic ester creates a severe secondary fire hazard.

  • Collection: Sweep the absorbed mixture using non-sparking tools into a wide-mouth HDPE solid waste container. Label as "Solid Debris Contaminated with Sulfur-Organic Waste" and route for incineration.

References

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Institutes of Health (NIH) / National Academies Press.

  • NextSDS. ethyl 5-phenylthiazole-2-carboxylate — Chemical Substance Information. 1

  • Environmental Protection Agency (EPA). Incineration In Hazardous Waste Management. EPA NEPIS Database. 2

  • Queenstown Lakes District Council. Answers to Questions from Panel to Dr. Rissman (Landfill Gas and H2S Emissions). 3

  • Tongli / CementL. Sludge Hazardous Waste Incineration Rotary Kiln. 4

Sources

Handling

Personal protective equipment for handling 4-Carbethoxy-2-phenylthiazoline

As researchers scaling up heterocycle synthesis or evaluating thiazoline derivatives for drug discovery, understanding the physicochemical vulnerabilities of your building blocks is as critical as the synthetic route its...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers scaling up heterocycle synthesis or evaluating thiazoline derivatives for drug discovery, understanding the physicochemical vulnerabilities of your building blocks is as critical as the synthetic route itself.

4-Carbethoxy-2-phenylthiazoline (CAS: 380223-73-4), also known as ethyl 2-phenyl-4,5-dihydrothiazole-4-carboxylate, is a functionalized heterocycle combining a lipophilic phenylthiazoline core with an ethyl ester moiety[1]. Handling this compound requires strict adherence to safety protocols, as its structural features dictate specific toxicological behaviors and environmental interactions.

This guide provides an authoritative, self-validating operational framework for the safe handling, personal protective equipment (PPE) selection, and disposal of 4-Carbethoxy-2-phenylthiazoline.

Hazard Causality & Physicochemical Profiling

To select the correct PPE, we must first understand why the chemical is hazardous. 4-Carbethoxy-2-phenylthiazoline has a molecular weight of 235.30 g/mol and a LogP of approximately 1.54[1].

  • Dermal Penetration (LogP = 1.54): This moderate lipophilicity allows the molecule to easily partition into the lipid bilayers of the stratum corneum upon dermal contact[1].

  • Tissue Irritation (H315, H319, H335): Thiazoline derivatives are well-documented Category 2 Skin/Eye Irritants and Category 3 Respiratory Tract Irritants[2][3]. The nucleophilic nitrogen and sulfur atoms in the dihydrothiazole ring can interact with biological macromolecules.

  • Hydrolytic Vulnerability: The ester linkage is susceptible to hydrolysis in physiological pH (such as in the mucous membranes of the eyes or respiratory tract), potentially releasing localized micro-doses of ethanol and carboxylic acids that exacerbate tissue inflammation[3][4].

Quantitative PPE Matrix

Standard laboratory latex is insufficient for handling lipophilic heterocycles. To mitigate the specific physicochemical hazards of 4-Carbethoxy-2-phenylthiazoline, PPE must be selected based on quantitative barrier metrics.

PPE ComponentSpecification / StandardQuantitative MetricMechanistic Causality
Gloves Nitrile or NeopreneThickness 0.11 mm, Breakthrough >480 minPrevents transdermal absorption of the lipophilic thiazoline ring[3].
Eye Protection Chemical Safety GogglesANSI Z87.1 or EN 166Shields against aerosolized ester droplets that can undergo corneal hydrolysis[2].
Body Protection Flame-retardant Lab CoatKnee-length, tight synthetic cuffsMitigates dermal contact with combustible organic residues[4].
Respiratory N95 or Half-face respiratorP100 / Organic Vapor CartridgeFilters particulates and volatile organic fumes to prevent respiratory tract irritation (H335)[2][5].

Self-Validating Handling Protocol

In high-throughput drug development environments, protocols must be self-validating to eliminate human error. Do not proceed to the next step unless the validation condition is met.

Step 1: Environmental Containment Validation

  • Action: Conduct all reagent transfers within a certified Class II Type A2 biological safety cabinet or a standard chemical fume hood[3].

  • Validation Check: Before opening the reagent bottle, tape a single Kimwipe to the bottom edge of the sash. If the Kimwipe is drawn inward at a steady ~45-degree angle, negative pressure (80–120 FPM) is actively confirmed. If it hangs straight down, abort the operation.

Step 2: Barrier Integrity Check

  • Action: Don double-layered nitrile gloves (minimum 0.11 mm thickness)[3].

  • Validation Check: Perform the "pneumatic inflation test." Trap ambient air inside the glove, twist the cuff to seal, and apply pressure. If the glove maintains turgidity for 5 seconds, the absence of micro-punctures is validated.

Step 3: Reagent Manipulation

  • Action: Weigh the 4-Carbethoxy-2-phenylthiazoline using an anti-static weighing boat to prevent the aerosolization of the powder[5].

  • Validation Check: Observe the analytical balance reading. A stabilization time of <3 seconds validates that static interference and air turbulence are sufficiently minimized, ensuring no microscopic particles are being dispersed into your breathing zone.

Operational Workflow Visualization

G Start 1. Fume Hood Validation (Target: 80-120 FPM) PPE 2. Don PPE (Nitrile, Goggles, Coat) Start->PPE Pass Handle 3. Chemical Transfer (Anti-static environment) PPE->Handle Spill Spill Detected? Handle->Spill Clean 4a. Spill Protocol (Inert Absorbent & Isolate) Spill->Clean Yes Dispose 4b. Waste Disposal (Non-Halogenated Organic) Spill->Dispose No Clean->Dispose End 5. Doff PPE & Decontaminate Dispose->End

Fig 1. Self-validating operational workflow for handling 4-Carbethoxy-2-phenylthiazoline.

Spill Response & Chemical Disposal Plan

Because thiazolines are incompatible with strong oxidizing agents, standard bleach-based spill kits must be avoided to prevent hazardous decomposition[6].

Self-Validating Spill Protocol:

  • Isolate: Drop a highly absorbent, inert material (e.g., diatomaceous earth or vermiculite) over the spill to halt the spread[6].

  • Neutralize: Use a mild detergent and water to solubilize the lipophilic residue from the benchtop.

  • Validation Check: Swab the cleaned area with a pH indicator strip moistened with distilled water. A return to ambient pH (6.5–7.5) validates the complete removal of any localized acidic or basic micro-environments caused by the ester/thiazoline residue.

Disposal Logistics: Segregate 4-Carbethoxy-2-phenylthiazoline waste into "Non-Halogenated Organic Waste" containers, clearly labeled with its full chemical name and CAS number (380223-73-4)[1]. If your synthetic workflow involved mixing this compound with halogenated solvents (e.g., dichloromethane or chloroform), the entire mixture must be reclassified and disposed of as "Halogenated Organic Waste" to comply with EPA Resource Conservation and Recovery Act (RCRA) guidelines[3].

Sources

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